Product packaging for Revaprazan(Cat. No.:CAS No. 199463-33-7)

Revaprazan

Cat. No.: B1680565
CAS No.: 199463-33-7
M. Wt: 362.4 g/mol
InChI Key: LECZXZOBEZITCL-UHFFFAOYSA-N
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Description

Revaprazan is a member of isoquinolines.
This compound is under investigation in clinical trial NCT01750437 (Phase 2 Clinical Trial to Investigate the Safety, Tolerability and Efficacy of YH1885L in Patients With Non-erosive Reflux Disease(nerd)).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23FN4 B1680565 Revaprazan CAS No. 199463-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECZXZOBEZITCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870216
Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

199463-33-7
Record name Revaprazan
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revaprazan [INN]
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Record name Revaprazan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16308
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Record name N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine
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Record name REVAPRAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Revaprazan's Mechanism of Action on H+/K+-ATPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan is a pioneering member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+/K+-ATPase, this compound employs a distinct and reversible mechanism of action. This technical guide provides an in-depth exploration of the molecular interactions, binding kinetics, and conformational changes induced by this compound upon the gastric proton pump. It summarizes key quantitative data, details experimental protocols for the characterization of its inhibitory activity, and presents visual representations of its mechanism and related experimental workflows.

Introduction: The Gastric H+/K+-ATPase and the Advent of P-CABs

The gastric H+/K+-ATPase, or proton pump, is an enzyme primarily responsible for the acidification of the stomach lumen. Located in the apical membrane of parietal cells, it actively transports H+ ions out of the cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. This enzymatic activity is the final step in gastric acid secretion, making it a prime target for therapeutic intervention in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

For decades, proton pump inhibitors (PPIs) have been the mainstay of treatment. These drugs are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi, where they form a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition.

This compound, as a potassium-competitive acid blocker (P-CAB), offers a different therapeutic paradigm. P-CABs are not prodrugs and do not require acidic activation. They function by competing with potassium ions for binding to the K+-binding site of the H+/K+-ATPase, leading to a rapid and reversible inhibition of the enzyme's activity.[1][2][3] This distinct mechanism of action translates to a faster onset of acid suppression compared to PPIs.[1]

Molecular Mechanism of Action of this compound

This compound's inhibitory effect on the H+/K+-ATPase is rooted in its ability to competitively and reversibly bind to the enzyme's potassium-binding site. This interaction prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen.

Reversible and Potassium-Competitive Inhibition

This compound binds to the H+/K+-ATPase in a reversible manner, meaning it does not form a permanent covalent bond with the enzyme.[1][4][5] Its mechanism is characterized by competition with luminal K+ ions.[6] When the concentration of this compound is high, it preferentially occupies the K+-binding site, thereby inhibiting proton pumping. Conversely, as the plasma concentration of this compound decreases, K+ ions can outcompete it for binding, allowing the enzyme to resume its function. This dynamic and reversible inhibition contrasts with the irreversible "off-switch" provided by PPIs.

Binding Site and Molecular Interactions

Molecular dynamics simulations have provided valuable insights into the specific binding mode of this compound with the H+/K+-ATPase. These studies suggest that this compound interacts with amino acid residues within the luminal vestibule of the enzyme, a region also involved in K+ binding.

Recent cryo-electron microscopy studies have revealed a novel binding mode for this compound where its tetrahydroisoquinoline moiety binds deep within the cation transport conduit of the H+/K+-ATPase.[7] Computational studies have identified key amino acid residues that are crucial for the binding of this compound and its analogues. These include residues such as Thr134, Thr135, Asp137, Asn138, Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989.[8][9] The protonated form of this compound is suggested to have a particularly strong interaction with Asp137 through hydrogen bonds and electrostatic interactions.[8][9]

The binding of this compound stabilizes the enzyme in a conformation that is unable to complete its catalytic cycle, thus effectively blocking proton translocation. The reversible nature of this binding is a key feature that distinguishes it from PPIs and contributes to its distinct pharmacological profile.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on H+/K+-ATPase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.

CompoundIC50 (µM)pHReference
This compound0.3506.1[8]
This compound-7h (analogue)0.0526.1[8]

Table 1: In vitro inhibitory potency of this compound and its analogue on H+/K+-ATPase activity.

Experimental Protocols

This section outlines the methodologies employed in the in vitro and in silico characterization of this compound's interaction with H+/K+-ATPase.

In Vitro H+/K+-ATPase Inhibition Assay

This protocol describes a typical method for determining the IC50 value of this compound.

4.1.1. Preparation of H+/K+-ATPase-Enriched Microsomes:

  • Gastric mucosal tissue is obtained from a suitable animal model (e.g., porcine or rabbit).

  • The mucosa is scraped and homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

  • The protein concentration of the microsomal preparation is determined using a standard protein assay.

4.1.2. H+/K+-ATPase Activity Assay:

  • The assay is typically performed in a temperature-controlled microplate reader.

  • The reaction mixture contains a buffer (e.g., Tris-HCl) at a specific pH (e.g., 6.1), MgCl2, KCl, and ATP.

  • The H+/K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The ATPase activity is measured by quantifying the rate of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method (e.g., Malachite Green assay).

  • The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

4.1.3. Workflow for IC50 Determination:

Workflow for determining the IC50 of this compound on H+/K+-ATPase.
Molecular Dynamics Simulation Protocol

This protocol provides a general workflow for the in silico investigation of this compound's binding to H+/K+-ATPase.

4.2.1. System Setup:

  • Homology Modeling: A three-dimensional model of the human H+/K+-ATPase is constructed using a suitable template structure (e.g., a crystal structure of a related P-type ATPase) and a homology modeling server like SWISS-MODEL.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software.

  • Membrane Embedding: The H+/K+-ATPase model is embedded in a lipid bilayer (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) to mimic the cell membrane environment.

  • Solvation and Ionization: The system is solvated with water molecules, and ions (e.g., K+ and Cl-) are added to neutralize the system and achieve a physiological ionic strength.

4.2.2. Molecular Dynamics Simulation:

  • Force Field: A suitable force field (e.g., OPLS-2005) is chosen to describe the atomic interactions.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps to relax any steric clashes and achieve a stable starting conformation.

  • Production Run: A production molecular dynamics simulation is run for a sufficient length of time (e.g., 22 ns or longer) to sample the conformational space of the protein-ligand complex.

  • Analysis: The simulation trajectory is analyzed to investigate the binding mode of this compound, identify key interacting residues, and calculate binding free energies.

4.2.3. Workflow for Molecular Dynamics Simulation:

MD_Workflow cluster_setup System Preparation cluster_simulation MD Simulation cluster_analysis Post-Simulation Analysis s1 Homology Modeling of H+/K+-ATPase s3 Membrane Embedding & Solvation s1->s3 s2 Ligand (this compound) Preparation s2->s3 m1 Energy Minimization s3->m1 m2 System Equilibration m1->m2 m3 Production MD Run m2->m3 a1 Trajectory Analysis m3->a1 a2 Binding Mode Identification a1->a2 a3 Binding Free Energy Calculation a1->a3

General workflow for molecular dynamics simulation of this compound with H+/K+-ATPase.

Signaling Pathway and Logical Relationship

The following diagram illustrates the central role of the H+/K+-ATPase in gastric acid secretion and the inhibitory action of this compound.

Revaprazan_Mechanism cluster_cell Parietal Cell cluster_lumen Gastric Lumen ATP ATP H_K_ATPase H+/K+-ATPase (Proton Pump) ATP->H_K_ATPase provides energy ADP_Pi ADP + Pi H_K_ATPase->ADP_Pi K_in K+ (intracellular) H_K_ATPase->K_in H_out H+ (secreted) H_K_ATPase->H_out pumps out H_in H+ (intracellular) H_in->H_K_ATPase K_out K+ (luminal) K_out->H_K_ATPase pumps in K_out->H_K_ATPase competes with This compound This compound This compound->H_K_ATPase competitively binds Inhibition Inhibition

Mechanism of this compound's inhibition of the gastric H+/K+-ATPase.

Conclusion

This compound's mechanism of action as a potassium-competitive acid blocker offers a distinct and effective approach to the inhibition of gastric H+/K+-ATPase. Its reversible and competitive binding to the K+-binding site of the proton pump provides a rapid onset of action and a predictable dose-dependent suppression of gastric acid. The detailed understanding of its molecular interactions, facilitated by both in vitro assays and in silico modeling, is crucial for the rational design of next-generation P-CABs with improved efficacy and safety profiles. This technical guide serves as a comprehensive resource for researchers and drug development professionals engaged in the study of gastric acid secretion and the development of novel therapies for acid-related disorders.

References

Preclinical Safety and Toxicology Profile of Revaprazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical safety and toxicology data for Revaprazan, a potassium-competitive acid blocker (P-CAB), are not extensively available in the public domain. This document provides a comprehensive framework for the preclinical safety and toxicology assessment of a compound like this compound, based on established regulatory guidelines and scientific principles. The quantitative data presented in the tables are illustrative and not based on actual study results for this compound.

Introduction

This compound is a reversible proton pump inhibitor that suppresses gastric acid secretion.[1] As with any new pharmaceutical agent, a thorough preclinical safety and toxicology evaluation is imperative to characterize potential risks before human administration. This process involves a battery of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the drug's toxicokinetic profile.

The preclinical safety program for a drug like this compound would typically follow international guidelines, such as those from the International Council for Harmonisation (ICH), and would include assessments of single-dose and repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, carcinogenicity, and safety pharmacology.

Single-Dose Toxicity

Single-dose toxicity studies are designed to determine the acute toxic effects of a substance when administered in a single dose or multiple doses over a 24-hour period. These studies help in identifying the maximum tolerated dose (MTD) and potential target organs for acute toxicity.

Experimental Protocol:

  • Species: Typically conducted in two mammalian species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Administration Route: The intended clinical route of administration (oral for this compound) is used.

  • Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg), are administered.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of up to 14 days. Gross necropsy is performed on all animals.

  • Endpoints: Determination of the LD50 (lethal dose for 50% of the animals), if applicable, and identification of clinical signs and target organs of acute toxicity.

Table 1: Illustrative Single-Dose Toxicity Data for this compound

Species Route of Administration LD50 (mg/kg) Clinical Signs Target Organs
Rat Oral > 2000 Sedation, decreased activity at high doses No specific target organs identified

| Dog | Oral | > 1000 | Emesis at high doses | Gastrointestinal tract |

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for evaluating the effects of a drug following prolonged exposure. These studies help in identifying the No-Observed-Adverse-Effect Level (NOAEL), which is critical for determining the safe starting dose in humans.

Experimental Protocol:

  • Species: One rodent and one non-rodent species.

  • Duration: Typically ranges from 28 days (sub-chronic) to 6-9 months (chronic), depending on the intended duration of clinical use.

  • Dose Levels: At least three dose levels and a control group are used to establish a dose-response relationship.

  • Observations: Daily clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis are monitored.

  • Endpoints: Comprehensive histopathological examination of all organs and tissues to identify target organs of toxicity and establish the NOAEL.

Table 2: Illustrative Repeated-Dose Toxicity Data for this compound (28-Day Oral Study)

Species NOAEL (mg/kg/day) LOAEL (mg/kg/day) Target Organs Key Findings
Rat 100 300 Liver Increased liver enzymes at ≥300 mg/kg/day

| Dog | 50 | 150 | Gastrointestinal | Mild gastrointestinal upset at ≥150 mg/kg/day |

Genotoxicity

Genotoxicity studies are performed to assess the potential of a drug to cause damage to genetic material. A standard battery of tests is conducted to evaluate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

Experimental Protocol:

  • Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[2][3]

  • In Vitro Chromosomal Aberration Test: Evaluates the potential to induce structural chromosomal damage in mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes).[4][5][6][7]

  • In Vivo Micronucleus Test: Assesses chromosomal damage in rodents (e.g., rats or mice) by measuring the formation of micronuclei in bone marrow cells.[8]

Table 3: Illustrative Genotoxicity Profile of this compound

Assay Test System Metabolic Activation Result
Ames Test S. typhimurium, E. coli With and Without S9 Negative
In Vitro Chromosomal Aberration CHO Cells With and Without S9 Negative

| In Vivo Micronucleus | Rat Bone Marrow | N/A | Negative |

Reproductive and Developmental Toxicity

Developmental and Reproductive Toxicology (DART) studies are designed to evaluate the potential effects of a drug on all stages of reproduction.[1][9][10][11][12]

Experimental Protocol:

  • Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female fertility and early embryonic development up to implantation.

  • Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity (birth defects) when the drug is administered during organogenesis.

  • Pre- and Postnatal Development (Segment III): Examines the effects on late fetal development, parturition, lactation, and offspring viability and growth.

Table 4: Illustrative Reproductive and Developmental Toxicity Data for this compound

Study Species NOAEL (mg/kg/day) (Maternal Toxicity) NOAEL (mg/kg/day) (Developmental Toxicity) Findings
Fertility & Early Embryonic Development Rat 100 100 No effects on fertility or early development
Embryo-Fetal Development Rat 50 100 No teratogenic effects
Embryo-Fetal Development Rabbit 30 50 No teratogenic effects

| Pre- and Postnatal Development | Rat | 50 | 50 | No adverse effects on offspring |

Carcinogenicity

Carcinogenicity bioassays are long-term studies designed to assess the cancer-causing potential of a drug. These are typically required for drugs intended for chronic use.

Experimental Protocol:

  • Species: Usually conducted in two rodent species (e.g., rats and mice).

  • Duration: Typically 2 years for rats and 18-24 months for mice.

  • Dose Levels: Multiple dose levels, including a high dose approaching the MTD, are used.

  • Endpoints: Comprehensive histopathological evaluation to identify any increase in tumor incidence.

Table 5: Illustrative Carcinogenicity Data for this compound

Species Duration Route Findings
Rat 2 years Oral (in feed) No evidence of carcinogenicity

| Mouse | 18 months | Oral (in feed) | No evidence of carcinogenicity |

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions.[13][14][15]

Experimental Protocol:

  • Core Battery:

    • Central Nervous System (CNS): Assesses effects on behavior, motor coordination, and body temperature in rodents (e.g., Irwin test).

    • Cardiovascular System: Evaluates effects on blood pressure, heart rate, and ECG in conscious, telemetered animals (e.g., dogs or non-human primates). An in vitro hERG assay is also conducted to assess the potential for QT interval prolongation.

    • Respiratory System: Measures respiratory rate and tidal volume in rodents.[16][17]

Table 6: Illustrative Safety Pharmacology Profile of this compound

System Assay Species Findings
Central Nervous System Irwin Test Rat No adverse effects observed
Cardiovascular hERG Assay In Vitro No significant inhibition
Cardiovascular Telemetered Dog Dog No adverse effects on blood pressure, heart rate, or ECG

| Respiratory | Whole-Body Plethysmography | Rat | No adverse effects on respiratory function |

Toxicokinetics

Toxicokinetic studies are conducted as part of the repeated-dose toxicity studies to understand the relationship between the dose administered and the systemic exposure to the drug and its metabolites.[18][19][20] This information is crucial for interpreting the toxicology findings and for extrapolating the data to humans.

Table 7: Illustrative Toxicokinetic Parameters of this compound in Preclinical Species

Species Dose (mg/kg) Cmax (ng/mL) AUC (ng*h/mL) Half-life (h)
Rat 100 1200 4800 2.5

| Dog | 50 | 800 | 3200 | 3.0 |

Visualizations

Preclinical_Toxicology_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_evaluation Evaluation & Submission Ames Ames Test Risk_Assessment Risk Assessment Ames->Risk_Assessment Chrom_Aberration Chromosomal Aberration Chrom_Aberration->Risk_Assessment hERG hERG Assay Safety_Pharm Safety Pharmacology hERG->Safety_Pharm Single_Dose Single-Dose Toxicity Repeated_Dose Repeated-Dose Toxicity Single_Dose->Repeated_Dose Repeated_Dose->Risk_Assessment Micronucleus Micronucleus Test Micronucleus->Risk_Assessment DART DART Studies DART->Risk_Assessment Carcinogenicity Carcinogenicity Carcinogenicity->Risk_Assessment Safety_Pharm->Risk_Assessment IND_Submission IND/CTA Submission Risk_Assessment->IND_Submission

Caption: General workflow of preclinical toxicology assessment.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimulatory Signals cluster_cell Parietal Cell cluster_lumen Gastric Lumen Gastrin Gastrin Receptors Receptors Gastrin->Receptors ACh Acetylcholine ACh->Receptors Histamine Histamine Histamine->Receptors Signaling Intracellular Signaling Receptors->Signaling Proton_Pump H+/K+ ATPase (Proton Pump) Signaling->Proton_Pump H_ion H+ Proton_Pump->H_ion HCl HCl (Gastric Acid) H_ion->HCl Cl_ion Cl- Cl_ion->HCl This compound This compound This compound->Proton_Pump Inhibition

Caption: this compound's mechanism of action on the gastric proton pump.

Conclusion

Based on the general requirements for preclinical safety assessment, a comprehensive battery of studies would be necessary to support the clinical development and registration of this compound. While specific data for this compound is not publicly available, the established methodologies for toxicology and safety pharmacology provide a robust framework for identifying potential hazards. Clinical studies have shown that this compound is generally well-tolerated in humans.[21][22] A complete preclinical data package, as outlined in this guide, would be essential for a thorough risk assessment by regulatory authorities.

References

Molecular Binding of Revaprazan to the Gastric Proton Pump: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a pioneering member of the potassium-competitive acid blocker (P-CAB) class of drugs, representing a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Unlike traditional proton pump inhibitors (PPIs) that irreversibly bind to the gastric H+/K+-ATPase (proton pump), this compound functions as a reversible inhibitor, competitively binding to the potassium (K+) binding site of the enzyme.[1][2][3] This distinct mechanism of action confers a rapid onset and a more predictable, sustained control of gastric acid secretion.[1][4] This technical guide provides an in-depth exploration of the molecular interactions between this compound and the proton pump, detailing the binding mechanism, quantitative affinity data, and the experimental protocols used to elucidate these interactions.

Molecular Binding Mechanism

This compound exerts its inhibitory effect by directly competing with K+ ions for binding to the luminal surface of the H+/K+-ATPase.[2][5] This reversible, ionic binding prevents the conformational change required for the final step of acid secretion—the exchange of intracellular H+ for extracellular K+.[1][2]

Structural and computational studies have revealed the precise binding mode of this compound within a deep cation transport conduit of the proton pump.[6] The interaction is stabilized by a network of hydrogen bonds and electrostatic forces with specific amino acid residues.

Key Interacting Residues: Molecular dynamics and docking studies have identified several key amino acid residues that form the binding pocket for this compound. These include:

  • Asp137: Forms crucial hydrogen bonds and electrostatic interactions, particularly with the protonated form of the ligand.[7]

  • Thr134 and Thr135: Contribute to the binding region.[7]

  • Asn138: Involved in the binding site.[7]

  • Tyr799 and Tyr802: Engage in π-π stacking interactions with the this compound molecule.[7]

  • Other significant residues creating the binding pocket include Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989 .[7]

The binding affinity of this compound is influenced by the surrounding pH. At a pH of 6.1, the protonated form of this compound is predominant (approximately 69.89%), which influences its interaction with negatively charged residues like Asp137.[7] Crystal and cryo-electron microscopy (cryo-EM) structures of the proton pump in complex with this compound have confirmed a novel binding mode where its tetrahydroisoquinoline moiety inserts deep into the ion transport channel.[6]

cluster_ProtonPump H+/K+-ATPase Binding Pocket This compound This compound Asp137 Asp137 This compound->Asp137 H-Bond & Electrostatic Tyr799 Tyr799 This compound->Tyr799 π-π Stacking Tyr802 Tyr802 This compound->Tyr802 π-π Stacking OtherResidues Thr134, Thr135, Asn138, Trp899, Glu900, Gln924, Tyr928, Phe988, Asn989 This compound->OtherResidues Van der Waals

Diagram 1. this compound's interactions within the proton pump binding site.

Data Presentation: Binding Affinity

The inhibitory potency of this compound and its analogues is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the calculated binding free energy (ΔGbind). These values provide a comparative measure of the drug's efficacy.

CompoundParameterValueConditionsReference
This compound IC500.350 µMpH 6.1[7]
This compound-7h (analogue) IC500.052 µMpH 6.1[7]
This compound (mixture) ΔGbind-37.82 kcal/molpH 6.1 (Calculated)[7]
This compound-7h (mixture) ΔGbind-45.90 kcal/molpH 6.1 (Calculated)[7]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] ΔGbind is the calculated binding free energy, where a more negative value indicates a more favorable binding interaction.[7] The lower IC50 and more negative ΔGbind for the analogue this compound-7h suggest a higher activity compared to this compound.[7]

Experimental Protocols

The molecular binding characteristics of this compound have been investigated through a combination of computational, in vitro, and structural biology techniques.

Molecular Docking and Dynamics Simulations

These in silico methods predict the binding pose and affinity of a ligand to its target protein.

  • Objective: To model the interaction between this compound and H+/K+-ATPase and to calculate the binding free energy.

  • Methodology:

    • Protein Structure Preparation: A high-resolution 3D structure of the gastric proton pump (e.g., from the Protein Data Bank, PDB ID: 5YLU) is obtained.[10][11]

    • Ligand Preparation: The 2D structures of this compound (in both neutral and protonated forms) are converted into 3D structures and their energy is minimized.

    • Induced-Fit Docking: Software such as AutoDock Vina is used to perform flexible docking, allowing both the ligand and key residues in the protein's active site to adjust their conformations to find the optimal binding pose.[10][11]

    • Molecular Dynamics (MD) Simulation: The resulting protein-ligand complex is subjected to MD simulations to assess its stability over time in a simulated physiological environment.

    • Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to calculate the binding free energy (ΔGbind) from the MD simulation trajectory, providing a quantitative estimate of binding affinity.[7]

In Vitro H+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of the isolated proton pump enzyme.

  • Objective: To determine the IC50 value of this compound.

  • Methodology:

    • Enzyme Preparation: H+/K+-ATPase is typically isolated from porcine or rabbit gastric microsomes.

    • Reaction Mixture: The enzyme is pre-incubated in a buffer (e.g., HEPES, pH 6.5-7.4) containing MgCl2 and KCl.[2]

    • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control with no inhibitor is also prepared.

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

    • Activity Measurement: The ATPase activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

    • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_workflow Workflow: In Vitro H+/K+-ATPase Inhibition Assay prep Prepare H+/K+-ATPase (Gastric Microsomes) incubate Pre-incubate Enzyme with Varying [this compound] prep->incubate initiate Initiate Reaction with ATP incubate->initiate measure Measure ATPase Activity (e.g., Phosphate Release) initiate->measure analyze Plot % Inhibition vs. [this compound] & Calculate IC50 measure->analyze result Determine IC50 Value analyze->result

Diagram 2. Experimental workflow for an in vitro H+/K+-ATPase inhibition assay.
Structural Biology Methods

Direct visualization of the binding interaction is achieved through high-resolution structural techniques.

  • Objective: To determine the three-dimensional structure of the this compound-proton pump complex.

  • Methodology:

    • Complex Formation: Purified H+/K+-ATPase is incubated with an excess of this compound to ensure saturation of the binding sites.

    • Crystallization (X-ray Crystallography): The protein-ligand complex is crystallized. These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[6]

    • Sample Preparation (Cryo-EM): The complex is rapidly frozen in a thin layer of vitreous ice.

    • Imaging (Cryo-EM): A transmission electron microscope is used to capture thousands of 2D projection images of the randomly oriented particles.[6]

    • Image Processing (Cryo-EM): Computational algorithms are used to classify the images and reconstruct a high-resolution 3D map of the complex, from which an atomic model can be built.[6]

Downstream Cellular Effects and Assays

Beyond direct binding, the efficacy of this compound is also assessed in cell-based models, which can reveal its effects on cellular signaling pathways. Studies have shown that this compound can inhibit H. pylori-induced COX-2 expression by blocking the phosphorylation of IκB-α and Akt signaling in human gastric adenocarcinoma (AGS) cells.[3]

  • Western Blotting: Used to measure the levels of specific proteins (e.g., COX-2, phosphorylated Akt) in cell lysates after treatment with this compound and/or H. pylori.[10]

  • Electrophoretic Mobility Shift Assay (EMSA): Used to determine if this compound affects the DNA-binding activity of transcription factors like NF-κB, which is involved in the inflammatory response to H. pylori infection.[5]

Conclusion

The molecular binding of this compound to the gastric H+/K+-ATPase is a highly specific, reversible interaction that distinguishes it from traditional PPIs. Its mechanism as a potassium-competitive antagonist is defined by interactions with a specific set of amino acid residues deep within the enzyme's cation-binding channel, primarily involving hydrogen bonding and electrostatic forces with residues such as Asp137.[7] Quantitative data confirms its high binding affinity, which is modulated by the local pH environment.[7] The detailed understanding of this binding, made possible by a combination of computational modeling, in vitro assays, and high-resolution structural biology, provides a robust framework for the rational design and development of next-generation P-CABs with potentially improved efficacy and safety profiles for treating acid-related diseases.[6]

References

The Advent of Reversible Acid Suppression: A Technical Guide to the Discovery and Development of Revaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan (YH1885), a first-in-class potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders. Developed by Yuhan Corporation in South Korea, it marked a paradigm shift from the irreversible proton pump inhibitors (PPIs) that had long dominated the therapeutic landscape. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical journey of this novel compound, presenting key quantitative data in structured tables for comparative analysis. Furthermore, this guide outlines the experimental protocols for pivotal studies and visualizes the intricate signaling pathways and developmental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Quest for a New Generation of Acid Suppressants

The mainstay of treatment for acid-peptic disorders has been the inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step in acid secretion. For decades, irreversible proton pump inhibitors (PPIs), such as omeprazole, have been the standard of care. However, their limitations, including a delayed onset of action, requirement for activation in an acidic environment, and variability in efficacy, spurred the search for a new class of acid suppressants. This led to the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the proton pump by competing with potassium ions. This compound emerged as a pioneering agent in this class.

Discovery and Synthesis

This compound, chemically known as N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine, was developed by the South Korean pharmaceutical company, Yuhan Corporation.[1] The synthesis of this compound hydrochloride can be achieved through multiple routes, with a common pathway involving the condensation of key intermediates.

Synthesis Workflow

The following diagram illustrates a representative synthetic pathway for this compound hydrochloride.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis p-Fluoroaniline p-Fluoroaniline N-(4-fluorophenyl)guanidine carbonate N-(4-fluorophenyl)guanidine carbonate p-Fluoroaniline->N-(4-fluorophenyl)guanidine carbonate Reacts with Cyanamide Cyanamide Cyanamide->N-(4-fluorophenyl)guanidine carbonate Intermediate_A 4-hydroxy-2-(4-fluorophenylamino)- 5,6-dimethylpyrimidine N-(4-fluorophenyl)guanidine carbonate->Intermediate_A Cyclization with Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Intermediate_A Intermediate_1 4-chloro-2-(4-fluorophenylamino)- 5,6-dimethylpyrimidine Intermediate_A->Intermediate_1 Chlorination with POCl3 POCl3 POCl3->Intermediate_1 This compound This compound Intermediate_1->this compound Condensation Phenethylamine Phenethylamine N-(2-phenylethyl)acetamide N-(2-phenylethyl)acetamide Phenethylamine->N-(2-phenylethyl)acetamide Amidation with Acetyl chloride Acetyl chloride Acetyl chloride->N-(2-phenylethyl)acetamide 1-methyl-3,4-dihydroisoquinoline 1-methyl-3,4-dihydroisoquinoline N-(2-phenylethyl)acetamide->1-methyl-3,4-dihydroisoquinoline Cyclization with Polyphosphoric acid Polyphosphoric acid Polyphosphoric acid->1-methyl-3,4-dihydroisoquinoline Intermediate_2 1-methyl-1,2,3,4-tetrahydroisoquinoline 1-methyl-3,4-dihydroisoquinoline->Intermediate_2 Reduction with Sodium borohydride Sodium borohydride Sodium borohydride->Intermediate_2 Intermediate_2->this compound Revaprazan_HCl This compound Hydrochloride This compound->Revaprazan_HCl Salt formation (HCl)

Caption: Synthetic pathway of this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a generalized experimental protocol based on published patent literature[2][3][4]:

  • Preparation of 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine (Intermediate 1):

    • React p-fluoroaniline with cyanamide to form N-(4-fluorophenyl)guanidine carbonate.

    • Cyclize N-(4-fluorophenyl)guanidine carbonate with 2-methyl ethyl acetoacetate to yield 4-hydroxyl-2-(4-fluoroanilino)-5,6-dimethylpyrimidine.

    • Chlorinate the hydroxyl group using a chlorinating agent such as phosphorus oxychloride (POCl3) to obtain the desired intermediate.

  • Preparation of 1-methyl-1,2,3,4-tetrahydroisoquinoline (Intermediate 2):

    • This intermediate can be prepared via multiple routes, one of which involves the Bischler-Napieralski reaction followed by reduction.

  • Condensation and Salt Formation:

    • Condense 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine with 1-methyl-1,2,3,4-tetrahydroisoquinoline in a suitable solvent, often in the presence of a base.

    • Following the condensation reaction, treat the resulting this compound free base with hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate this compound hydrochloride.

    • The crude product is then purified by recrystallization.

Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound exerts its acid-suppressing effect by acting as a potassium-competitive acid blocker (P-CAB) of the gastric H+/K+-ATPase.[5] Unlike irreversible PPIs, which form a covalent disulfide bond with the proton pump, this compound binds reversibly to the K+-binding site of the enzyme, competitively inhibiting its activity.[6] This reversible, ionic interaction allows for a rapid onset of action and a more predictable control of intragastric pH.

Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The final step of this cascade is the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell. The following diagram illustrates the key signaling pathways and the point of intervention for this compound.

cluster_stimulatory Stimulatory Pathways cluster_pump Proton Pump Activation Gastrin Gastrin G_receptor CCK2 Receptor Gastrin->G_receptor Histamine Histamine H2_receptor H2 Receptor Histamine->H2_receptor ACh Acetylcholine M3_receptor M3 Receptor ACh->M3_receptor PLC PLC G_receptor->PLC AC Adenylate Cyclase H2_receptor->AC M3_receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca2+ release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC PKA Protein Kinase A cAMP->PKA Tubulovesicles H+/K+-ATPase (in tubulovesicles) Ca2->Tubulovesicles stimulates PKA->Tubulovesicles stimulates PKC->Tubulovesicles stimulates Apical_Membrane H+/K+-ATPase (at apical membrane) Tubulovesicles->Apical_Membrane Translocation H_out H+ Apical_Membrane->H_out H+ secretion K_in K+ K_in->Apical_Membrane K+ uptake This compound This compound This compound->Apical_Membrane Reversible Inhibition

Caption: Gastric acid secretion pathway and this compound's mechanism.

Preclinical Development

In Vitro H+/K+-ATPase Inhibition

This compound demonstrated potent and reversible inhibition of the gastric H+/K+-ATPase in in vitro assays.

Table 1: In Vitro H+/K+-ATPase Inhibition of this compound

ParameterValueReference
IC500.350 µM (at pH 6.1)[7]

Note: The IC50 value indicates the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A generalized protocol for assessing the in vitro inhibition of H+/K+-ATPase by a P-CAB like this compound is as follows[8][9]:

  • Preparation of H+/K+-ATPase-rich microsomes:

    • Isolate gastric mucosal tissue from a suitable animal model (e.g., hog, rabbit).

    • Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.

  • ATPase Activity Assay:

    • Pre-incubate the microsomal preparation with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding ATP in a buffer containing Mg2+ and K+.

    • The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis:

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting dose-response curve.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, such as rats and dogs, were crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are essential for dose selection in subsequent clinical trials.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesDoseCmaxTmaxAUCBioavailability
RatData not available in sufficient detail in the search results
DogData not available in sufficient detail in the search results

(Note: While preclinical studies in rats and dogs were conducted, specific quantitative data for Cmax, Tmax, AUC, and bioavailability were not consistently available in the provided search results.)

Clinical Development

This compound has undergone a comprehensive clinical development program to evaluate its efficacy and safety in humans for various acid-related disorders.

Phase I: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase I studies in healthy volunteers established the pharmacokinetic and pharmacodynamic profile of this compound. These studies demonstrated its rapid absorption and dose-dependent inhibition of gastric acid secretion.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Day 1)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
100 mgData not available1.7 - 1.8Data not available2.2 - 2.4
150 mgData not available1.7 - 1.8Data not available2.2 - 2.4
200 mgData not available1.7 - 1.8Data not available2.2 - 2.4

Source: Adapted from Kim et al., 2010.[10] Note: Specific Cmax and AUC values were not provided in the abstract.

Pharmacodynamic Effects: Intragastric pH Control

A key measure of the efficacy of an acid suppressant is its ability to increase and maintain the intragastric pH above certain thresholds (e.g., pH > 4), which is critical for the healing of acid-related mucosal damage.

Table 4: Effect of this compound on 24-hour Intragastric pH in Healthy Volunteers

DoseDayMean % Time pH ≥ 4
200 mg125.1%
725.3%

Source: Adapted from a study comparing Tegoprazan and this compound.[11][12]

A separate study reported that for a 200 mg dose in H. pylori-negative subjects, the mean percentage of time the pH was greater than 4 was 28.1% on Day 1 and 34.2% on Day 7.[11]

Experimental Protocol: 24-Hour Ambulatory Intragastric pH Monitoring

The following is a generalized protocol for 24-hour intragastric pH monitoring in a clinical trial setting[5][6][13][14]:

  • Patient Preparation:

    • Patients are typically required to fast for a specified period before the procedure.

    • Any medications that could interfere with gastric acid secretion are discontinued for an appropriate washout period.

  • Probe Placement:

    • A thin, flexible catheter with a pH sensor at its tip is inserted through the patient's nostril and advanced into the stomach.

    • The correct positioning of the probe is confirmed, often with the aid of manometry or fluoroscopy.

  • Data Recording:

    • The catheter is connected to a portable data logger that the patient wears for 24 hours.

    • The patient is instructed to maintain a diary of meals, sleep periods, and any symptoms experienced during the monitoring period.

  • Data Analysis:

    • After 24 hours, the data logger is returned, and the recorded pH data is downloaded and analyzed.

    • Key parameters, such as the percentage of time the intragastric pH is above 4, are calculated.

Phase III: Efficacy in Duodenal and Gastric Ulcers

Phase III clinical trials were conducted to compare the efficacy and safety of this compound with the standard-of-care PPI, omeprazole, in patients with duodenal and gastric ulcers.

Table 5: Healing Rates in a Phase III Trial of this compound vs. Omeprazole for Duodenal Ulcer (4 weeks)

Treatment GroupHealing Rate (Intention-to-Treat)
This compound 200 mg91.7%
Omeprazole 20 mg91.3%

Source: Clinical Endoscopy 2005;31(1):17-24.[15]

Table 6: Cumulative Healing Rates in a Phase III Trial of this compound vs. Omeprazole for Gastric Ulcer (up to 8 weeks)

Treatment GroupHealing Rate (Intention-to-Treat)Healing Rate (Per-Protocol)
This compound 200 mg93.0%99.1%
Omeprazole 20 mg89.6%100%

Source: Chang R, et al. Clinical Endoscopy 2007.[2][16]

These studies demonstrated that this compound was non-inferior to omeprazole in the healing of both duodenal and gastric ulcers.

Regulatory Approval and Post-Marketing

This compound was first approved for the treatment of gastritis in South Korea in 2006. It has since been approved for other acid-related indications in South Korea and other countries.

Conclusion

The discovery and development of this compound marked a significant milestone in the pharmacological management of acid-related disorders. As the first clinically approved P-CAB, it offered a novel, reversible mechanism of action with a rapid onset of effect. The extensive preclinical and clinical development program demonstrated its efficacy to be comparable to that of established PPIs for the treatment of duodenal and gastric ulcers. The journey of this compound has paved the way for the development of a new generation of acid suppressants, offering alternative treatment options for patients and providing a valuable tool for clinicians. This technical guide has provided a comprehensive overview of this journey, from its chemical synthesis to its clinical application, serving as a valuable resource for the scientific and drug development community.

References

Revaprazan: A Technical Guide to its Impact on Gastric Acid Secretion and pH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Revaprazan, a potassium-competitive acid blocker (P-CAB), and its effects on gastric acid secretion and pH levels. It delves into the mechanism of action, presents quantitative data from clinical studies, details experimental protocols for its evaluation, and visualizes key pathways and processes. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and study of acid-suppressing pharmaceuticals.

Introduction: The Advent of Potassium-Competitive Acid Blockers

The management of acid-related disorders has been revolutionized by the development of drugs that target the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion. While proton pump inhibitors (PPIs) have long been the standard of care, a newer class of drugs, the potassium-competitive acid blockers (P-CABs), offers a distinct mechanism of action and potential clinical advantages. This compound is a prominent member of the P-CAB class, distinguished by its rapid onset of action and reversible inhibition of the proton pump.[1] This guide will explore the pharmacological profile of this compound with a specific focus on its quantitative effects on gastric acid output and pH.

Mechanism of Action: Reversible Inhibition of the Gastric H+/K+ ATPase

This compound exerts its acid-suppressing effect by directly inhibiting the H+/K+ ATPase enzyme located in the secretory canaliculi of gastric parietal cells.[1] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound is a reversible inhibitor that competitively blocks the potassium-binding site of the enzyme.[2] This competitive and reversible binding prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of hydrochloric acid into the gastric lumen.[2]

The key distinction of this compound's mechanism is its ability to bind to the proton pump in a K+-competitive manner, independent of the pump's activity state. This leads to a more rapid onset of acid suppression compared to PPIs, which preferentially bind to actively secreting pumps.[1] Molecular modeling studies have elucidated the binding site of this compound on the H+/K+ ATPase, revealing a novel binding mode where its tetrahydroisoquinoline moiety extends deep into the cation transport conduit.[1] This interaction is characterized by interactions with specific amino acid residues, including Thr134, Thr135, Asp137, Asn138, Trp899, Glu900, Gln924, Tyr928, Phe988, and Asn989, which are crucial for its inhibitory activity.[3]

Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The primary stimulants include histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on the parietal cell membrane. This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately promoting the translocation and activation of H+/K+ ATPase at the secretory canalicular membrane. This compound acts at the final step of this pathway, directly inhibiting the activated proton pump.

Gastric Acid Secretion Signaling Pathway cluster_Parietal_Cell Parietal Cell cluster_Lumen Gastric Lumen cluster_Blood Bloodstream Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Vesicles Tubulovesicles (containing H+/K+ ATPase) PKA->Vesicles promotes translocation HK_ATPase_active Active H+/K+ ATPase (at secretory canaliculus) Vesicles->HK_ATPase_active H_ion H+ HK_ATPase_active->H_ion pumps out This compound This compound This compound->HK_ATPase_active inhibits (K+ competitive) K_ion_lumen K+ K_ion_lumen->HK_ATPase_active binds Revaprazan_blood This compound Revaprazan_blood->this compound

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of this compound.

Quantitative Effects on Gastric Acid Secretion and pH

Clinical studies have demonstrated that this compound rapidly and effectively suppresses gastric acid secretion in a dose-dependent manner. The primary endpoint in many of these studies is the percentage of time over a 24-hour period that the intragastric pH is maintained above 4.0, a benchmark for the effective healing of acid-related mucosal damage.

Dose-Dependent Effects on Intragastric pH

A clinical trial in healthy male subjects evaluated the effects of 100 mg, 150 mg, and 200 mg of this compound administered daily for 7 days. The results showed a dose-dependent increase in the median intragastric pH and the mean percentage of time the pH was above 4.[4]

DoseDayMean % Time pH > 4Median 24-h Intragastric pH
100 mg 122.3%2.8
728.5%3.1
150 mg 125.8%3.0
732.1%3.4
200 mg 128.1%3.3
734.2%3.9
Data synthesized from a clinical trial in healthy male subjects.
Comparative Efficacy with Other Acid Suppressants

This compound's efficacy has been compared to other acid-suppressing agents, including both PPIs and other P-CABs. While this compound demonstrates a rapid onset of action, its overall acid suppression, as measured by the percentage of time with pH > 4, may be comparable to or, in some cases, less potent than newer P-CABs like Tegoprazan.

DrugDoseDayMean % Time pH > 4
This compound 200 mg125.1%
725.3%
Tegoprazan 50 mg154.5%
768.2%
Data from a comparative study in healthy male subjects.

In a phase III clinical trial for the treatment of gastric ulcers, this compound 200 mg was found to have similar cumulative healing rates to Omeprazole 20 mg after 8 weeks of treatment (93.0% vs. 89.6%, respectively).

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion and pH involves both in vivo clinical studies and in vitro laboratory assays.

In Vivo: 24-Hour Intragastric pH Monitoring

This is the gold-standard method for assessing the efficacy of acid-suppressing drugs in a clinical setting.

Objective: To continuously measure the pH of the gastric contents over a 24-hour period to determine the extent and duration of acid suppression.

Methodology:

  • Patient Preparation: Subjects are typically required to cease all acid-suppressing medications for a specified period (e.g., 7-14 days) prior to the study. They are also instructed to fast for a set duration before the procedure.

  • Catheter Placement: A thin, flexible catheter with a pH-sensitive electrode at its tip is passed through the subject's nostril, down the esophagus, and into the stomach. The correct positioning of the electrode is confirmed, often via manometry or fluoroscopy, to ensure it is in the main body of the stomach.

  • Data Recording: The catheter is connected to a portable data logger that the subject wears for the 24-hour monitoring period. The device records pH values at regular intervals.

  • Subject Diary: Subjects are instructed to maintain a diary, recording the times of meals, sleep, and any symptoms experienced. This allows for the correlation of pH changes with daily activities.

  • Data Analysis: After 24 hours, the catheter is removed, and the data from the logger is downloaded and analyzed. Key parameters calculated include the percentage of time the gastric pH is above 4.0, the median 24-hour pH, and the occurrence of acid reflux events.

24-Hour pH Monitoring Workflow cluster_Preparation Preparation cluster_Procedure Procedure cluster_Monitoring 24-Hour Monitoring Period cluster_Analysis Data Analysis A Patient Screening and Consent B Discontinuation of Acid-Suppressing Medication A->B C Fasting B->C D Catheter Placement (Nasal Intubation) C->D E Connection to Portable Data Logger D->E F Patient Instruction and Diary Provision E->F G Continuous pH Recording F->G H Patient maintains normal activities and diary G->H I Catheter Removal and Data Download H->I J Correlation of pH data with patient diary I->J K Calculation of key parameters (% time pH > 4, median pH) J->K

Caption: Workflow for a 24-hour intragastric pH monitoring study.
In Vitro: H+/K+ ATPase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the proton pump enzyme.

Objective: To quantify the inhibitory potency (e.g., IC50) of this compound on the H+/K+ ATPase enzyme.

Methodology:

  • Enzyme Preparation: H+/K+ ATPase is typically isolated from the gastric mucosa of an animal model (e.g., hog or rabbit) through a series of homogenization and centrifugation steps to obtain a microsomal fraction rich in the enzyme.

  • Assay Reaction: The enzyme activity is measured by quantifying the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by measuring the release of inorganic phosphate (Pi) from ATP.

  • Incubation: The prepared H+/K+ ATPase is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP and the necessary cofactors (Mg2+ and K+).

  • Quantification: The amount of Pi produced is measured using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then determined by plotting the inhibition data against the drug concentration.

In Vitro H+/K+ ATPase Inhibition Assay cluster_Preparation Preparation cluster_Assay Assay Procedure cluster_Measurement Measurement and Analysis A Isolation of H+/K+ ATPase (from gastric mucosa) C Pre-incubation of H+/K+ ATPase with this compound A->C B Preparation of this compound solutions (various concentrations) B->C D Initiation of reaction with ATP, Mg2+, K+ C->D E Incubation at 37°C D->E F Termination of reaction and measurement of inorganic phosphate (Pi) E->F G Calculation of % inhibition for each concentration F->G H Determination of IC50 value G->H

Caption: Workflow for an in vitro H+/K+ ATPase inhibition assay.

Logical Relationships and Clinical Implications

The pharmacological properties of this compound lead to a distinct clinical profile. Its rapid onset of action, due to its ability to inhibit the proton pump regardless of its activation state, may offer faster symptom relief for patients with acid-related disorders. The reversibility of its binding suggests a potentially different safety profile compared to the irreversible inhibition of PPIs, although long-term comparative data are still emerging.

The dose-dependent increase in gastric pH directly correlates with the therapeutic goals of healing erosive esophagitis and peptic ulcers. The logical relationship between this compound's administration and its clinical effects is a direct consequence of its potent and rapid inhibition of the final step in the gastric acid secretion pathway.

Logical Relationship of this compound's Action cluster_Pharmacokinetics Pharmacokinetics cluster_Pharmacodynamics Pharmacodynamics cluster_Clinical_Outcomes Clinical Outcomes A Oral Administration of this compound B Systemic Absorption A->B C Binding to H+/K+ ATPase (K+ competitive, reversible) B->C D Inhibition of Gastric Acid Secretion C->D E Increase in Intragastric pH D->E F Symptom Relief (e.g., heartburn) E->F G Healing of Mucosal Lesions (e.g., ulcers, esophagitis) E->G

Caption: Logical flow from this compound administration to clinical outcomes.

Conclusion

This compound represents a significant development in the pharmacological management of acid-related disorders. Its unique mechanism as a potassium-competitive acid blocker provides a rapid and effective means of controlling gastric acid secretion. The quantitative data from clinical trials demonstrate a clear dose-response relationship in elevating intragastric pH. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this compound and other P-CABs. As research in this area progresses, this compound and its class will likely play an increasingly important role in gastroenterology and drug development.

References

In-Vitro Anti-inflammatory Properties of Revaprazan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revaprazan, a potassium-competitive acid blocker (P-CAB), has demonstrated significant anti-inflammatory properties in in-vitro studies beyond its primary function of gastric acid suppression. This technical guide provides an in-depth overview of the experimental evidence for this compound's anti-inflammatory effects, focusing on the underlying molecular mechanisms, detailed experimental protocols, and quantitative data. The primary focus of existing research has been on its effects in Helicobacter pylori-infected gastric epithelial cells, where it has been shown to attenuate the inflammatory response by inhibiting the NF-κB and Akt signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the anti-inflammatory potential of this compound.

Introduction

Chronic inflammation is a key contributor to the pathogenesis of various gastrointestinal disorders, including gastritis, peptic ulcers, and gastric cancer.[1][2] Helicobacter pylori infection is a major driver of gastric inflammation, primarily through the induction of cyclooxygenase-2 (COX-2) and the subsequent production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).[1][2] this compound, a novel acid pump antagonist, has emerged as a therapeutic agent that not only controls gastric acid but also exerts direct anti-inflammatory effects on gastric mucosal cells.[2][3] This guide details the in-vitro evidence of these properties.

Core Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

In-vitro studies using human gastric adenocarcinoma (AGS) cells infected with H. pylori have elucidated the primary anti-inflammatory mechanism of this compound. The key findings indicate that this compound inhibits H. pylori-induced COX-2 expression by targeting two critical signaling pathways: NF-κB and Akt.[1][2]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[2] Upon stimulation by H. pylori, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2.[2]

This compound pretreatment has been shown to counteract this process. It effectively preserves the cytosolic levels of IκBα, thereby preventing NF-κB activation and its subsequent DNA binding.[1][3] This leads to a downstream reduction in the expression of NF-κB target genes like COX-2.[1][2]

Inactivation of the Akt Signaling Pathway

The Akt signaling pathway is another crucial regulator of COX-2 expression.[1][2] H. pylori infection leads to the phosphorylation and activation of Akt, which in turn contributes to the upregulation of COX-2.[1][2] this compound has been observed to significantly inhibit the phosphorylation of Akt induced by H. pylori, suggesting that its anti-inflammatory effects are, at least in part, mediated through the attenuation of this pathway.[1][2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound in an in-vitro model of H. pylori-induced inflammation in AGS cells.

Table 1: Effect of this compound on COX-2 Expression and Prostaglandin E2 (PGE2) Production

Treatment ConditionEffect on COX-2 Expression (after 24h)Effect on PGE2 Levels
H. pylori infectionSignificant up-regulationSignificant increase
20 µM this compound pretreatment + H. pylori infectionSignificantly decreased compared to H. pylori alone (p<0.05)[1][2]Significantly decreased compared to H. pylori alone[1][2]
5 µM this compound pretreatment + H. pylori infectionNo significant changeData not available

Table 2: Effect of this compound on NF-κB and Akt Signaling Pathways

Treatment ConditionEffect on NF-κB DNA BindingEffect on Akt Phosphorylation
H. pylori infectionIncreasedIncreased
20 µM this compound pretreatment + H. pylori infectionSlightly inhibited compared to H. pylori alone[2]Significantly inhibited compared to H. pylori alone[1][2]
5 µM this compound pretreatment + H. pylori infectionData not availableData not available

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's in-vitro anti-inflammatory properties.

Cell Culture and H. pylori Infection
  • Cell Line: Human gastric adenocarcinoma (AGS) cells.

  • Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • H. pylori Strain: H. pylori (ATCC 43504) is cultured on chocolate agar plates at 37°C under microaerophilic conditions.

  • Infection Protocol: AGS cells are seeded in appropriate plates and allowed to adhere. Before infection, the culture medium is replaced with serum-free RPMI-1640. H. pylori is added to the cells at a multiplicity of infection (MOI) of 100.[2]

This compound Treatment
  • Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Treatment: AGS cells are pretreated with this compound (e.g., 5 µM or 20 µM) for 2 hours before the addition of H. pylori.[2] A vehicle control (DMSO) is run in parallel.

Western Blot Analysis
  • Purpose: To determine the protein levels of COX-2, Akt, phosphorylated Akt (p-Akt), and IκBα.

  • Protocol:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentrations of the lysates are determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against COX-2, Akt, p-Akt, or IκBα overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • β-actin is used as a loading control to normalize the data.

Electrophoretic Mobility Shift Assay (EMSA)
  • Purpose: To assess the DNA-binding activity of NF-κB.

  • Protocol:

    • Nuclear extracts are prepared from treated AGS cells.

    • The protein concentration of the nuclear extracts is determined.

    • A double-stranded oligonucleotide probe corresponding to the NF-κB consensus sequence is labeled with [γ-32P]ATP.

    • The labeled probe is incubated with the nuclear extracts in a binding buffer.

    • The DNA-protein complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and subjected to autoradiography.

Prostaglandin E2 (PGE2) Assay
  • Purpose: To measure the concentration of PGE2 in the cell culture supernatant.

  • Protocol:

    • After the treatment period, the cell culture supernatant is collected.

    • The concentration of PGE2 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_0 H. pylori Infection cluster_1 Cellular Signaling cluster_2 This compound Intervention cluster_3 Inflammatory Response H_pylori H. pylori Akt Akt H_pylori->Akt Activates IkB IκBα H_pylori->IkB Induces Degradation NFkB_cyto NF-κB p_Akt p-Akt Akt->p_Akt Phosphorylation COX2_gene COX-2 Gene Transcription p_Akt->COX2_gene Promotes IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_nuc->COX2_gene Activates This compound This compound This compound->p_Akt Inhibits This compound->IkB Prevents Degradation COX2_protein COX-2 Protein COX2_gene->COX2_protein PGE2 PGE2 Production COX2_protein->PGE2 Inflammation Inflammation PGE2->Inflammation

Caption: this compound's inhibition of H. pylori-induced inflammation.

Experimental Workflow for Assessing Anti-inflammatory Effects

G Start Start: AGS Cell Culture Pretreat Pre-treatment with this compound (5 µM or 20 µM) for 2h Start->Pretreat Infect Infection with H. pylori (MOI 100) Pretreat->Infect Incubate Incubation (e.g., 24 hours) Infect->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Western Western Blot (COX-2, p-Akt, IκBα) Harvest->Western EMSA EMSA (NF-κB DNA Binding) Harvest->EMSA PGE2_Assay PGE2 ELISA Harvest->PGE2_Assay Analysis Data Analysis Western->Analysis EMSA->Analysis PGE2_Assay->Analysis

Caption: Workflow for in-vitro analysis of this compound.

Discussion and Future Directions

The current body of in-vitro evidence strongly supports the anti-inflammatory properties of this compound in the context of H. pylori-induced gastric inflammation. Its ability to modulate the NF-κB and Akt signaling pathways provides a clear mechanistic basis for these effects.

However, the scope of the current research is primarily limited to this specific model. To fully understand the "core" anti-inflammatory potential of this compound, further in-vitro studies are warranted in other experimental systems. For instance, investigating its effects on lipopolysaccharide (LPS)-stimulated macrophages would provide insights into its impact on innate immune responses. Additionally, a broader analysis of its influence on a wider range of pro- and anti-inflammatory cytokines would be beneficial. Finally, cell-free enzyme assays could determine if this compound has any direct inhibitory effects on COX-1 or COX-2.

Conclusion

This compound exhibits significant in-vitro anti-inflammatory properties by inhibiting key signaling pathways, NF-κB and Akt, in H. pylori-infected gastric epithelial cells. This leads to a reduction in the expression of the pro-inflammatory mediator COX-2 and the production of PGE2. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound as an anti-inflammatory agent. Future studies should aim to broaden the scope of in-vitro models to further delineate its immunomodulatory capabilities.

References

Revaprazan's Off-Target Effects in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a potassium-competitive acid blocker (P-CAB) primarily known for its role in reducing gastric acid secretion by reversibly inhibiting the H+/K+-ATPase proton pump.[1][2][3] While its on-target effects are well-documented in the context of treating acid-related gastrointestinal disorders,[4][5] emerging research in cellular models has begun to shed light on its potential off-target effects. This technical guide provides an in-depth overview of the current understanding of these off-target activities, with a focus on the anti-inflammatory properties of this compound observed in Helicobacter pylori-infected gastric adenocarcinoma epithelial cells (AGS cells).

This document summarizes key quantitative data, outlines detailed experimental protocols from cited research, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and cellular biology.

Core Findings: Anti-inflammatory Off-Target Effects

The primary documented off-target effect of this compound in cellular models is its anti-inflammatory action in the presence of H. pylori, a bacterium strongly associated with gastritis, peptic ulcers, and gastric cancer.[6][7] Research indicates that this compound can attenuate the inflammatory response induced by H. pylori infection, independent of its acid-suppressing mechanism.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Lee et al. (2012) investigating the anti-inflammatory effects of this compound in H. pylori-infected AGS cells.

Table 1: Effect of this compound on H. pylori-Induced COX-2 Expression in AGS Cells

Treatment ConditionThis compound Concentration (µM)Relative COX-2 Protein Expression (Fold Change vs. Control)
Control (Uninfected)01.0
H. pylori Infected0~3.5
H. pylori Infected + this compound20~1.5 (Significant reduction compared to H. pylori alone)

Data synthesized from findings reported in Lee et al., 2012.[6]

Table 2: Effect of this compound on H. pylori-Induced Akt Phosphorylation in AGS Cells

Treatment ConditionThis compound Concentration (µM)Relative p-Akt Protein Expression (Fold Change vs. Control)
Control (Uninfected)01.0
H. pylori Infected0Significant increase
H. pylori Infected + this compound5Partial reduction
H. pylori Infected + this compound20Significant reduction

Data synthesized from findings reported in Lee et al., 2012.[6][7]

Table 3: Effect of this compound on H. pylori-Induced NF-κB DNA Binding Activity in AGS Cells

Treatment ConditionThis compound Concentration (µM)NF-κB DNA Binding Activity
Control (Uninfected)0Baseline
H. pylori Infected0Increased
H. pylori Infected + this compound5No significant change
H. pylori Infected + this compound20Slightly inhibited

Data synthesized from findings reported in Lee et al., 2012.[6][9]

Table 4: Effect of this compound on Cell Viability in AGS Cells (MTT Assay)

Treatment ConditionThis compound Concentration (µM)Cell Viability (% of Control)
This compound alone10~100%
This compound alone30~100%
This compound alone40~100%
This compound alone50~90%
This compound alone80~80%
This compound alone100~70%
H. pylori Infected0Decreased
H. pylori Infected + this compound5, 20, 50Rescued from H. pylori-induced cytotoxicity

Data synthesized from findings reported in Lee et al., 2012.[7]

Signaling Pathway Analysis

This compound's anti-inflammatory effects in H. pylori-infected AGS cells appear to be mediated through the inhibition of the Akt signaling pathway, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.[6][7][8] The activation of Akt is a known cellular response to H. pylori infection.[10][11][12] this compound was found to inhibit the phosphorylation of Akt, leading to a decrease in the degradation of IκB-α and a slight inhibition of NF-κB activation.[6][7] This ultimately results in the attenuation of COX-2 expression.[6][7]

G H_pylori H. pylori Akt Akt H_pylori->Akt Activates This compound This compound p_Akt p-Akt (Phosphorylated Akt) This compound->p_Akt Inhibits Akt->p_Akt IkappaB_alpha IκB-α p_Akt->IkappaB_alpha Promotes Degradation NF_kappaB NF-κB p_Akt->NF_kappaB Activates IkappaB_alpha->NF_kappaB Inhibits COX_2 COX-2 Expression NF_kappaB->COX_2 Induces Inflammation Inflammation COX_2->Inflammation G start Start seed Seed AGS Cells in 96-well plate start->seed treat Treat with this compound and/or H. pylori seed->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate (2-4h, 37°C) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end G start Start lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End detection->end

References

Methodological & Application

Revaprazan In Vitro Assay Protocols for Gastric Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a potassium-competitive acid blocker (P-CAB) that functions as a reversible inhibitor of the gastric H+/K+-ATPase (proton pump).[1][2] Unlike proton pump inhibitors (PPIs), which require acidic conditions for activation and bind irreversibly, this compound offers a rapid onset of action and sustained gastric acid suppression.[2][3] Beyond its primary role in acid suppression, this compound has demonstrated significant anti-inflammatory and cytoprotective effects in gastric mucosal cells, particularly in the context of Helicobacter pylori infection.[1][4][5] These effects are mediated through the modulation of intracellular signaling pathways, including the Akt and NF-κB pathways.[1][6]

These application notes provide detailed in vitro assay protocols to evaluate the multifaceted actions of this compound on gastric cells. The protocols cover the assessment of its primary inhibitory function on the H+/K+-ATPase, its impact on intracellular pH, its cytotoxic potential, and its influence on key inflammatory signaling cascades.

Key Applications and Corresponding Assays

ApplicationIn Vitro AssayCell Line ExampleKey Readouts
Primary Pharmacodynamics H+/K+-ATPase Inhibition AssayIsolated Hog Gastric VesiclesIC50 of this compound
Cellular Efficacy Intracellular pH MeasurementHuman Gastric Adenocarcinoma (AGS) CellsChange in Intracellular pH
Safety and Viability Cytotoxicity (MTT) AssayHuman Gastric Adenocarcinoma (AGS) CellsCell Viability (%)
Mechanism of Action Western Blot for Akt/NF-κB SignalingHuman Gastric Adenocarcinoma (AGS) CellsProtein expression of p-Akt, Akt, IκB-α
Mechanism of Action Electrophoretic Mobility Shift Assay (EMSA)Human Gastric Adenocarcinoma (AGS) CellsNF-κB-DNA Binding Activity

Experimental Protocols

H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of this compound on the proton pump using isolated gastric vesicles.

Materials:

  • H+/K+-ATPase enriched membrane vesicles (e.g., from hog gastric mucosa)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂

  • ATP Tris salt solution (2 mM)

  • This compound stock solution (dissolved in DMSO)

  • Omeprazole (as a positive control)

  • Trichloroacetic acid (TCA), ice-cold

  • Reagents for inorganic phosphate (Pi) determination (e.g., Molybdate solution)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and Omeprazole in the assay buffer.

  • In a 96-well plate, add 10 µg of H+/K+-ATPase enriched membrane vesicles to each well.

  • Add the different concentrations of this compound or Omeprazole to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 2 mM ATP Tris salt to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 1 ml of ice-cold 10% TCA.

  • Determine the amount of inorganic phosphate released using a colorimetric method.

  • Measure the absorbance at 400 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation:

CompoundIC50 (µM) at pH 6.1
This compound0.350
This compound-7h (analogue)0.052

Note: Data adapted from literature for illustrative purposes.

Intracellular pH Measurement

This protocol utilizes a pH-sensitive fluorescent dye to measure changes in intracellular pH in gastric cells following treatment with this compound.

Materials:

  • AGS (Human Gastric Adenocarcinoma) cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Fluorescence microscope or plate reader with dual excitation capabilities

Protocol:

  • Seed AGS cells in a 96-well black-walled plate and culture until they reach 80-90% confluency.

  • Wash the cells twice with HBSS.

  • Load the cells with 5 µM BCECF-AM in HBSS and incubate at 37°C for 30 minutes.

  • Wash the cells three times with HBSS to remove extracellular dye.

  • Add HBSS containing different concentrations of this compound to the cells. Include a vehicle control.

  • Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) over time.

  • Calibrate the fluorescence ratio (490/440 nm) to intracellular pH values using a standard calibration curve generated with nigericin and buffers of known pH.

Data Presentation:

TreatmentIntracellular pH (Mean ± SD)
Control (Vehicle)7.2 ± 0.1
This compound (10 µM)7.4 ± 0.15
This compound (50 µM)7.6 ± 0.2

Note: Hypothetical data for illustrative purposes.

Cytotoxicity (MTT) Assay

This assay assesses the effect of this compound on the viability of gastric cells.[1]

Materials:

  • AGS cells

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed AGS cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 10, 30, 40, 50, 80, 100 µM) for 24 hours.[1] Include a vehicle control.

  • After treatment, add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.[1]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Express the cell viability as a percentage of the vehicle-treated control cells.

Data Presentation:

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
1098 ± 4.5
3095 ± 6.1
5092 ± 5.8
10088 ± 7.3

Note: Data adapted from literature for illustrative purposes.[1]

Western Blot for Akt and NF-κB Signaling

This protocol is used to determine the effect of this compound on the phosphorylation of Akt and the degradation of IκB-α, an inhibitor of NF-κB.[1]

Materials:

  • AGS cells

  • This compound stock solution

  • H. pylori (optional, for inducing inflammation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-p-Akt, anti-Akt, anti-IκB-α, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed AGS cells and grow to 70-80% confluency.

  • Pre-treat cells with this compound (e.g., 5, 20, 50 µM) for 2 hours.[1]

  • (Optional) Co-culture with H. pylori for a specified time (e.g., 24 hours) to induce an inflammatory response.[1]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (β-actin).

Data Presentation:

Treatmentp-Akt/Akt Ratio (Fold Change)IκB-α/β-actin Ratio (Fold Change)
Control1.01.0
H. pylori3.5 ± 0.40.3 ± 0.05
H. pylori + this compound (20 µM)1.8 ± 0.20.8 ± 0.1

Note: Data adapted from literature for illustrative purposes.[1]

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the DNA-binding activity of NF-κB.[1]

Materials:

  • AGS cells

  • This compound stock solution

  • H. pylori (optional)

  • Nuclear extraction kit

  • Biotin-labeled NF-κB consensus oligonucleotide probe

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Treat AGS cells as described in the Western blot protocol.

  • Isolate nuclear extracts using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

  • In a reaction tube, combine 10 µg of nuclear extract, poly(dI-dC), and the biotin-labeled NF-κB probe in binding buffer.

  • Incubate the reaction at room temperature for 20 minutes.

  • Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Data Presentation:

TreatmentNF-κB DNA Binding Activity (Relative Intensity)
Control1.0
H. pylori4.2 ± 0.5
H. pylori + this compound (20 µM)2.1 ± 0.3

Note: Data adapted from literature for illustrative purposes.[1]

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_readouts Readouts cell_culture AGS Cell Culture seeding Seed cells in plates cell_culture->seeding revaprazan_treatment This compound Treatment seeding->revaprazan_treatment hp_infection H. pylori Infection (optional) revaprazan_treatment->hp_infection ph_measurement Intracellular pH revaprazan_treatment->ph_measurement mtt MTT Assay hp_infection->mtt western Western Blot hp_infection->western emsa EMSA hp_infection->emsa viability Cell Viability mtt->viability protein_exp Protein Expression western->protein_exp dna_binding DNA Binding emsa->dna_binding ph_change pH Change ph_measurement->ph_change

Caption: Experimental workflow for in vitro evaluation of this compound in gastric cells.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade hp H. pylori akt Akt hp->akt Activates p_akt p-Akt (Active) akt->p_akt ikb IκB-α p_akt->ikb Inhibits nfkb NF-κB ikb->nfkb Sequesters nfkb_nucleus NF-κB (Nuclear) nfkb->nfkb_nucleus Translocates cox2 COX-2 Expression nfkb_nucleus->cox2 Induces This compound This compound This compound->p_akt Inhibits

Caption: this compound's inhibitory effect on the H. pylori-induced Akt/NF-κB signaling pathway.

References

Application Notes and Protocols: Administration of Potassium-Competitive Acid Blockers in Animal Models of Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the administration and evaluation of potassium-competitive acid blockers (P-CABs) in animal models of Gastroesophageal Reflux Disease (GERD). While the initial focus was on Revaprazan, a thorough review of the scientific literature indicates that this compound is primarily indicated for the treatment of gastritis and peptic ulcer disease and is not typically used in the context of GERD due to its limited ability to elevate gastric pH[1]. Therefore, this document will focus on the established protocols and data for other P-CABs, such as Tegoprazan and Vonoprazan, which have been more extensively studied in preclinical GERD models.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

P-CABs are a class of drugs that inhibit gastric acid secretion by reversibly binding to the H+/K+-ATPase (proton pump) in a potassium-competitive manner[2]. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, P-CABs have a rapid onset of action and can inhibit both active and inactive proton pumps[1][3]. This leads to a more potent and sustained inhibition of gastric acid secretion[1].

Mechanism of Action of P-CABs

The primary mechanism of P-CABs involves the ionic binding to the K+ binding site of the H+/K+-ATPase, thereby blocking the final step of acid secretion by parietal cells.

G cluster_parietal_cell Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric_Lumen Gastric Lumen H+/K+ ATPase->Gastric_Lumen H+ Secretion (Blocked) K_ion K+ K_ion->H+/K+ ATPase K+ Binding (Competed) H_ion H+ PCAB This compound (P-CAB) PCAB->H+/K+ ATPase Reversible Inhibition Bloodstream Bloodstream Bloodstream->PCAB

Mechanism of Action of P-CABs.

Experimental Protocols for Inducing GERD in Animal Models

The most common animal model for GERD studies is the rat. Several surgical methods are employed to induce reflux esophagitis.

Acute Reflux Esophagitis Model

This model is suitable for short-term studies to evaluate the immediate effects of a drug.

Protocol:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus at its junction with the duodenum using a 2-0 silk suture to prevent gastric emptying.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach (limiting ridge) with a 2-0 silk suture to induce gastric acid accumulation and reflux into the esophagus.

  • Drug Administration: The test compound (e.g., P-CAB) or vehicle is typically administered orally (p.o.) or intravenously (i.v.) 30-60 minutes before the ligation.

  • Observation Period: The animals are maintained for a period of 3-5 hours after surgery.

  • Sample Collection and Analysis:

    • Euthanize the animals via CO2 asphyxiation.

    • Dissect the esophagus and stomach.

    • Collect gastric contents to measure volume and pH.

    • Open the esophagus longitudinally to assess macroscopic lesions. The lesion area is often measured and expressed as a percentage of the total esophageal mucosal area.

    • Excise esophageal tissue for histological examination (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity as an index of neutrophil infiltration).

Chronic Reflux Esophagitis Model

This model is used for longer-term studies to mimic the chronic nature of GERD in humans.

Protocol:

  • Animal Preparation and Anesthesia: As described for the acute model.

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Ligate the transitional region between the forestomach and the glandular portion with a 2-0 silk thread.

    • Partially obstruct the duodenum near the pyloric ring by wrapping it with a small piece of an 18Fr Nélaton catheter to delay gastric emptying without causing complete obstruction.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Drug Administration: The test compound or vehicle is administered daily for a specified period (e.g., 3-14 days), starting from the day of surgery or after a recovery period.

  • Evaluation: At the end of the treatment period, the animals are euthanized, and the esophagus is evaluated macroscopically and histologically as described in the acute model.

G cluster_protocol GERD Induction and Drug Evaluation Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats) Fasting 24h Fasting Animal_Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgical_Induction Surgical Induction of GERD (e.g., Pylorus & Forestomach Ligation) Anesthesia->Surgical_Induction Drug_Administration Drug Administration (P-CAB or Vehicle) Surgical_Induction->Drug_Administration Observation Observation Period (Acute or Chronic) Drug_Administration->Observation Euthanasia Euthanasia & Sample Collection Observation->Euthanasia Analysis Analysis (Lesion Score, pH, Histology) Euthanasia->Analysis

Experimental workflow for GERD models.

Data Presentation: Efficacy of P-CABs in Animal Models of GERD

The following tables summarize representative quantitative data for Tegoprazan and Vonoprazan in rat models of GERD.

Tegoprazan in a Rat Model of GERD[4]
Treatment GroupDose (mg/kg, p.o.)Esophageal Lesion Area (mm²)Gastric Juice Volume (mL)Gastric Juice pHInhibition of Lesion (%)
Vehicle-48.5 ± 5.62.1 ± 0.21.8 ± 0.1-
Tegoprazan125.2 ± 3.11.5 ± 0.14.2 ± 0.348.0
Tegoprazan310.7 ± 2.51.2 ± 0.15.8 ± 0.277.9
Tegoprazan102.9 ± 1.11.0 ± 0.16.5 ± 0.194.0
Esomeprazole3015.3 ± 2.81.4 ± 0.14.5 ± 0.268.4

*p < 0.05 compared to the vehicle group. Data are presented as mean ± SEM.

Vonoprazan in a Rat Model of Reflux Esophagitis

Anti-inflammatory Effects of this compound

Although not primarily used for GERD, this compound has demonstrated anti-inflammatory properties in other contexts, which may be relevant to esophageal inflammation. In studies involving Helicobacter pylori-infected gastric epithelial cells, this compound was shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, by inactivating Akt signaling[4][5].

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_pathway This compound Anti-inflammatory Pathway H_pylori H. pylori Infection Akt_Activation Akt Phosphorylation H_pylori->Akt_Activation NF_kB_Activation NF-κB Activation Akt_Activation->NF_kB_Activation COX2_Expression COX-2 Expression NF_kB_Activation->COX2_Expression Inflammation Gastric Inflammation COX2_Expression->Inflammation This compound This compound This compound->Akt_Activation Inhibits

This compound's effect on H. pylori-induced inflammation.

Conclusion

The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of P-CABs in GERD. While this compound's application in this specific indication appears limited based on current literature, the methodologies outlined for other compounds in this class are robust and widely accepted. The comparative data for Tegoprazan and the known efficacy of Vonoprazan highlight the potential of P-CABs as a promising therapeutic strategy for acid-related esophageal disorders. Researchers are encouraged to adapt these protocols to their specific experimental needs and consider the distinct pharmacological profiles of different P-CABs.

References

Application Notes and Protocols for the Use of Revaprazan in Helicobacter pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of comprehensive clinical trial data specifically evaluating the efficacy of Revaprazan in Helicobacter pylori eradication regimens. The following application notes and protocols are based on preclinical data on this compound's mechanism of action, its pharmacodynamic properties, and comparative clinical data from other potassium-competitive acid blockers (P-CABs), such as Vonoprazan. This document is intended to serve as a foundational resource for researchers designing future studies on this compound for H. pylori eradication.

Introduction to this compound

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric H+, K+-ATPase (the proton pump) in a reversible and K+-competitive manner.[1] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, this compound has a rapid onset of action and provides potent and sustained acid suppression.[1][2] Beyond its role as an acid suppressant, preclinical studies have revealed that this compound possesses anti-inflammatory properties that may be beneficial in the context of H. pylori infection.[1][3]

Mechanism of Action in the Context of H. pylori Infection

Acid Suppression

This compound effectively inhibits gastric acid secretion, leading to an increase in intragastric pH.[2] This is a critical component of H. pylori eradication therapy for two main reasons:

  • Elevated gastric pH enhances the efficacy of many antibiotics, particularly amoxicillin and clarithromycin, by increasing their stability and activity.

  • H. pylori thrives in acidic environments, and raising the pH can inhibit its growth and replication, making it more susceptible to antibiotics.

Anti-inflammatory Effects

In addition to its acid-suppressing capabilities, this compound has demonstrated direct anti-inflammatory actions in preclinical models of H. pylori infection.[1][3] Studies have shown that H. pylori infection of gastric epithelial cells induces the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] this compound has been found to attenuate this H. pylori-induced COX-2 expression by inactivating the Akt signaling pathway and inhibiting the activation of NF-κB.[1][3] This anti-inflammatory action could potentially contribute to the resolution of gastritis associated with H. pylori infection.

Revaprazan_Signaling_Pathway cluster_cell Gastric Epithelial Cell H_pylori Helicobacter pylori Akt Akt H_pylori->Akt Activates pAkt p-Akt (Active) Akt->pAkt IkappaB IκB-α pAkt->IkappaB Phosphorylates for degradation NFkappaB_active NF-κB (Active) pAkt->NFkappaB_active Promotes activation NFkappaB_inactive NF-κB (Inactive) IkappaB->NFkappaB_inactive Inhibits COX2 COX-2 Expression NFkappaB_active->COX2 Induces Inflammation Gastric Inflammation COX2->Inflammation This compound This compound This compound->pAkt Inhibits

Caption: this compound's Anti-inflammatory Signaling Pathway

Pharmacodynamic Data of this compound

Clinical studies in healthy male subjects have characterized the acid-suppressive effects of this compound.[2][4]

Dosage Timepoint Median Intragastric pH (24h) Mean % Time pH > 4 (24h)
100 mg/dayDay 1Data not specifiedSignificantly higher than baseline[2]
Day 7Data not specifiedSignificantly higher than baseline[2]
150 mg/dayDay 1Data not specifiedSignificantly higher than baseline[2]
Day 7Data not specifiedSignificantly higher than baseline[2]
200 mg/dayDay 1Data not specified28.1%[4]
Day 7Data not specified34.2%[4]

Table 1: Summary of Pharmacodynamic Data for this compound in Healthy Volunteers.[2][4]

Preclinical Experimental Protocol: In Vitro Anti-inflammatory Effects

This protocol is based on methodologies used to study the effect of this compound on H. pylori-induced inflammation in gastric epithelial cells.[3]

Objective: To determine the effect of this compound on H. pylori-induced COX-2 expression in human gastric adenocarcinoma (AGS) cells.

Materials:

  • AGS cells (ATCC CRL-1739)

  • Helicobacter pylori strain (e.g., ATCC 43504)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • This compound

  • Reagents for Western blotting (primary antibodies for COX-2, p-Akt, Akt, and β-actin; secondary antibodies)

  • Reagents for ELISA (for PGE2 measurement)

Procedure:

  • Cell Culture: Culture AGS cells in appropriate medium until they reach 80-90% confluency.

  • H. pylori Culture: Culture H. pylori under microaerophilic conditions.

  • Treatment:

    • Pre-treat AGS cells with varying concentrations of this compound (e.g., 5 µM, 20 µM) for 2 hours.

    • Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100 for a specified duration (e.g., 12 or 24 hours).

    • Include control groups: untreated cells, cells treated with this compound alone, and cells infected with H. pylori alone.

  • Protein Extraction and Western Blotting:

    • Lyse the cells and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, p-Akt, Akt, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • PGE2 Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the intensity of the Western blot bands and normalize to the loading control.

    • Compare the levels of COX-2, p-Akt, and PGE2 between the different treatment groups.

Comparative Clinical Landscape: Insights from Vonoprazan

Given the lack of clinical data for this compound in H. pylori eradication, the extensive research on another P-CAB, Vonoprazan, provides a valuable reference. Numerous studies have shown that Vonoprazan-based triple therapy is superior to PPI-based triple therapy for H. pylori eradication.[5][6][7]

Therapy Duration Eradication Rate (ITT) Eradication Rate (PP) Reference
Vonoprazan + Amoxicillin + Clarithromycin (VAC)10 days83.3%90.6%[7]
Vonoprazan + Amoxicillin + Clarithromycin (VAC)14 days88.0%93.9%[7]
Esomeprazole + Bismuth + Amoxicillin + Clarithromycin14 days72.6%81.4%[7]
Vonoprazan-based triple therapy (meta-analysis)7 days88.1%Not Specified[5]
PPI-based triple therapy (meta-analysis)7 days72.8%Not Specified[5]

Table 2: Comparative Efficacy of Vonoprazan-based Therapies for H. pylori Eradication.

Hypothetical Clinical Trial Protocol for this compound

This protocol outlines a hypothetical phase II, randomized, controlled trial to evaluate the efficacy and safety of a this compound-based triple therapy for first-line H. pylori eradication.

Title: A Phase II, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound-based Triple Therapy for the Eradication of Helicobacter pylori Infection.

Objectives:

  • Primary: To compare the H. pylori eradication rate of a 14-day this compound-based triple therapy with a standard 14-day PPI-based triple therapy.

  • Secondary: To evaluate the safety and tolerability of the this compound-based regimen and to assess the impact of clarithromycin resistance on eradication rates in both arms.

Study Design:

  • Population: Adult patients with confirmed H. pylori infection who are treatment-naïve.

  • Intervention Arm: this compound (200 mg BID) + Amoxicillin (1g BID) + Clarithromycin (500 mg BID) for 14 days.

  • Control Arm: Esomeprazole (20 mg BID) + Amoxicillin (1g BID) + Clarithromycin (500 mg BID) for 14 days.

  • Confirmation of Eradication: Urea Breath Test (UBT) performed at least 4 weeks after the end of treatment.

Hypothetical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (H. pylori confirmation, Demographics) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Arm A: this compound Triple Therapy (14 days) Randomization->ArmA ArmB Arm B: PPI Triple Therapy (14 days) Randomization->ArmB FollowUp Follow-up (4 weeks post-treatment) ArmA->FollowUp ArmB->FollowUp EradicationTest Eradication Confirmation (Urea Breath Test) FollowUp->EradicationTest Analysis Data Analysis (ITT and PP populations) EradicationTest->Analysis

Caption: Hypothetical Clinical Trial Workflow for this compound

Inclusion Criteria:

  • Age 18-75 years.

  • Positive H. pylori test (e.g., UBT, stool antigen test, or histology).

  • Willingness to provide informed consent.

Exclusion Criteria:

  • Previous H. pylori eradication therapy.

  • Known allergy to any of the study medications.

  • Use of antibiotics, bismuth, or PPIs within the last 4 weeks.

  • Severe concomitant illness.

Outcome Measures:

  • Primary: H. pylori eradication rate, defined as a negative UBT at the follow-up visit.

  • Secondary: Incidence of adverse events, patient compliance.

Statistical Analysis:

  • The primary efficacy analysis will be performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.

  • The non-inferiority of the this compound regimen will be assessed, followed by a test for superiority if non-inferiority is established.

By leveraging the known anti-inflammatory and potent acid-suppressive properties of this compound, and drawing insights from the clinical success of other P-CABs, researchers can effectively design and conduct studies to establish the role of this compound in the evolving landscape of Helicobacter pylori eradication therapy.

References

Application Notes and Protocols for Clinical Trials of Revaprazan in Erosive Esophagitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and conducting clinical trials for Revaprazan, a potassium-competitive acid blocker (P-CAB), for the treatment of erosive esophagitis (EE).

Introduction to this compound and Erosive Esophagitis

Erosive esophagitis (EE) is a common complication of gastroesophageal reflux disease (GERD), characterized by mucosal breaks in the distal esophagus caused by refluxed gastric acid.[1] The primary goals of EE treatment are to heal the esophageal mucosa, relieve symptoms, and prevent recurrence.[2] Current standard of care often involves proton pump inhibitors (PPIs).[1] However, a subset of patients may not achieve complete healing or symptom resolution with PPIs.[1]

This compound is a novel, reversible potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4] Unlike irreversible PPIs, this compound binds reversibly to the potassium-binding site of the proton pump, offering a rapid onset of action and potent, sustained acid suppression.[3][4][5]

Mechanism of Action of this compound

This compound competitively blocks the potassium-binding site of the gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[4][5] This inhibition is reversible and occurs in a concentration-dependent manner.[4] By blocking the proton pump, this compound reduces the secretion of gastric acid into the stomach lumen, thereby increasing the intragastric pH.[6]

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H+/K+ ATPase H+/K+ ATPase H+ Lumen H+ H+/K+ ATPase->H+ Lumen Pumps H+ out K+ K+ K+->H+/K+ ATPase Binds H+ H+ This compound This compound This compound->H+/K+ ATPase Reversibly Blocks K+ Binding Site K+ Lumen K+ K+ Lumen->H+/K+ ATPase Pumps K+ in

Mechanism of this compound on the H+/K+ ATPase.

Preclinical Data Summary

While specific preclinical studies of this compound in erosive esophagitis animal models are not extensively published, the following summarizes known preclinical findings.[7]

Table 1: Summary of Preclinical Data for this compound

ParameterSpeciesKey FindingsReference
Pharmacodynamics In vitro (AGS cells)Inhibits H. pylori-induced COX-2 expression by blocking Akt signaling, suggesting anti-inflammatory properties beyond acid suppression.[8]
Pharmacokinetics Rat, DogLow oral bioavailability, suggested to be due to first-pass effect and poor water solubility.[4]
Toxicology (General for P-CABs)Long-term safety data is still being gathered, with a focus on monitoring serum gastrin levels and gastric mucosal histology.[9]

Clinical Trial Protocols

The clinical development of this compound for erosive esophagitis should follow a phased approach as outlined below, consistent with FDA guidance.[10]

Phase I Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy adult volunteers.[11][12]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participant Population: Healthy male and female subjects, aged 18-55 years.

Table 2: Phase I Study Design

CohortTreatment (Single Ascending Dose)Treatment (Multiple Ascending Dose - 7 days)Number of Subjects (Active:Placebo)
1This compound 50 mgThis compound 50 mg once daily8:2
2This compound 100 mgThis compound 100 mg once daily8:2
3This compound 200 mgThis compound 200 mg once daily8:2
4This compound 400 mgThis compound 400 mg once daily8:2

Key Assessments:

  • Safety: Adverse events (AEs), serious adverse events (SAEs), physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests.

  • Pharmacokinetics: Plasma concentrations of this compound and its metabolites will be measured at predefined time points to determine Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamics: 24-hour intragastric pH monitoring to assess the effect on acid secretion.[8]

cluster_phase1 Phase I Clinical Trial Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization SAD_Dose1 Cohort 1: 50 mg Randomization->SAD_Dose1 MAD_Dose1 Cohort 1: 50 mg QD Randomization->MAD_Dose1 SAD_Dose2 Cohort 2: 100 mg Safety_PK_PD Safety, PK, and PD Assessments SAD_Dose1->Safety_PK_PD SAD_Dose3 Cohort 3: 200 mg SAD_Dose4 Cohort 4: 400 mg MAD_Dose2 Cohort 2: 100 mg QD MAD_Dose1->Safety_PK_PD MAD_Dose3 Cohort 3: 200 mg QD MAD_Dose4 Cohort 4: 400 mg QD Data_Analysis Data Analysis Safety_PK_PD->Data_Analysis

Phase I Clinical Trial Workflow for this compound.

Table 3: Published Pharmacokinetic and Pharmacodynamic Data for this compound in Healthy Volunteers

DoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (hr)% Time pH > 4 (Day 1)% Time pH > 4 (Day 7)Reference
100 mg-1.7-1.8-2.2-2.4--[13]
150 mg-1.7-1.8-2.2-2.4--[13]
200 mg-1.7-1.8-2.2-2.428.1%34.2%[13]

Note: Dashes indicate data not available in the provided search results.

Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of different doses of this compound compared to a standard-of-care PPI for the healing of erosive esophagitis.

Study Design: A randomized, double-blind, active-controlled, dose-ranging study.

Participant Population: Patients aged 18-75 years with endoscopically confirmed EE (Los Angeles [LA] Classification Grades A, B, C, or D).[14][15]

Table 4: Phase II Study Design

Treatment ArmDose and AdministrationDuration
1This compound 50 mg once daily8 weeks
2This compound 100 mg once daily8 weeks
3This compound 200 mg once daily8 weeks
4Esomeprazole 40 mg once daily8 weeks

Inclusion Criteria:

  • Age 18-75 years.

  • Endoscopically confirmed EE (LA Grades A-D).

  • History of heartburn for at least 6 months.

Exclusion Criteria:

  • Previous esophageal or gastric surgery.

  • Presence of gastric or duodenal ulcers.

  • Helicobacter pylori infection.

  • Use of other acid-suppressing medications within a specified washout period.

  • Known hypersensitivity to P-CABs or PPIs.

Endpoints:

  • Primary Endpoint: The proportion of patients with healed EE (LA Grade 0) at Week 8, confirmed by endoscopy.

  • Secondary Endpoints:

    • Proportion of patients with healed EE at Week 4.

    • Symptom relief, assessed by patient-reported outcome (PRO) instruments such as the Reflux Disease Questionnaire (RDQ) or the GERD Symptom Assessment Scale (GSAS).[14][16]

    • Safety and tolerability.

Experimental Protocols:

  • Endoscopy: Performed at screening and at Weeks 4 and 8. EE will be graded according to the LA Classification.[14][15] All endoscopic assessments should be performed by trained endoscopists blinded to the treatment allocation.

  • Symptom Assessment: Patients will complete a daily electronic diary to record the frequency and severity of heartburn and other GERD-related symptoms. The RDQ or GSAS will be administered at baseline and at follow-up visits.[14][16]

Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and safety of the selected dose(s) of this compound from Phase II in a larger patient population, demonstrating non-inferiority or superiority to a standard-of-care PPI for the healing and maintenance of healing of erosive esophagitis.[17][18]

Study Design: Two pivotal, randomized, double-blind, active-controlled, multicenter studies: one for the healing of EE and one for the maintenance of healed EE.

Participant Population: Patients aged 18-75 years with endoscopically confirmed EE (LA Grades A-D).

Table 5: Phase III Healing Study Design

Treatment ArmDose and AdministrationDuration
1This compound (selected dose from Phase II) once daily8 weeks
2Esomeprazole 40 mg once daily8 weeks

Table 6: Phase III Maintenance Study Design (for patients healed in the healing study)

Treatment ArmDose and AdministrationDuration
1This compound (maintenance dose) once daily24 weeks
2Esomeprazole 20 mg once daily24 weeks

Inclusion/Exclusion Criteria: Similar to Phase II, with potentially more stringent criteria to ensure a well-defined patient population.

Endpoints:

  • Primary Endpoint (Healing Study): Proportion of patients with healed EE at Week 8.

  • Primary Endpoint (Maintenance Study): Proportion of patients who remain in remission (no recurrence of EE) at 24 weeks.

  • Secondary Endpoints:

    • Healing rates at earlier time points (e.g., Week 2 and 4).

    • Time to sustained symptom resolution.

    • Proportion of heartburn-free days.

    • Safety and tolerability over the longer treatment duration.

cluster_phase3 Phase III Clinical Trial Logical Flow Screening Screening of Patients with EE (LA Grades A-D) Randomization_Healing Randomization (Healing Phase) Screening->Randomization_Healing Treatment_Healing 8-Week Treatment (this compound vs. Esomeprazole) Randomization_Healing->Treatment_Healing Endoscopy_8_Weeks Endoscopy at Week 8 Treatment_Healing->Endoscopy_8_Weeks Healed Healed? Endoscopy_8_Weeks->Healed Randomization_Maintenance Re-randomization (Maintenance Phase) Healed->Randomization_Maintenance Yes Follow_Up Long-term Follow-up Healed->Follow_Up No Treatment_Maintenance 24-Week Treatment (this compound vs. Esomeprazole) Randomization_Maintenance->Treatment_Maintenance Endoscopy_24_Weeks Endoscopy at 24 Weeks Treatment_Maintenance->Endoscopy_24_Weeks Remission Remission? Endoscopy_24_Weeks->Remission Remission->Follow_Up Yes/No

Phase III Clinical Trial Logical Flow for this compound.

Safety Considerations

Across all clinical trial phases, a robust safety monitoring plan is essential. This should include:

  • Regular monitoring of adverse events.

  • Clinical laboratory assessments, with a particular focus on liver function tests, given that some P-CABs have been associated with hepatotoxicity.[19]

  • ECG monitoring.

  • Monitoring of serum gastrin levels, as long-term acid suppression can lead to hypergastrinemia.[8]

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis should be performed using appropriate methods, with non-inferiority or superiority margins clearly defined in the study protocols, particularly for Phase III trials.[17]

Conclusion

These application notes and protocols provide a comprehensive guide for the clinical development of this compound for the treatment of erosive esophagitis. Adherence to these guidelines will facilitate the generation of robust data to support regulatory submissions and ultimately benefit patients suffering from this condition.

References

Application Notes and Protocols for the Quantification of Revaprazan in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed methodologies for the quantitative analysis of Revaprazan in biological matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. The primary analytical techniques covered are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are standard methods for bioanalytical quantification.

Overview of Analytical Methods

The quantification of this compound, a potassium-competitive acid blocker, in biological samples like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. RP-HPLC with UV detection offers a simple, cost-effective, and robust method for routine analysis.[1][2] For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[3][4][5][6]

Sample preparation is a critical step to remove interfering substances from the biological matrix.[7][8] Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7][9][10][11]

Data Presentation: Methodological Parameters

The following tables summarize the operational parameters for validated analytical methods for this compound and similar compounds.

Table 1: Comparative HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Chromatographic Column Symmetry C18 (250 mm x 4.6 mm, 5µm)[1]Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[2]
Mobile Phase Methanol: 0.02M Phosphate Buffer (pH 3.8) (70:30 v/v)[1]Acetonitrile: 0.02M Phosphate Buffer (pH 2.8) (52:48 v/v)[2]
Flow Rate 1.0 ml/min[1][2]1.0 ml/min[2]
Detection Wavelength 245 nm[1]248 nm[2]
Run Time 7 minutes[1]Not specified

Table 2: Comparative LC-MS/MS Method Parameters for P-CAB Analysis (Vonoprazan)

ParameterMethod 1Method 2
Chromatographic Column Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)[4]ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5][12]
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrile[4]Gradient elution with 0.2% formic acid in acetonitrile and 0.1% ammonium hydroxide/10 mmol/L ammonium formate in water[5][12]
Flow Rate Not specified0.4 mL/min[5][12]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[5][12]
Detection Mode Multiple Reaction Monitoring (MRM)[4]Multiple Reaction Monitoring (MRM)[5]
Internal Standard Diazepam[4]Not specified
Run Time 5 minutes[4]4.5 minutes[5][12]

Table 3: Summary of Validation Parameters for a this compound RP-HPLC Method

Validation ParameterResult
Linearity Range 0-70 µg/ml[2]
Correlation Coefficient (R²) > 0.999[1][2]
Accuracy (% Recovery) 98-102%[13]
Precision (%RSD) < 2%[1][13]
Limit of Detection (LOD) 3.19 µg/ml[2]
Limit of Quantitation (LOQ) 9.69 µg/ml[2]

Table 4: Summary of Validation Parameters for a Vonoprazan LC-MS/MS Method

Validation ParameterResult
Linearity Range 0.5-500 ng/mL[5][12]
Correlation Coefficient (r) > 0.998[4]
Accuracy (% Bias) Within ±15%[4][12]
Precision (%RSD) < 15%[4][12]
Recovery > 93%[4]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[5][12]

Experimental Protocols & Workflows

The following sections provide detailed protocols for sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Precip Protein Precipitation (e.g., with Acetonitrile) IS->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: General workflow for this compound quantification in biological samples.

This protocol is a widely used method for cleaning up plasma samples before chromatographic analysis.[3][5][14]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard (IS) working solution (e.g., Diazepam for LC-MS/MS or a structurally similar compound for HPLC) to each sample, except for blank samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the tube. Acetonitrile is a common precipitating agent.[14]

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 g) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation (Optional, for LC-MS/MS): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulates.

  • Transfer to Vial: Transfer the final solution into an HPLC or UPLC vial for analysis.[8]

This protocol is based on validated methods for this compound analysis in bulk and pharmaceutical forms, adapted for biological samples after cleanup.[1][2]

  • Instrument Setup:

    • HPLC System: An isocratic HPLC system equipped with a UV-Visible detector.

    • Column: Symmetry C18, 250 mm x 4.6 mm, 5µm particle size.[1]

    • Column Temperature: Ambient.

    • Detector Wavelength: 245 nm.[1]

    • Flow Rate: 1.0 ml/min.[1]

    • Injection Volume: 20 µL.

  • Mobile Phase Preparation:

    • Prepare a 0.02M Potassium Dihydrogen Phosphate buffer. Adjust the pH to 3.8 using diluted orthophosphoric acid.[1]

    • Mix Methanol and the phosphate buffer in a 70:30 (v/v) ratio.[1]

    • Degas the mobile phase using an ultrasonic water bath for 15 minutes and filter through a 0.45 µm filter.[1]

  • Standard and Sample Analysis:

    • Prepare a series of calibration standards by spiking blank processed plasma with known concentrations of this compound.

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak area for this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_setup HPLC Setup cluster_run Analysis Run cluster_process Data Processing Col Install C18 Column MP Prepare Mobile Phase (Methanol:Buffer 70:30) Col->MP Flow Set Flow Rate (1.0 ml/min) MP->Flow UV Set UV Detector (245 nm) Flow->UV Equil Equilibrate System UV->Equil InjectStd Inject Calibration Standards Equil->InjectStd InjectSpl Inject Prepared Samples InjectStd->InjectSpl Acquire Acquire Data InjectSpl->Acquire Integrate Integrate Peak Areas Acquire->Integrate Plot Plot Calibration Curve Integrate->Plot Calculate Calculate Concentrations Plot->Calculate

Caption: Protocol workflow for this compound analysis by RP-HPLC.

This protocol is adapted from high-sensitivity methods used for similar drugs and is suitable for pharmacokinetic studies requiring low detection limits.[4][5][12]

  • Instrument Setup:

    • LC System: UPLC system.

    • MS System: Triple quadrupole tandem mass spectrometer with an ESI source.[5][12]

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[5][12]

    • Column Temperature: 40°C.

    • Flow Rate: 0.4 mL/min.[5][12]

    • Injection Volume: 5-20 µL.[5]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and its internal standard. For a similar compound, Vonoprazan, the transition is m/z 346.0 → 315.1.[14] These values must be determined experimentally for this compound.

    • Optimization: Tune source parameters (e.g., capillary voltage, source temperature) and compound parameters (e.g., cone voltage, collision energy) to maximize signal intensity.

  • Standard and Sample Analysis:

    • Prepare calibration standards and quality control (QC) samples by spiking a blank biological matrix.

    • Analyze the samples as described in Protocol 1 for sample preparation.

    • Inject the final extracts into the UPLC-MS/MS system.

  • Quantification:

    • Process the data using the instrument's software.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, using a weighted linear regression.

    • Calculate the concentration of the analyte in the samples from the regression equation.

G cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms MS/MS Detection cluster_quant Quantification Prep Prepare Sample via Protein Precipitation (Protocol 1) Inject Inject Sample Prep->Inject Gradient Gradient Elution on C18 Column Inject->Gradient Ionize ESI+ Ionization Gradient->Ionize Select Select Precursor Ion (Q1) Ionize->Select Fragment Fragment Ion (Q2 - Collision Cell) Select->Fragment DetectProd Detect Product Ion (Q3) Fragment->DetectProd Process Process MRM Data DetectProd->Process Quant Quantify using Calibration Curve Process->Quant

References

Application Notes and Protocols: Revaprazan Formulation for Enhanced Oral Bioavailability in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the H+/K+-ATPase in gastric parietal cells, leading to a rapid and sustained suppression of gastric acid secretion.[1][2] However, its low aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II drug, presents a significant challenge to its oral bioavailability.[1][3] This limitation necessitates the development of advanced formulations to enhance its dissolution and absorption. This document provides detailed application notes and protocols for various formulation strategies that have been successfully employed to improve the oral bioavailability of this compound in preclinical rat models. The formulations discussed include Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Supersaturable Micelles (SSuM), and Surface-Modified Solid Dispersions (SMSD).

Data Presentation

The following tables summarize the quantitative pharmacokinetic data from studies in rats, comparing different this compound formulations to the raw drug powder.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)Reference
Raw this compound Powder20---100[4]
Solid Supersaturable Micelle (SSuM)20---~478[4]
Revanex® (Commercial Product)20---~173[4]
Solid Micelle20---~183[4]
Raw this compound----100[5][6]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)----510[5][6]
This compound Powder----100[7]
Surface-Modified Solid Dispersion (SMSD)----530[7]

Note: Dashes (-) indicate data not explicitly provided in the cited sources.

Experimental Protocols

Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on the development of a SNEDDS formulation to enhance the dissolution and oral bioavailability of this compound.[5][6]

Materials:

  • This compound

  • Capmul MCM (Oil)

  • Tween 80 (Surfactant)

  • Brij L4 (Surfactant)

Equipment:

  • Vortex mixer

  • Water bath

Procedure:

  • Various formulations of SNEDDS containing 200 mg of this compound are prepared using Capmul MCM, Tween 80, and Brij L4.

  • The components are mixed in predetermined ratios.

  • The mixture is vortexed until a homogenous isotropic mixture is formed. Gentle heating in a water bath may be applied to facilitate mixing.

  • The resulting SNEDDS formulation is a clear, isotropic liquid that forms a nanoemulsion upon gentle agitation in an aqueous medium.

Development of a Solid Supersaturable Micelle (SSuM)

This protocol describes the preparation of an optimized SSuM of this compound for improved dissolution and oral bioavailability.[1][4][8]

Materials:

  • This compound (RVP)

  • Gelucire 44/14 (G44) (Surfactant)

  • Brij L4 (BL4) (Surfactant)

  • Poloxamer 407 (P407) (Supersaturating agent)

  • Florite PS-10 (FLO) (Solid carrier)

  • Vivapur 105 (VP105) (Solid carrier)

Equipment:

  • Magnetic stirrer with hot plate

  • High-speed kneading granulator

Procedure:

  • Prepare drug-free micelles by mixing G44 and BL4 at 60°C.

  • Add P407 (10% w/w) to the micelle mixture and mix until homogenous to prepare the supersaturable micelle (SuM).

  • Dissolve 200 mg of this compound in the SuM.

  • Adsorb the this compound-loaded SuM onto a powder blend of FLO and VP105.

  • Thoroughly knead the paste.

  • Granulate the paste using a high-speed kneading granulator at a revolution speed of 40 rpm for 20 minutes.

  • Pass the granules through a 1000 µm mesh sieve to obtain the SSuM.

Preparation of a Surface-Modified Solid Dispersion (SMSD)

This protocol details the preparation of a this compound-loaded SMSD to enhance drug solubility and oral bioavailability.[7]

Materials:

  • This compound

  • Hydroxypropyl methylcellulose (HPMC) (Polymer)

  • Cremophor A25 (Surfactant)

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Spray dryer

Procedure:

  • Select HPMC as the polymer and Cremophor A25 as the surfactant based on their high drug solubility.

  • Prepare an aqueous solution containing HPMC and Cremophor A25.

  • Disperse this compound powder in the carrier solution with constant stirring to form a suspension.

  • The optimal composition is a weight ratio of this compound/HPMC/Cremophor A25 of 1:0.28:1.12.

  • Spray-dry the suspension to obtain the SMSD. This method avoids the use of organic solvents.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for evaluating the oral bioavailability of different this compound formulations in rats.

Animals:

  • Male Sprague-Dawley rats (specific strain and weight should be consistent across study groups).

Procedure:

  • Fast the rats overnight (typically 12-18 hours) before drug administration, with free access to water.

  • Divide the rats into groups, with each group receiving a different this compound formulation (e.g., raw powder, SNEDDS, SSuM, SMSD) or a control vehicle.

  • Administer the formulations orally via gavage at a specific dose (e.g., 20 mg/kg of this compound).

  • Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time profiles.

  • Calculate the relative bioavailability of the test formulations compared to the control (raw this compound powder) using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) x 100.

Visualizations

Signaling Pathway of this compound

Revaprazan_Mechanism cluster_lumen Gastric Lumen (Acidic) K_lumen K+ ATPase H+/K+ ATPase (Proton Pump) K_lumen->ATPase Binds to K+ site ATPase->K_lumen Pumps K+ in H_cell H+ H_cell->ATPase This compound This compound

Caption: Mechanism of action of this compound as a P-CAB.

Experimental Workflow

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation in Rats screening Screening of Excipients (Oils, Surfactants, Polymers) preparation Preparation of Formulations (SNEDDS, SSuM, SMSD) screening->preparation solubility Solubility Studies preparation->solubility dissolution In Vitro Dissolution Testing preparation->dissolution morphology Particle Size & Morphology preparation->morphology dosing Oral Administration to Rats dissolution->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc

Caption: Experimental workflow for developing and evaluating this compound formulations.

References

Application Notes and Protocols: Revaprazan in the Study of NSAID-Induced Gastropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for utilizing Revaprazan, a potassium-competitive acid blocker (P-CAB), in the research of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. While direct clinical trial data for this compound in this specific indication is limited, preclinical studies and mechanistic insights suggest its potential as a gastroprotective agent.

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their use is frequently associated with gastrointestinal complications, collectively termed NSAID-induced gastropathy, which includes a spectrum of injuries from superficial mucosal damage to peptic ulcers and bleeding[1]. The primary mechanism of NSAID-induced gastric injury involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency in gastroprotective prostaglandins[2].

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump) in a reversible and K+-competitive manner, leading to a rapid and potent suppression of gastric acid secretion[3]. Beyond its acid-suppressing capabilities, preclinical evidence suggests that this compound may possess cytoprotective properties relevant to the prevention and treatment of NSAID-induced gastropathy. This document outlines the known mechanisms, summarizes key preclinical data, and provides detailed experimental protocols for studying the effects of this compound in this context.

Mechanistic Insights into this compound's Gastroprotective Effects

This compound's potential in mitigating NSAID-induced gastropathy appears to be multifactorial, extending beyond simple acid suppression.

  • Acid Suppression: As a P-CAB, this compound provides rapid and sustained elevation of intragastric pH, which can reduce the direct irritant effect of the acidic environment on the gastric mucosa, a factor that exacerbates NSAID-induced damage[4].

  • Prostaglandin Modulation: Some evidence suggests that this compound may protect the gastric mucosa by increasing the concentration of prostaglandins[5]. This is a crucial mechanism as NSAIDs cause damage primarily by inhibiting prostaglandin synthesis.

  • Heat Shock Protein 27 (HSP27) Preservation: Preclinical studies have indicated that this compound can rescue the stomach from NSAID-induced gastropathy through the accentuated preservation of Heat Shock Protein 27 (HSP27)[6][7]. HSP27 is a molecular chaperone that plays a critical role in protecting cells from stress and injury.

  • Preservation of Intestinal Barrier Integrity: In studies on NSAID-induced enteropathy (small intestine injury), this compound has been shown to prevent damage by enhancing tight junction-related mechanisms, suggesting a broader protective effect on the gastrointestinal mucosa[8].

Signaling Pathway: this compound's Potential Cytoprotective Mechanisms

NSAID NSAID COX_Inhibition COX Inhibition NSAID->COX_Inhibition PG_Deficiency Prostaglandin Deficiency COX_Inhibition->PG_Deficiency Gastric_Injury Gastric Mucosal Injury PG_Deficiency->Gastric_Injury This compound This compound HSP27 ↑ HSP27 Preservation This compound->HSP27 Prostaglandins ↑ Prostaglandin Concentration This compound->Prostaglandins Acid_Suppression Gastric Acid Suppression This compound->Acid_Suppression Cytoprotection Cytoprotection HSP27->Cytoprotection Prostaglandins->Cytoprotection Acid_Suppression->Cytoprotection Cytoprotection->Gastric_Injury Inhibits

Caption: Potential mechanisms of this compound's gastroprotection against NSAID-induced injury.

Preclinical Data Summary

The following tables summarize key quantitative data from preclinical studies investigating this compound in the context of NSAID-induced gastrointestinal injury.

Table 1: In Vivo Efficacy of this compound in an Indomethacin-Induced Intestinal Injury Rat Model[8]
Treatment GroupIntestinal Damage ScoreRho-GTPase Activationp-MLC Activationp-ERK Activation
NormalNot ReportedNot ReportedNot ReportedNot Reported
IndomethacinSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Indomethacin + this compoundNot Significantly IncreasedInactivatedInactivatedInactivated
Indomethacin + PantoprazoleSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased

p-MLC: Phosphorylated Myosin Light Chain; p-ERK: Phosphorylated Extracellular Signal-regulated Kinase

Table 2: In Vitro Effects of this compound on Indomethacin-Induced Changes in Caco-2 Cell Monolayers[8]
Treatment GroupRelative Lucifer Yellow Dye FluxRelative Trans-epithelial Electrical Resistance (TEER)Tight Junction Protein (TJP) Expression
NormalBaselineBaselineBaseline
IndomethacinSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Indomethacin + this compoundNot Significantly IncreasedSignificantly PreservedSignificantly Preserved
Indomethacin + PantoprazoleSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound in NSAID-induced gastropathy, based on established methodologies.

In Vivo Model of NSAID-Induced Gastropathy in Rats

This protocol is adapted from established models of indomethacin-induced gastric ulceration[9][10].

Objective: To evaluate the gastroprotective effect of this compound against indomethacin-induced gastric ulcers in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Normal saline

  • Esomeprazole or other PPI (as a positive control)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Dissecting microscope

  • Ulcer scoring scale

Experimental Workflow:

Start Start: Acclimatize Rats (1 week) Fasting Fast Rats (24 hours, water ad libitum) Start->Fasting Grouping Randomize into Groups (n=7-10 per group) Fasting->Grouping Treatment Pre-treatment (Oral Gavage): - Vehicle - this compound (various doses) - Positive Control (e.g., Esomeprazole) Grouping->Treatment Induction Induce Ulcer: Indomethacin (30 mg/kg, oral) Treatment->Induction 1 hour post-treatment Observation Observe for 4-6 hours Induction->Observation Euthanasia Euthanize and Collect Stomachs Observation->Euthanasia Analysis Analysis: - Ulcer Index Calculation - Histopathology - Biochemical Assays Euthanasia->Analysis End End Analysis->End

Caption: Workflow for the in vivo evaluation of this compound in a rat model of NSAID-induced gastropathy.

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Deprive animals of food for 24 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the rats into the following groups (n=7-10 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Ulcer Control (Vehicle + Indomethacin)

    • Group 3: this compound (e.g., 10 mg/kg) + Indomethacin

    • Group 4: this compound (e.g., 20 mg/kg) + Indomethacin

    • Group 5: Positive Control (e.g., Esomeprazole 20 mg/kg) + Indomethacin

  • Dosing: Administer the vehicle, this compound, or positive control orally via gavage.

  • Ulcer Induction: One hour after pre-treatment, administer indomethacin (30 mg/kg, orally) to all groups except the Normal Control group.

  • Observation and Euthanasia: Observe the animals for 4-6 hours. Subsequently, euthanize the animals using an approved method.

  • Stomach Excision and Ulcer Scoring: Immediately excise the stomachs, open them along the greater curvature, and gently rinse with normal saline. Examine the gastric mucosa for ulcers using a dissecting microscope. Score the ulcers based on their number and severity. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

  • Histopathology and Biochemical Analysis: Collect stomach tissue for histopathological examination (H&E staining) and biochemical assays (e.g., measurement of prostaglandin E2 levels, myeloperoxidase activity as an indicator of neutrophil infiltration, and expression of HSP27 via Western blotting or immunohistochemistry).

In Vitro Model of Intestinal Barrier Dysfunction

This protocol is based on the methodology described for studying the effects of this compound on indomethacin-induced damage in Caco-2 cell monolayers[8].

Objective: To assess the protective effect of this compound on NSAID-induced disruption of intestinal epithelial barrier integrity in vitro.

Materials:

  • Caco-2 human colon adenocarcinoma cells

  • Transwell® inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Indomethacin

  • This compound

  • Pantoprazole (as a comparator)

  • Lucifer Yellow dye

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter (e.g., Millicell® ERS-2)

  • Antibodies for Western blotting (e.g., anti-ZO-1, anti-claudin-1, anti-occludin)

Experimental Workflow:

Start Start: Culture Caco-2 cells on Transwell® inserts Differentiation Allow cells to differentiate (approx. 21 days) Start->Differentiation TEER_Check Monitor TEER until stable high resistance is achieved Differentiation->TEER_Check Pretreatment Pre-treat with: - Vehicle - this compound - Pantoprazole TEER_Check->Pretreatment Indomethacin_Treatment Add Indomethacin to the apical side Pretreatment->Indomethacin_Treatment 2 hours post-treatment Incubation Incubate for 24 hours Indomethacin_Treatment->Incubation Measurements Perform Measurements: - TEER - Paracellular Flux (Lucifer Yellow) Incubation->Measurements Cell_Lysis Lyse cells for protein analysis Measurements->Cell_Lysis Western_Blot Western Blot for Tight Junction Proteins (ZO-1, Claudin-1, etc.) Cell_Lysis->Western_Blot End End Western_Blot->End

Caption: Workflow for the in vitro assessment of this compound's effect on intestinal barrier integrity.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Barrier Integrity Confirmation: Monitor the formation of a tight epithelial barrier by measuring the trans-epithelial electrical resistance (TEER) until a stable high resistance is achieved.

  • Pre-treatment: Two hours prior to indomethacin exposure, pre-treat the cells by adding this compound or Pantoprazole to the basolateral medium at desired concentrations.

  • Indomethacin Treatment: Add indomethacin to the apical medium to mimic luminal exposure.

  • Incubation: Incubate the cells for 24 hours.

  • TEER Measurement: After incubation, measure the final TEER values.

  • Paracellular Flux Assay: Add Lucifer Yellow to the apical chamber and incubate for a defined period. Measure the fluorescence in the basolateral chamber to determine the flux of the dye across the cell monolayer.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key tight junction proteins such as ZO-1, claudin-1, and occludin.

Clinical Data

Table 3: Phase III Clinical Trial of this compound vs. Omeprazole for Gastric Ulcer Healing[11][12]
Efficacy ParameterThis compound (200 mg)Omeprazole (20 mg)p-value
Cumulative Healing Rate (Intention-to-Treat)
After 4 weeksNot specifiedNot specified
After 8 weeks93.0%89.6%0.3038
Cumulative Healing Rate (Per-Protocol)
After 4 weeksNot specifiedNot specified
After 8 weeks99.1%100%0.3229

Note: This study was conducted in patients with gastric ulcers, not specifically NSAID-induced ulcers.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds promise as a therapeutic agent for NSAID-induced gastropathy, potentially acting through multiple mechanisms including potent acid suppression, preservation of mucosal barrier integrity, and modulation of cellular protective pathways involving HSP27 and prostaglandins. The detailed protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this compound in this setting.

Future research should focus on:

  • Conducting robust, well-controlled clinical trials to evaluate the efficacy and safety of this compound specifically for the prevention and treatment of NSAID-induced gastropathy in human subjects.

  • Further elucidating the precise molecular mechanisms underlying this compound's cytoprotective effects, particularly its influence on prostaglandin synthesis and the HSP27 pathway in the context of NSAID-induced injury.

  • Comparing the gastroprotective effects of this compound with those of other P-CABs and traditional PPIs in head-to-head preclinical and clinical studies.

By pursuing these avenues of research, a clearer understanding of this compound's clinical utility in managing NSAID-induced gastropathy can be achieved.

References

Application Notes and Protocols: Assessing the Impact of Revaprazan on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the gastric H+/K+ ATPase (proton pump), leading to a rapid and sustained reduction in gastric acid secretion.[1][2] While its efficacy in treating acid-related disorders is established, the broader physiological effects, particularly on the complex ecosystem of the gut microbiome, are less understood. The profound alteration of gastric pH by acid suppressants can have cascading effects on the composition and function of the gut microbiota.[3][4] Long-term administration of other acid blockers, such as proton pump inhibitors (PPIs) and other P-CABs like Vonoprazan, has been shown to alter the gut microbiome, potentially predisposing individuals to enteric infections.[3][4][5][6][7][8][9]

These alterations can include changes in microbial diversity, shifts in the abundance of specific bacterial taxa, and modifications of microbial metabolic functions.[3][5][7][10] Given that the gut microbiome plays a crucial role in host health, including immune function, nutrient metabolism, and defense against pathogens, it is imperative to understand the impact of this compound on this microbial community.[11][12]

These application notes provide a comprehensive overview of the methodologies and experimental protocols required to assess the impact of this compound on the gut microbiome. The following sections detail the necessary steps from study design and sample collection to advanced molecular and bioinformatic analyses, providing a framework for researchers to generate robust and reproducible data.

Core Research Questions and Experimental Design

When investigating the effects of this compound on the gut microbiome, a well-structured experimental design is paramount. Key research questions to address include:

  • Diversity: Does this compound administration alter the overall diversity (alpha-diversity) and composition (beta-diversity) of the gut microbiome?

  • Taxonomic Shifts: Are there specific bacterial taxa (phyla, genera, species) that increase or decrease in relative abundance following this compound treatment?

  • Functional Changes: Does this compound impact the metabolic potential of the gut microbiome, such as the production of short-chain fatty acids (SCFAs)?

  • Comparison to other acid suppressants: How do the effects of this compound on the gut microbiome compare to those of widely used PPIs or other P-CABs?

  • Temporal Dynamics: How do the observed changes in the gut microbiome evolve over the course of this compound treatment and do they resolve after cessation of the drug?

A longitudinal study design is highly recommended, involving the collection of samples from subjects at multiple time points: before, during, and after a course of this compound treatment. A placebo-controlled or comparative-drug (e.g., a PPI) arm is crucial for attributing observed changes specifically to this compound.

Methodologies and Experimental Protocols

A multi-omics approach is recommended to gain a comprehensive understanding of this compound's impact on the gut microbiome. This typically involves sequencing-based methods to profile the microbial community and metabolomic techniques to assess its functional output.

Fecal Sample Collection and DNA Extraction

Consistent and proper sample collection is critical for microbiome research.

Protocol 2.1.1: Fecal Sample Collection

  • Provide subjects with a standardized fecal sample collection kit, including a collection container, spatula, instructions, and a storage tube containing a DNA preservative solution (e.g., RNAlater or a similar stabilization buffer).

  • Instruct subjects to collect a stool sample, avoiding contact with urine or toilet water.

  • Using the provided spatula, transfer a small portion (approximately 1-2 grams) of the stool into the storage tube.

  • The tube should be securely sealed and shaken vigorously for 30 seconds to ensure the sample is thoroughly mixed with the preservative.

  • Samples should be immediately stored at -20°C and transferred to -80°C for long-term storage until DNA extraction.

Protocol 2.1.2: Microbial Genomic DNA Extraction

  • Thaw the preserved fecal sample on ice.

  • Use a commercially available fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit or similar) that includes a bead-beating step for efficient lysis of microbial cells.

  • Follow the manufacturer's protocol precisely, ensuring that the bead-beating step is optimized to lyse a wide range of microorganisms, including gram-positive bacteria.

  • After extraction, assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 nm and 280 nm (A260/280 ratio should be ~1.8) and a fluorometer (e.g., Qubit) for accurate concentration measurement.

  • Store the extracted DNA at -20°C or -80°C until further analysis.

16S rRNA Gene Sequencing for Taxonomic Profiling

This method targets a specific hypervariable region of the 16S ribosomal RNA gene, which is highly conserved among bacteria and archaea but contains sufficient variation to allow for taxonomic classification.

Protocol 2.2.1: 16S rRNA Gene Amplicon Sequencing

  • PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene from the extracted microbial DNA using universal primers. These primers should be barcoded to allow for multiplexing of samples in a single sequencing run.

  • Library Preparation: Purify the PCR products to remove primers and dNTPs.

  • Quantification and Pooling: Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

  • Sequencing: Perform paired-end sequencing of the pooled library on a high-throughput sequencing platform, such as the Illumina MiSeq or NovaSeq.

Shotgun Metagenomic Sequencing for Functional and Taxonomic Profiling

This approach involves sequencing the entire genomic content of the microbial community, providing a more comprehensive view of the taxonomic composition and the functional potential of the microbiome.

Protocol 2.3.1: Shotgun Metagenomic Sequencing

  • Library Preparation: Shear the extracted microbial DNA to generate fragments of a desired size.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments.

  • Size Selection: Perform size selection of the fragments to obtain a library with a narrow size distribution.

  • Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a large number of short reads.

Short-Chain Fatty Acid (SCFA) Analysis

SCFAs (e.g., acetate, propionate, and butyrate) are key microbial metabolites that play a significant role in host health. Their quantification provides a measure of the functional output of the gut microbiome.

Protocol 2.4.1: Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Quantification

  • Sample Preparation: Homogenize a known amount of fecal sample in a suitable buffer and centrifuge to pellet solid debris.

  • Derivatization: Acidify the supernatant and extract the SCFAs using an organic solvent. Derivatize the SCFAs to make them volatile for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. The SCFAs are separated based on their boiling points and retention times and detected by the mass spectrometer.

  • Quantification: Use a standard curve generated from known concentrations of SCFA standards to quantify the absolute concentrations of each SCFA in the samples.

Data Presentation and Analysis

The data generated from the above methodologies should be analyzed using appropriate bioinformatic and statistical tools. The results should be summarized in clear and concise tables for easy interpretation and comparison.

Bioinformatic Analysis of Sequencing Data

For 16S rRNA data:

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapters.

  • Denoising/OTU Clustering: Reads are denoised into Amplicon Sequence Variants (ASVs) or clustered into Operational Taxonomic Units (OTUs).

  • Taxonomic Assignment: ASVs/OTUs are assigned to a taxonomic lineage using a reference database (e.g., SILVA, Greengenes).

For Shotgun Metagenomic data:

  • Quality Control: Similar to 16S data, raw reads undergo quality filtering.

  • Taxonomic Profiling: Reads are mapped to a reference genome database or classified using k-mer based approaches to determine the relative abundance of different microbial taxa.

  • Functional Profiling: Reads are mapped to functional databases (e.g., KEGG, MetaCyc) to identify the abundance of different metabolic pathways and genes.

Statistical Analysis and Data Visualization
  • Alpha-diversity: Measures of within-sample diversity (e.g., Shannon index, Chao1) should be calculated and compared between treatment groups and time points using appropriate statistical tests (e.g., t-test, ANOVA).

  • Beta-diversity: Measures of between-sample diversity (e.g., Bray-Curtis dissimilarity, Jaccard distance) should be visualized using ordination plots (e.g., Principal Coordinate Analysis - PCoA) and statistically tested (e.g., PERMANOVA).

  • Differential Abundance Analysis: Identify specific taxa or functional pathways that are significantly different between groups using methods like LEfSe or DESeq2.

Summary of Quantitative Data

The following tables serve as templates for presenting the quantitative data generated from the proposed experiments.

Table 1: Alpha-Diversity Indices Before and After this compound Treatment

GroupTime PointNShannon Index (Mean ± SD)Chao1 Index (Mean ± SD)
This compoundBaseline
Week 4
PlaceboBaseline
Week 4

Table 2: Relative Abundance of Key Bacterial Phyla (%)

GroupTime PointFirmicutes (Mean ± SD)Bacteroidetes (Mean ± SD)Actinobacteria (Mean ± SD)Proteobacteria (Mean ± SD)
This compoundBaseline
Week 4
PlaceboBaseline
Week 4

Table 3: Fecal Short-Chain Fatty Acid Concentrations (µmol/g)

GroupTime PointAcetate (Mean ± SD)Propionate (Mean ± SD)Butyrate (Mean ± SD)
This compoundBaseline
Week 4
PlaceboBaseline
Week 4

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

cluster_0 Stomach Lumen (Acidic pH) cluster_1 Parietal Cell H+ H+ H+/K+ ATPase H+/K+ ATPase H+->H+/K+ ATPase Pumped out K+ K+ H+/K+ ATPase->K+ Pumped in This compound This compound This compound->H+/K+ ATPase Reversible Inhibition

Caption: Mechanism of action of this compound on the gastric proton pump.

Sample Fecal Sample Collection DNA Microbial DNA Extraction Sample->DNA SCFA_prep Fecal Sample Prep & Derivatization Sample->SCFA_prep S16 16S rRNA Gene Amplicon Sequencing DNA->S16 S_shotgun S_shotgun DNA->S_shotgun Seq Sequencing Bioinfo Bioinformatic Analysis Seq->Bioinfo S16->Seq S S shotgun Shotgun Metagenomic Sequencing Tax Taxonomic Profiling Bioinfo->Tax Func Functional Profiling Bioinfo->Func Stats Statistical Analysis & Interpretation Tax->Stats Func->Stats GCMS GC-MS Analysis SCFA_prep->GCMS SCFA_quant SCFA Quantification GCMS->SCFA_quant SCFA_quant->Stats S_shotgun->Seq

References

Revaprazan as a tool compound for studying acid pump biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Revaprazan, a member of the potassium-competitive acid blocker (P-CAB) class of drugs, offers a distinct advantage for studying the biology of the gastric H+/K+ ATPase, commonly known as the proton pump. Unlike proton pump inhibitors (PPIs) that bind irreversibly, this compound reversibly inhibits the proton pump by competing with potassium ions (K+).[1][2][3][4] This reversible mechanism of action, coupled with its rapid onset, provides researchers with a powerful tool to investigate the dynamic regulation of gastric acid secretion and the physiological roles of the H+/K+ ATPase.[1][5] These application notes provide detailed protocols and data to facilitate the use of this compound as a tool compound in acid pump research.

Mechanism of Action

This compound exerts its inhibitory effect on the final step of gastric acid secretion in parietal cells.[1][6] The H+/K+ ATPase is the enzyme responsible for exchanging hydrogen ions (H+) for potassium ions (K+) across the apical membrane of the parietal cell, leading to the secretion of hydrochloric acid into the stomach lumen.[1] this compound, being a weak base, accumulates in the acidic environment of the parietal cell canaliculus and competitively binds to the K+-binding site of the H+/K+ ATPase.[2][3] This binding is reversible, meaning that as the concentration of this compound decreases, the pump can resume its function.[3] This contrasts with PPIs, which form a covalent bond with the enzyme, leading to irreversible inhibition.[1]

Key Features of this compound as a Research Tool:

  • Reversible Inhibition: Allows for the study of the dynamic nature of proton pump activity and its regulation.

  • Rapid Onset of Action: Enables precise temporal control in experiments investigating acid secretion.[1][7]

  • K+-Competitive Mechanism: Provides a specific tool to probe the role of potassium in the catalytic cycle of the H+/K+ ATPase.

  • No Acid Activation Required: Unlike PPIs, this compound does not require an acidic environment for activation, simplifying in vitro experimental setups.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, facilitating its application in various experimental models.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueSpecies/SystempHReference
IC50 0.350 µMHog gastric H+/K+ ATPase6.1[8]
IC50 0.1 µMHog gastric H+/K+ ATPase (ion leaky vesicles)Not Specified[9]
Ki 6.4 nMHog gastric H+/K+ ATPaseNot Specified[9]
Kd 26.4 nMHog gastric H+/K+ ATPaseNot Specified[9]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Healthy Male Subjects

DosageParameterDay 1Day 7Reference
100 mg Median Intragastric pH-3.2[10]
150 mg Median Intragastric pH-3.9[10]
200 mg Median Intragastric pH3.54.2[10]
200 mg Mean % Time pH ≥ 428.1%34.2%[5]
200 mg Mean Intragastric pH (H. pylori negative)2.52.8[10]
200 mg Mean Intragastric pH (H. pylori positive)4.76.0[10]

Experimental Protocols

Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes how to assess the inhibitory activity of this compound on the gastric H+/K+ ATPase using isolated enzyme preparations.

Materials:

  • Lyophilized hog gastric H+/K+ ATPase vesicles

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 6.5)

  • ATP solution

  • Magnesium Chloride (MgCl2) solution

  • Potassium Chloride (KCl) solution

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reconstitute Enzyme: Reconstitute the lyophilized H+/K+ ATPase vesicles according to the manufacturer's instructions.

  • Prepare Reagents: Prepare working solutions of ATP, MgCl2, and KCl in the assay buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the appropriate this compound dilution or vehicle (DMSO) to the wells.

    • Add 20 µL of the reconstituted H+/K+ ATPase vesicles.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Start the reaction by adding 20 µL of a pre-warmed ATP/MgCl2/KCl mixture.

  • Incubate: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, ATP, MgCl2, KCl) Setup Assay Setup in 96-well plate Reagents->Setup Enzyme Reconstitute H+/K+ ATPase Enzyme->Setup This compound Prepare this compound Dilutions This compound->Setup Preincubation Pre-incubate (37°C, 15 min) Setup->Preincubation Initiate Initiate Reaction (add ATP mix) Preincubation->Initiate Incubate Incubate (37°C, 30 min) Initiate->Incubate Stop Stop Reaction & Detect Phosphate Incubate->Stop Analyze Calculate % Inhibition & IC50 Stop->Analyze G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture AGS Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with this compound (2 hours) Seed->Pretreat Infect Infect with H. pylori (24 hours) Pretreat->Infect Lysis Cell Lysis & Protein Quantification Infect->Lysis WB Western Blot for COX-2 Expression Lysis->WB Analyze Data Analysis WB->Analyze G cluster_parietal Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C CCK2R->PLC + M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca2+ IP3_DAG->Ca + Ca->ProtonPump Activation H_out H+ (Acid) ProtonPump->H_out Secretion K_in K+ K_in->ProtonPump This compound This compound This compound->ProtonPump Inhibition (K+ competitive)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Revaprazan Dosage in Canine Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing revaprazan dosage to achieve maximal acid suppression in canine studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it suppress gastric acid?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] It functions by competitively blocking the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in acid secretion.[1] Unlike proton pump inhibitors (PPIs), this compound's action is reversible and does not require activation by acid.[2]

Q2: What is the recommended starting dosage of this compound for acid suppression studies in dogs?

Based on available data, oral administration of this compound at doses of 1.0 mg/kg and 3.0 mg/kg has been shown to inhibit histamine-induced gastric acid secretion in a dose-dependent manner in Heidenhain pouch dogs.[3] A complete inhibition of acid secretion was observed with a similar P-CAB, tegoprazan, at a dose of 1.0 mg/kg.[3] Therefore, a starting dose range of 1.0 - 3.0 mg/kg is a reasonable starting point for dose-finding studies.

Q3: How should gastric acid secretion be stimulated in canine models for these studies?

Histamine and pentagastrin are commonly used secretagogues to induce gastric acid secretion in canine models.

  • Histamine: Intravenous infusion of histamine can achieve a plateau of gastric acid secretion within 90 minutes.[3]

  • Pentagastrin: Intramuscular administration of pentagastrin (e.g., 6 mcg/kg) can lower gastric pH, with maximal effects observed between 30 minutes and 1 hour, returning to baseline within 2-4 hours.[4][5]

Q4: What methods can be used to measure gastric pH and acid output in dogs?

Several methods are available for monitoring gastric acidity in canines:

  • Continuous pH Monitoring: Radiotelemetric pH monitoring capsules can be placed in the gastric fundus for continuous, at-home monitoring of intragastric pH.[6][7][8]

  • Orogastric Aspiration: This technique involves the insertion of a nasogastric tube to aspirate gastric fluid for analysis of volume, pH, and ion concentrations.[1]

  • Heidenhain Pouch Model: This surgical model creates a vagally denervated pouch of the stomach, allowing for the collection of pure gastric juice uncontaminated by food.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variable or inconsistent baseline gastric pH Individual animal variability; time of day; fasting state.Standardize experimental conditions: ensure dogs are fasted overnight with free access to water.[7][9] Consider using pentagastrin pretreatment to standardize gastric pH to an acidic state before drug administration.[4][10]
Suboptimal acid suppression with this compound Insufficient dosage; issues with drug absorption or metabolism.Increase the dose of this compound in a stepwise manner (e.g., from 1.0 mg/kg to 3.0 mg/kg or higher).[3] Verify the formulation and route of administration are appropriate for optimal absorption.
Difficulty in maintaining a stable stimulated acid secretion Fluctuations in secretagogue infusion rate; animal stress.Ensure a constant and accurate infusion rate of histamine or pentagastrin.[2][11] Acclimate the animals to the experimental setup to minimize stress-related physiological changes.
Inaccurate pH measurements Improper placement or calibration of the pH probe/capsule.Verify the correct placement of the pH monitoring device in the gastric lumen, preferably the fundus, using methods like fluoroscopy or endoscopy.[5][6] Calibrate the pH meter or capsule according to the manufacturer's instructions before each experiment.
Unexpected adverse events in study animals Off-target effects of the drug or secretagogue; procedural complications.Monitor animals closely for any signs of distress or adverse reactions. In case of adverse events, consider reducing the dose or discontinuing the experiment for that animal. Consult with a veterinarian.

Quantitative Data

Table 1: Effect of Oral this compound on Histamine-Induced Gastric Acid Secretion in Heidenhain Pouch Dogs

This compound Dose (mg/kg) Effect on Gastric Acid Secretion Reference
1.0Dose-dependent inhibition[3]
3.0Dose-dependent inhibition[3]

Note: This table is based on a single study and further dose-ranging studies are recommended to determine the optimal dose for maximal acid suppression.

Experimental Protocols

Protocol 1: Histamine-Induced Gastric Acid Secretion in Heidenhain Pouch Dogs
  • Animal Preparation: Use surgically prepared female Beagle dogs with a Heidenhain pouch. Fast the dogs overnight with free access to water.

  • Histamine Infusion: On the day of the experiment, begin a continuous intravenous infusion of histamine to stimulate gastric acid secretion. Allow the acid secretion to reach a stable plateau, which typically occurs within 90 minutes.[3]

  • This compound Administration: Once a stable baseline of acid secretion is established, administer this compound orally at the desired dose (e.g., 1.0 or 3.0 mg/kg).[3] A vehicle control should be administered to a separate group of animals.

  • Gastric Juice Collection: Collect gastric juice from the Heidenhain pouch at regular intervals (e.g., every 15-30 minutes) for several hours post-treatment.

  • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standardized base (e.g., 0.1 N NaOH) to a pH of 7.0. Calculate the total acid output.

  • Data Interpretation: Compare the acid output before and after this compound administration to determine the percentage of inhibition.

Protocol 2: Continuous Intragastric pH Monitoring
  • Animal Preparation: Use healthy Beagle dogs. Fast the dogs overnight.

  • Capsule Placement: Under sedation or light anesthesia, endoscopically place a radiotelemetric pH-monitoring capsule in the gastric fundus.[6]

  • Recovery: Allow the dog to recover from the procedure.

  • Baseline pH Monitoring: Record the baseline intragastric pH for a predetermined period (e.g., 24 hours) to establish a diurnal pattern.

  • This compound Administration: Administer this compound orally at the selected dose.

  • Continuous pH Recording: Continue to monitor the intragastric pH continuously for the duration of the study (e.g., 24-72 hours).

  • Data Analysis: Analyze the pH data to determine key parameters such as the mean percentage of time the intragastric pH is above a certain threshold (e.g., pH ≥ 3 or ≥ 4).[12]

Visualizations

Mechanism of Action of this compound cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Cytosol Cytosol ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Pumps H+ out K_ion_in K+ K_ion_in->ProtonPump Pumps K+ in (from lumen) This compound This compound This compound->ProtonPump Competitively blocks K+ binding site K_ion_out K+ K_ion_out->ProtonPump Binds to K+ site

Caption: Mechanism of this compound on the H+/K+ ATPase.

Experimental Workflow for Canine Gastric Acid Suppression Study A Animal Acclimation & Fasting (Overnight) B Baseline Gastric pH Measurement A->B C Induce Gastric Acid Secretion (Histamine or Pentagastrin) B->C D Administer this compound (or Vehicle Control) C->D E Continuous Gastric pH Monitoring or Gastric Juice Collection D->E F Data Analysis: - % Time pH > Threshold - Acid Output Inhibition E->F G Dose Optimization (Iterative Process) F->G G->D Adjust Dose

Caption: Canine Gastric Acid Suppression Experimental Workflow.

References

Stability of Revaprazan in different laboratory storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Revaprazan under various laboratory storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in designing and interpreting stability studies.

Data Presentation: Stability of this compound Under Stress Conditions

The following tables summarize the stability of this compound under forced degradation conditions as determined by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Forced Degradation Studies of this compound

Stress ConditionTime (hours)Assay of Active Substance (%)Assay of Degraded Products (%)Mass Balance (%)
Acid Hydrolysis (0.1N HCl)2487.63512.365100
Basic Hydrolysis (0.1N NaOH)2494.1545.846100
Oxidative (H₂O₂)----
Photolytic-Stable--

Data from a study on the estimation of this compound in bulk and pharmaceutical dosage form. The exact conditions for the oxidative and photolytic studies were not detailed in the provided search results, other than to note the compound was stable under these conditions.

Table 2: Stability of this compound Hydrochloride Crystalline Forms under Accelerated Conditions

Crystalline FormConditionDurationPurity (%)Related Substances (%)
Form I40±2°C, 75±5% RH6 monthsNo obvious changeNo obvious change
Form II40±2°C, 75±5% RH6 monthsNo obvious changeNo obvious change
Form III4500±500Lx10 daysNo obvious changeNo obvious change

Data from a patent on this compound hydrochloride polymorphs. "No obvious change" indicates that the parameters remained within the specified limits.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol describes a validated RP-HPLC method for the quantitative determination of this compound, suitable for stability studies.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Equipment:

  • HPLC system with UV detector (e.g., Waters with Empower2 Software)

  • Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • pH meter

  • 0.45 µm membrane filter

3. Preparation of Solutions:

  • 0.02M Phosphate Buffer (pH 3.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 800 mL of HPLC grade water. Adjust the pH to 3.8 with diluted orthophosphoric acid and make up the volume to 1000 mL with water.

  • Mobile Phase: Mix the 0.02M phosphate buffer (pH 3.8) and methanol in a ratio of 30:70 (v/v). Degas the solution by sonication for 15 minutes and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol.

  • Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL with the mobile phase.

4. Chromatographic Conditions:

  • Column: Symmetry C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 0.02M Phosphate Buffer (pH 3.8) : Methanol (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solutions (from the stability study) and record the chromatograms.

  • Calculate the concentration of this compound in the samples by comparing the peak area with that of the working standard.

Mandatory Visualization

Experimental_Workflow_for_Revaprazan_Stability_Study cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_data Data Evaluation prep_solid Prepare solid this compound samples in appropriate containers storage_conditions Place samples in stability chambers at various conditions: - -20°C - 4°C - 25°C / 60% RH - 40°C / 75% RH prep_solid->storage_conditions prep_solution Prepare stock solutions of this compound in desired solvents (e.g., DMSO) prep_solution->storage_conditions sampling Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12 months) storage_conditions->sampling sample_prep Prepare samples for HPLC analysis (dilution, filtration) sampling->sample_prep hplc_analysis Analyze samples using a validated stability-indicating HPLC method sample_prep->hplc_analysis data_processing Calculate this compound concentration and detect degradation products hplc_analysis->data_processing stability_assessment Assess stability, calculate degradation rates, and determine shelf-life data_processing->stability_assessment

Caption: Experimental workflow for a this compound stability study.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Based on general guidelines for pharmaceutical compounds and available data, solid this compound should be stored in well-closed containers at controlled room temperature (20-25°C) or refrigerated (2-8°C) to minimize degradation. For long-term storage, -20°C is recommended. It is also advisable to protect it from light and moisture.

Q2: How stable is this compound in common laboratory solvents like DMSO?

Q3: What are the likely degradation pathways for this compound?

A3: Based on forced degradation studies, this compound is susceptible to acid and base hydrolysis. A study on a structurally related potassium-competitive acid blocker, Tegoprazan, identified several degradation products formed under hydrolytic and oxidative stress. These included products of hydrolysis of amide-like bonds and oxidation of the molecule. Therefore, it is plausible that this compound could undergo similar degradation.

Q4: I see some unexpected peaks in my chromatogram after storing my this compound sample. What could they be?

A4: Unexpected peaks are likely degradation products. Given this compound's susceptibility to hydrolysis, these could be hydrolytic degradants, especially if the sample was stored in solution or exposed to acidic or basic conditions. To confirm this, you would need to use a mass spectrometer (LC-MS) to determine the mass of the impurities and elucidate their structures.

Troubleshooting Guide for this compound HPLC Analysis

Issue 1: Peak Tailing for this compound

  • Potential Cause 1: Silanol interactions between the basic this compound molecule and the silica-based C18 column.

    • Solution: Ensure the pH of the mobile phase is low enough (e.g., pH 3.8 as in the provided protocol) to suppress the ionization of free silanol groups on the column.

  • Potential Cause 2: Column degradation.

    • Solution: If peak shape deteriorates over time, the column may be degrading. Flush the column with a strong solvent, or replace it if necessary. Using a guard column can extend the life of the analytical column.

  • Potential Cause 3: Sample overload.

    • Solution: Reduce the concentration of the injected sample.

Issue 2: Inconsistent Retention Times

  • Potential Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis, until a stable baseline is achieved.

  • Potential Cause 2: Fluctuation in mobile phase composition.

    • Solution: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.

  • Potential Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature.

Issue 3: Ghost Peaks

  • Potential Cause 1: Contamination in the mobile phase or from the sample preparation.

    • Solution: Use high-purity solvents and reagents. Filter all solutions before use.

  • Potential Cause 2: Carryover from a previous injection.

    • Solution: Implement a needle wash step in the autosampler method, using a strong solvent to clean the injection port and needle between injections.

Troubleshooting_Workflow_for_Revaprazan_HPLC_Analysis cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Issues cluster_baseline Baseline Problems cluster_solutions Potential Solutions start HPLC Analysis Issue Observed peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift noisy_baseline Noisy Baseline start->noisy_baseline check_mobile_phase Check mobile phase pH and composition peak_tailing->check_mobile_phase check_column Check column for degradation or contamination peak_tailing->check_column check_sample Check sample concentration and solvent peak_tailing->check_sample peak_fronting Peak Fronting peak_splitting Peak Splitting rt_shift->check_mobile_phase check_system Check HPLC system for leaks, air bubbles, and temperature control rt_shift->check_system noisy_baseline->check_mobile_phase noisy_baseline->check_system drifting_baseline Drifting Baseline

Identifying and minimizing artifacts in Revaprazan electrophysiology studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers conducting electrophysiology studies with Revaprazan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common artifacts, ensuring high-quality data collection.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that is relevant to electrophysiology studies?

A1: this compound is a potassium-competitive acid blocker (P-CAB), also known as an acid pump antagonist. Its primary mechanism is the reversible inhibition of the gastric H+/K+ ATPase (proton pump)[1]. While its main application is in reducing gastric acid secretion, electrophysiology studies may be conducted to investigate any potential off-target effects on other ion channels, such as cardiac ion channels, to assess its safety profile. Some research also suggests that this compound may have anti-inflammatory effects independent of its acid-blocking properties by inactivating Akt signaling[2][3].

Q2: I am observing a persistent 50/60 Hz sinusoidal noise in my recordings after applying this compound. What are the likely sources and how can I eliminate it?

A2: This is a common form of electrical interference known as mains hum[4]. Its appearance after drug application is likely coincidental. Here are the primary troubleshooting steps:

  • Check Grounding: Ensure all equipment in your rig is connected to a single, common ground point in a star configuration to prevent ground loops[5]. A ground loop occurs when there are multiple paths for current to flow to the ground, which can introduce noise[4].

  • Faraday Cage: Verify the integrity of your Faraday cage. Ensure there are no openings and that it is properly grounded. The cage acts as a shield against external electromagnetic fields[5][6].

  • Identify the Source: Systematically unplug nearby electrical devices (e.g., centrifuges, vortexers, personal electronics) to identify the source of the noise. High-load devices are common culprits[7].

  • Power Lines: If possible, use a DC power source, like a battery, for your amplifier and headstage to eliminate noise from AC power lines[6].

  • Perfusion System: The perfusion system can sometimes introduce noise. Ensure the pump is grounded and that the tubing is not acting as an antenna.

Q3: After achieving a giga-ohm seal, the baseline current is noisy and unstable. What could be the cause?

A3: A noisy baseline after forming a seal often points to issues with the pipette, the seal itself, or the health of the cell.

  • Seal Integrity: A "leaky" seal (one that is not fully in the GΩ range) will result in a noisy recording. This can be due to dirty pipette tips or an unhealthy cell membrane. Ensure your pipette tips are clean by fire-polishing them[8].

  • Pipette Holder: The pipette holder itself can be a source of noise. Clean it regularly with ethanol and ensure the rubber gaskets that seal the pipette are intact and not worn out[9][10].

  • Cell Health: An unhealthy cell will have a leaky membrane, making it difficult to maintain a tight seal and resulting in a noisy recording. Ensure your cells are healthy and the recording solutions are properly prepared and filtered[11][12].

  • Pipette Drift: Slow drifting of the pipette can also cause baseline instability. Ensure the pipette holder and micromanipulator are securely fastened[10].

Q4: I am having difficulty breaking into the whole-cell configuration after forming a seal. What should I do?

A4: Difficulty in achieving the whole-cell configuration is a common issue.

  • Apply Suction: Gentle, brief pulses of negative pressure are typically used to rupture the membrane patch. Avoid applying excessive or prolonged suction, which can damage the cell.

  • "Zap" Function: Many patch-clamp amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane. Use this feature judiciously, starting with a low voltage and short duration[12].

  • Pipette Resistance: The resistance of your pipette can affect your ability to break in. Pipettes with very small openings (high resistance) can make it more difficult. Try using pipettes with a slightly lower resistance (e.g., 3-6 MΩ)[11].

Troubleshooting Guides

Identifying and Minimizing Electrical Noise

Electrical noise is one of the most common artifacts in electrophysiology. The table below summarizes common types of noise and their solutions.

Noise TypeCharacteristicsCommon SourcesTroubleshooting Steps
50/60 Hz Hum Sinusoidal wave at the frequency of the mains power.Power lines, fluorescent lights, nearby electrical equipment.1. Ensure proper grounding (star configuration)[5]. 2. Check Faraday cage integrity[6]. 3. Switch off non-essential equipment[9]. 4. Use a noise eliminator device like a HumBug[4][7].
High-Frequency Noise "Fuzzy" or "thick" baseline.Amplifier noise, open headstage, improper shielding.1. Ensure the headstage is properly shielded. 2. Use a low-pass filter on your amplifier. 3. Coat the pipette with Sylgard to reduce capacitance[8].
Low-Frequency Drift Slow, wandering baseline.Unstable pipette holder, temperature fluctuations, changing junction potentials.1. Securely fasten the pipette holder and micromanipulator[10]. 2. Allow the recording chamber to thermally stabilize. 3. Ensure your reference electrode is stable and properly chlorided[12].

A logical workflow for troubleshooting electrical noise is presented below.

Start Noise Detected CheckGround Check Grounding (Star Configuration) Start->CheckGround CheckCage Check Faraday Cage CheckGround->CheckCage Noise Persists NoiseResolved Noise Resolved CheckGround->NoiseResolved Noise Gone IsolateSource Isolate Source (Unplug Devices) CheckCage->IsolateSource Noise Persists CheckCage->NoiseResolved Noise Gone CheckPerfusion Check Perfusion System IsolateSource->CheckPerfusion Noise Persists IsolateSource->NoiseResolved Noise Gone CheckHolder Clean/Inspect Pipette Holder CheckPerfusion->CheckHolder Noise Persists CheckPerfusion->NoiseResolved Noise Gone CheckHolder->NoiseResolved Noise Persists (Consult Expert)

Caption: Troubleshooting workflow for electrical noise.

Artifacts Related to the Patch Pipette and Seal

The quality of your patch pipette and the seal it forms with the cell membrane are critical for a successful recording.

ArtifactCharacteristicsCommon CausesMitigation Strategy
High Pipette Resistance Difficulty forming a seal, trouble breaking into whole-cell.Pipette tip is too small or clogged.1. Pull new pipettes and check resistance in the bath. 2. Filter your internal solution to remove particulates[8][10].
Unstable Seal Resistance Seal resistance fluctuates or degrades over time.Unhealthy cell, dirty solutions, mechanical instability.1. Use healthy cells. 2. Ensure all solutions are fresh and filtered. 3. Check for vibrations in the setup.
Capacitive Transients Large spikes at the beginning and end of a voltage step.Uncompensated pipette and whole-cell capacitance.1. Use the amplifier's compensation circuits to cancel pipette capacitance before forming a seal. 2. After breaking in, compensate for the whole-cell capacitance and series resistance.
Series Resistance Error The recorded current is smaller than the true membrane current, and the voltage clamp is slow.High series resistance (Rs) due to a small opening into the cell.1. Use the amplifier's series resistance compensation. 2. If Rs is too high (>20 MΩ), the recording may be unreliable; consider discarding the cell.

The following diagram illustrates the relationship between different experimental stages and potential artifacts.

cluster_pre Pre-Recording cluster_rec Recording Pipette Pipette Fabrication (& Resistance Check) Approach Approaching Cell Pipette->Approach Art1 High Resistance Clogged Tip Pipette->Art1 Seal Giga-ohm Seal Formation Approach->Seal BreakIn Break-In (Whole-Cell) Seal->BreakIn Art2 Noisy Seal Leaky Membrane Seal->Art2 Record Data Acquisition BreakIn->Record Art3 High Series Resistance Slow Clamping BreakIn->Art3 Art4 Baseline Drift Electrical Noise Record->Art4

Caption: Experimental workflow and associated artifacts.

Experimental Protocols

General Protocol for Whole-Cell Voltage-Clamp Recording to Test this compound Effects

This protocol provides a general framework. Specific parameters such as voltage steps will depend on the ion channel being studied.

  • Preparation of Solutions:

    • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Filter all solutions through a 0.22 µm filter[8].

  • Pipette Fabrication:

    • Pull glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Fire-polish the pipette tips to ensure a smooth surface for sealing[8].

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells transfected with the ion channel of interest) on coverslips.

    • Mount the coverslip in the recording chamber and perfuse with external solution.

  • Recording Procedure:

    • Fill the pipette with internal solution and mount it on the headstage.

    • Apply positive pressure to the pipette[11].

    • Under visual control (microscope), lower the pipette to the surface of a target cell.

    • Once the pipette touches the cell membrane (a dimple should be visible), release the positive pressure.

    • Apply gentle suction to form a giga-ohm (GΩ) seal[11].

    • Compensate for pipette capacitance.

    • Apply short, strong suction pulses or a "zap" to rupture the membrane and achieve the whole-cell configuration[12].

    • Compensate for whole-cell capacitance and series resistance.

    • Apply the desired voltage-clamp protocol to record baseline currents.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution.

    • Apply this compound via the perfusion system.

    • Record currents in the presence of the drug to assess its effects.

    • Perform a washout by perfusing with the drug-free external solution.

This compound Signaling Pathway

While the primary target of this compound is the H+/K+ ATPase, it has also been shown to have anti-inflammatory effects by inhibiting the Akt signaling pathway, which can reduce the expression of COX-2.

HP Helicobacter pylori Akt Akt HP->Akt Activates This compound This compound This compound->Akt Inhibits Ikk IκB-α Akt->Ikk Phosphorylates NFkB NF-κB Ikk->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 Induces Inflammation Gastric Inflammation COX2->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Revaprazan Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Western blot analysis to study the effects of Revaprazan.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Western blot analysis of proteins affected by this compound treatment, such as H+/K+-ATPase, phosphorylated Akt (p-Akt), IκB-α, and COX-2.

Problem CategorySpecific IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal Faint or no bands for target proteins (e.g., p-Akt, COX-2).Inactive primary or secondary antibody.- Use a fresh aliquot of antibody. - Ensure proper antibody storage at recommended temperatures. - Titrate the antibody concentration to find the optimal dilution.
Insufficient protein loading.- Quantify protein concentration accurately using a BCA or Bradford assay. - Load a higher amount of protein (e.g., 30-50 µg of total cell lysate).[1]
Inefficient protein transfer.- Verify transfer efficiency with Ponceau S staining. - Optimize transfer time and voltage/current. - Ensure the gel and membrane are in tight contact.
Suboptimal antibody incubation times.- Increase the primary antibody incubation time, for example, overnight at 4°C.[2]
High Background Dark, grainy, or blotchy background across the membrane.Insufficient blocking.- Increase blocking time (e.g., 1-2 hours at room temperature). - Use a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa).[1][3]
Antibody concentration is too high.- Decrease the concentration of the primary and/or secondary antibody.[4][5]
Inadequate washing.- Increase the number and duration of wash steps after antibody incubations. - Add a detergent like Tween-20 to the wash buffer (e.g., 0.1% in TBS-T).[1]
Non-Specific Bands Multiple bands are observed in addition to the band of interest.Primary antibody is not specific enough or is used at too high a concentration.- Use a more specific antibody, if available. - Decrease the primary antibody concentration. - Perform a literature search for expected band sizes and potential cross-reactivity.
Protein degradation.- Add protease and phosphatase inhibitors to your lysis buffer.[4] - Keep samples on ice throughout the preparation process.
Too much protein loaded.- Reduce the amount of protein loaded per lane.[1]
Inconsistent Results Variability in band intensity between replicates.Uneven protein loading.- Carefully quantify protein concentration and load equal amounts in each lane. - Use a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.
Inconsistent transfer.- Ensure uniform contact between the gel and membrane during transfer. - Check that the transfer "sandwich" is assembled correctly.

Experimental Protocols

Detailed Protocol for Western Blot Analysis of this compound's Effect on Akt Signaling and COX-2 Expression in AGS Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[6][7][8]

1. Cell Culture and Treatment:

  • Culture human gastric adenocarcinoma (AGS) cells in appropriate media until they reach 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 5, 20, 50 µM) for 2 hours.[9]

  • For inflammatory stimulation, co-incubate with Helicobacter pylori (if applicable to the experimental design) for a specified duration (e.g., 24 hours for COX-2 expression).[6]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel (e.g., 10% for COX-2 and p-Akt).

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-COX-2, anti-IκB-α, or anti-β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBS-T for 5-10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Detect the signal using an imaging system or X-ray film.

6. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the intensity of the target protein to the loading control (e.g., β-actin).

Quantitative Data Summary

The following table provides an illustrative example of the expected dose-dependent effects of this compound on the relative expression of key proteins, based on findings from published studies.[6][8] Actual results may vary depending on experimental conditions.

This compound Concentration (µM)Relative p-Akt Expression (Normalized to Total Akt)Relative IκB-α Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
0 (Control)1.001.001.00
50.751.200.80
200.401.500.50
500.251.650.35

Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

Revaprazan_Pathway H_pylori H. pylori Akt Akt H_pylori->Akt Activates This compound This compound p_Akt p-Akt (Active) This compound->p_Akt Inhibits Akt->p_Akt Phosphorylation IkB IκB-α p_Akt->IkB Promotes Degradation NFkB_IkB NF-κB / IκB-α (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB nucleus Nucleus NFkB_IkB->nucleus NF-κB translocates when IκB-α degrades COX2 COX-2 Expression nucleus->COX2 Induces

Caption: this compound's inhibition of the Akt signaling pathway.

Experimental Workflow for this compound Western Blot Analysis

Western_Blot_Workflow cell_culture 1. AGS Cell Culture treatment 2. This compound Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Caption: Step-by-step workflow for Western blot analysis.

References

Addressing batch-to-batch variability of synthetic Revaprazan

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic Revaprazan.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a reversible proton pump inhibitor (PPI) used in the treatment of gastritis and other acid-related gastrointestinal disorders.[][2][3] It is classified as an acid pump antagonist or a potassium-competitive acid blocker (P-CAB).[4] Unlike traditional irreversible PPIs, this compound reversibly binds to the H+/K+ ATPase (proton pump) on gastric parietal cells, inhibiting the final step of gastric acid secretion.[2][5][6] This reversible action allows for a rapid onset and more controlled acid suppression.[2][7]

2. What are the common synthetic routes for this compound?

There are two primary synthetic routes reported for this compound hydrochloride:

  • Route 1: This pathway involves the chlorination of 5,6-dimethyl-2,4-dihydroxypyrimidine, followed by selective displacement with 1-methyl-1,2,3,4-tetrahydroisoquinoline and subsequent condensation with 4-fluoroaniline.[8]

  • Route 2: This alternative synthesis starts with the condensation of 4-fluoroaniline with cyanamide, followed by cyclization with ethyl 2-methylacetoacetate to form a pyrimidine derivative. This intermediate is then chlorinated and condensed with 1-methyl-1,2,3,4-tetrahydroisoquinoline.[][8]

3. What is "this compound Impurity A" and why is it significant?

"this compound Impurity A" is noted as a major impurity in the synthesis of this compound.[] While the exact structure is not detailed in the provided results, its presence can impact the purity and potentially the safety and efficacy of the final active pharmaceutical ingredient (API). Controlling the formation of this and other impurities is a critical aspect of managing batch-to-batch consistency.

4. What analytical methods are used to assess the quality of synthetic this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common analytical method for the quantitative determination of this compound in bulk form and pharmaceutical dosages.[9][10] This technique is used to assess purity, identify and quantify impurities, and ensure batch-to-batch consistency.

Troubleshooting Guide

Synthesis-Related Issues
Observed Issue Potential Cause Suggested Action
Low final product yield Incomplete chlorination of the pyrimidine intermediate.Optimize reaction time, temperature, and the ratio of chlorinating agent (e.g., POCl3). Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.
Poor coupling efficiency in the final condensation step.Ensure anhydrous conditions. Experiment with different bases (e.g., Et3N, KOAc) and solvent systems (e.g., DMF, hexanol, ethylene glycol) to improve reaction kinetics.[8]
High levels of Impurity A Sub-optimal reaction conditions in the final condensation step leading to side reactions.Adjust the reaction temperature and duration. A lower temperature over a longer period might be more selective. Purify the intermediate 4-chloro-2-(4-fluoroaniline)-5,6-dimethylpyrimidine to a high degree before the final step.[]
Inefficient purification of the final product.Optimize the recrystallization solvent system or chromatography conditions to effectively remove Impurity A.
Inconsistent physical properties (color, crystallinity) Variations in the final salt formation and crystallization process.Standardize the procedure for forming the hydrochloride salt, including the solvent, temperature, and rate of addition of hydrochloric acid.[11] Control the cooling rate during crystallization to ensure consistent crystal morphology.
Residual solvents from the synthesis.Implement a robust drying procedure (e.g., vacuum oven at a controlled temperature) and verify solvent removal using Gas Chromatography (GC).
Analytical (RP-HPLC) Issues
Observed Issue Potential Cause Suggested Action
Poor peak shape (tailing or fronting) Interaction of the basic this compound molecule with residual silanols on the C18 column.Use a mobile phase with a pH adjusted to be at least 2 pH units below the pKa of this compound. The use of an acidic modifier like phosphoric acid to a pH of around 2.8-3.8 is recommended.[9][10] Consider using a base-deactivated column.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent retention times Fluctuation in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column with a strong solvent or replace it.
Ghost peaks Contamination in the sample, solvent, or HPLC system.Run a blank gradient to identify the source of contamination. Ensure high-purity solvents and freshly prepared samples.

Experimental Protocols

Representative RP-HPLC Method for this compound Analysis

This protocol is a composite based on published methods and should be validated for specific laboratory conditions.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate buffer (0.02M, pH adjusted to 3.8 with phosphoric acid) and Methanol in a 30:70 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound working standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the sample in the mobile phase to a similar concentration as the standard.

  • Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Compare the peak area of the this compound peak in the sample chromatogram to that of the standard to determine the purity or concentration.

Visualizations

Synthetic Pathways and Biological Activity

Revaprazan_Synthesis_Route_1 A 5,6-dimethyl-2,4- dihydroxypyrimidine B Dichloropyrimidine Intermediate A->B POCl3, N,N-dimethylaniline D 2-chloropyrimidine derivative B->D C 1-methyl-1,2,3,4- tetrahydroisoquinoline C->D Et3N, DMF F This compound D->F E 4-fluoroaniline E->F DMF

Caption: Synthetic Route 1 for this compound.

Revaprazan_Synthesis_Route_2 A 4-fluoroaniline C N-(4-fluorophenyl)guanidine A->C B Cyanamide B->C E 4-hydroxy-5,6-dimethylpyrimidine derivative C->E D Ethyl 2-methylacetoacetate D->E DMF F 4-chloro-5,6-dimethylpyrimidine derivative E->F POCl3 H This compound F->H G 1-methyl-1,2,3,4- tetrahydroisoquinoline G->H KOAc or Et3N

Caption: Synthetic Route 2 for this compound.

Revaprazan_Signaling_Pathway cluster_cell AGS Gastric Epithelial Cells HP H. pylori Infection pAkt p-Akt (Active) HP->pAkt Akt Akt IkBa IκB-α pAkt->IkBa promotes degradation NFkB NF-κB pAkt->NFkB activates IkBa->NFkB inhibits COX2 COX-2 Expression (Inflammation) NFkB->COX2 induces This compound This compound This compound->pAkt inhibits

Caption: this compound's anti-inflammatory signaling pathway.[5][12]

References

Technical Support Center: Optimization of Liquid Chromatography Methods for Revaprazan and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of liquid chromatography (LC) methods for Revaprazan and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For basic compounds like this compound, a mobile phase with a pH 2-3 units below the pKa of the analyte can improve peak shape. Consider using a buffer.
Column overload.Reduce the injection volume or the sample concentration.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a high-quality pump and check for leaks.
Temperature variations.Use a column oven to maintain a consistent temperature.
Column equilibration is insufficient.Equilibrate the column with the initial mobile phase for a sufficient time before each injection (at least 10 column volumes).[1]
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[2][3][4] Modify the chromatographic method to separate the analyte from the interfering compounds.
Inefficient ionization.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).[1] Adjust the mobile phase composition to enhance ionization (e.g., add a small amount of formic acid for positive ionization mode).
Incorrect MS/MS transition.Optimize the precursor and product ion selection and collision energy.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives.[5] Flush the LC system thoroughly.
Contaminated ion source.Clean the ion source components.
Matrix effects.Improve sample cleanup procedures.
Carryover Adsorption of analyte to the injector or column.Use a stronger needle wash solution. Inject a blank solvent after a high-concentration sample.
Poorly optimized wash procedure.Increase the volume and duration of the needle wash.
Ghost Peaks Contamination in the mobile phase or system.Prepare fresh mobile phase. Purge the system.
Carryover from a previous injection.Inject a series of blank samples to identify the source of the ghost peak.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Clogged frit or column void.Replace the column inlet frit or the column.
No Peaks Detected Incorrect method parameters.Verify the injection volume, detection wavelength (for UV), and MS parameters.
Sample degradation.Ensure proper sample handling and storage. Prepare fresh samples.
LC system or MS detector issue.Check for leaks, ensure the pump is delivering the mobile phase, and verify the MS detector is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an LC method for this compound and its metabolites?

A1: A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[6][7][8] The gradient can be optimized to achieve adequate separation of the parent drug and its potential metabolites.

Q2: How can I minimize matrix effects when analyzing plasma samples?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2][4] To minimize them, consider the following:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PP).[3]

  • Chromatographic Separation: Optimize your LC method to separate the analytes from the co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.

Q3: What are the key parameters to optimize for the MS/MS detection of this compound and its metabolites?

A3: For sensitive and specific detection, optimize the following MS/MS parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for this compound.

  • Precursor and Product Ions: Determine the most abundant and stable precursor ion (typically [M+H]+) and product ions for each analyte by infusing a standard solution into the mass spectrometer.

  • Collision Energy (CE): Optimize the CE to achieve the most intense and stable product ion signal.

  • Source Parameters: Fine-tune the ion source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage to maximize the analyte signal.[1]

Q4: My retention times are shifting between injections. What should I do?

A4: Retention time shifts can be caused by several factors.[5] Systematically check the following:

  • Column Equilibration: Ensure the column is adequately equilibrated between injections.

  • Mobile Phase: Check for any changes in the mobile phase composition, such as evaporation of the organic solvent. Prepare fresh mobile phase daily.

  • Pump Performance: Verify that the LC pump is delivering a consistent flow rate and that there are no leaks in the system.

  • Column Temperature: Use a column oven to maintain a stable temperature.

Q5: I am not seeing any peaks for the metabolites. What could be the reason?

A5: This could be due to several reasons:

  • Low Concentration: The metabolite concentrations in your sample may be below the limit of detection of your current method. Try to concentrate the sample or increase the injection volume.

  • Poor Extraction Recovery: The sample preparation method may not be efficient for extracting the metabolites. You may need to optimize the extraction procedure.

  • Metabolite Instability: Metabolites can sometimes be unstable. Ensure proper sample handling and storage conditions.

  • Incorrect MS/MS Transitions: You may be monitoring for the wrong precursor or product ions. You will need to identify the correct mass transitions for each metabolite.

Experimental Protocols

Sample Preparation: Protein Precipitation (for initial screening)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (for improved cleanup)
  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Optimized LC-MS/MS Method for this compound and Potential Metabolites
Parameter Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
MRM Transitions To be determined for each metabolite. For this compound, a potential transition could be based on its molecular weight of 362.45 g/mol .

Quantitative Data Summary

The following tables provide an example of how to summarize quantitative data for the validation of an LC-MS/MS method for this compound and its metabolites. The values are hypothetical and should be replaced with experimental data.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000> 0.991
Metabolite 10.5 - 500> 0.990.5
Metabolite 20.5 - 500> 0.990.5

Table 2: Accuracy and Precision (Intra-day)

AnalyteSpiked Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%RSD)
This compound54.9 ± 0.298.04.1
5051.2 ± 1.5102.42.9
500495.5 ± 10.199.12.0
Metabolite 12.52.6 ± 0.1104.03.8
2524.5 ± 0.898.03.3
250255.1 ± 7.6102.03.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample PP Protein Precipitation Plasma->PP Acetonitrile SPE Solid-Phase Extraction Plasma->SPE Condition & Load Evap Evaporation PP->Evap SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC Injection MS MS/MS Detection (Triple Quad) LC->MS Ionization Data Data Processing & Quantification MS->Data Data Acquisition

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues Start Encounter Chromatographic Problem CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckRetention Inconsistent Retention Time? CheckPeakShape->CheckRetention No AdjustpH Adjust Mobile Phase pH CheckPeakShape->AdjustpH Yes CheckSensitivity Low Sensitivity? CheckRetention->CheckSensitivity No Equilibrate Ensure Proper Equilibration CheckRetention->Equilibrate Yes Solution Problem Resolved CheckSensitivity->Solution No ImproveCleanup Improve Sample Cleanup (SPE) CheckSensitivity->ImproveCleanup Yes AdjustpH->CheckPeakShape ReduceConc Reduce Sample Concentration ReplaceCol Clean/Replace Column Equilibrate->CheckRetention CheckMobilePhase Check Mobile Phase Stability CheckTemp Verify Column Temperature ImproveCleanup->CheckSensitivity OptimizeSource Optimize Ion Source OptimizeMSMS Optimize MS/MS Parameters

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: Mitigating Revaprazan-Induced Hypergastrinemia in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of Revaprazan. The focus is on understanding and mitigating the potential for this compound-induced hypergastrinemia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it lead to hypergastrinemia?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. This potent and rapid acid suppression leads to an increase in gastric pH. The elevated pH triggers a physiological feedback mechanism wherein antral G-cells are stimulated to release the hormone gastrin in an attempt to promote acid secretion.[1] Chronic suppression of gastric acid can result in sustained high levels of gastrin in the blood, a condition known as hypergastrinemia.

Q2: Is hypergastrinemia a concern in long-term this compound studies?

Yes, long-term hypergastrinemia is a potential concern. Chronically elevated gastrin levels can have trophic effects on the gastrointestinal mucosa, leading to enterochromaffin-like (ECL) cell hyperplasia.[2][3] While the direct link to neoplastic changes in humans is still under investigation, it is a critical safety parameter to monitor in long-term preclinical and clinical studies.[3]

Q3: What is the dose-dependent effect of this compound on serum gastrin levels?

Short-term clinical data indicates a dose-dependent effect of this compound on serum gastrin. In a study with healthy male volunteers, daily administration of 100 mg and 150 mg of this compound for 7 days did not lead to significantly elevated serum gastrin levels.[4][5] However, a 200 mg daily dose resulted in a significant increase in serum gastrin concentrations.[4][5]

Q4: How does this compound compare to other P-CABs and Proton Pump Inhibitors (PPIs) in causing hypergastrinemia?

Different P-CABs exhibit varying potentials for inducing hypergastrinemia. For instance, some studies suggest that Vonoprazan may lead to a more significant increase in gastrin levels compared to Lansoprazole (a PPI).[6] In contrast, Tegoprazan has shown a comparable gastrin-elevating effect to Lansoprazole.[4][5] A direct comparison between Tegoprazan and this compound (200 mg) showed no clinically significant difference in serum gastrin changes over a 7-day period.[7][8]

Q5: What are the potential long-term consequences of untreated hypergastrinemia in research animals?

In rodent models, long-term hypergastrinemia has been associated with the development of gastric carcinoid tumors.[2] It is important to note that the density and response of ECL cells in rats are different from those in humans, making direct extrapolation of these findings complex.[9] Nevertheless, monitoring for gastric mucosal changes is a standard part of long-term safety assessments for acid-suppressing drugs.[10]

Troubleshooting Guide

Issue: Unexpectedly high or rapidly rising serum gastrin levels in a long-term this compound study.

Possible Causes and Solutions:

  • High Dose of this compound: As evidenced by clinical data, the 200 mg dose of this compound is associated with significant hypergastrinemia.[4][5]

    • Solution: If the experimental design allows, consider incorporating a dose-reduction arm in your study to determine the minimal effective dose for the desired acid suppression with a less pronounced effect on gastrin levels.

  • Individual Subject Variability: There can be significant inter-individual differences in the gastrin response to acid suppression.

    • Solution: Ensure a sufficiently large sample size to account for this variability. Monitor individual gastrin levels and analyze for outliers. Consider stratifying subjects based on baseline gastrin levels or other relevant biomarkers if applicable.

  • Assay Variability: Inconsistent sample handling or assay performance can lead to erroneous gastrin level readings.

    • Solution: Standardize blood collection, processing, and storage procedures. Use a validated and reliable gastrin immunoassay. Include quality control samples in each assay run to monitor performance.

  • Underlying Pathological Conditions: In preclinical studies, spontaneous gastric pathologies in research animals could contribute to elevated gastrin.

    • Solution: Perform thorough health screening of animals before study initiation. Conduct regular health monitoring and necropsy with histopathological evaluation of the stomach at the end of the study.

Data Presentation

Table 1: Comparison of Serum Gastrin Levels with Different Acid-Suppressing Agents (Short-Term Studies)

Drug ClassDrugDoseStudy DurationChange in Serum Gastrin LevelsReference
P-CAB This compound100 mg/day7 daysNot significantly different from baseline[4][5]
This compound150 mg/day7 daysNot significantly different from baseline[4][5]
This compound200 mg/day7 daysSignificantly higher than baseline[4][5]
Tegoprazan50 mg/day7 daysNot clinically significant[7][8]
PPI Lansoprazole15 mg/day24 weeksSignificantly lower than baseline at weeks 16 & 24[3]

Table 2: Long-Term Effects of P-CABs and PPIs on Serum Gastrin in Rats

Treatment GroupDurationMean Serum Gastrin (pg/mL)
Control 1 week~100
2 weeks~150
4 weeks~200
Esomeprazole 1 week~400
2 weeks~450
4 weeks~450
Tegoprazan 1 week~450
2 weeks~500
4 weeks~450
Vonoprazan 1 week~400
2 weeks~450
4 weeks~450
(Data adapted from a preclinical study in rats)

Experimental Protocols

Protocol 1: Dose-Response Evaluation and Minimal Effective Dose Determination

Objective: To determine the lowest effective dose of this compound that maintains the desired level of gastric acid suppression while minimizing the increase in serum gastrin.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound 50 mg/kg, 100 mg/kg, 150 mg/kg, 200 mg/kg).

  • Dosing: Administer this compound or vehicle orally once daily for the desired study duration (e.g., 4, 13, or 26 weeks).

  • Gastric pH Monitoring: At specified time points, measure intragastric pH using appropriate methods (e.g., ex vivo analysis of stomach contents or telemetry).

  • Blood Sampling: Collect blood samples at baseline and regular intervals throughout the study (e.g., weekly for the first month, then monthly).

  • Gastrin Measurement: Separate serum and measure gastrin concentrations using a validated ELISA or radioimmunoassay.

  • Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of the stomach, with a focus on ECL cell morphology.

Protocol 2: Co-administration with a Somatostatin Analogue

Objective: To evaluate the efficacy of a somatostatin analogue in mitigating this compound-induced hypergastrinemia.

Methodology:

  • Animal Model and Acclimatization: As described in Protocol 1.

  • Grouping: Randomly assign animals to the following groups:

    • Vehicle control

    • This compound (e.g., 200 mg/kg)

    • Somatostatin analogue (e.g., Octreotide)

    • This compound + Somatostatin analogue

  • Dosing: Administer this compound orally once daily. Administer the somatostatin analogue via subcutaneous injection at the recommended frequency.

  • Monitoring: Perform gastric pH monitoring and serum gastrin measurements as described in Protocol 1.

  • Analysis: Compare the serum gastrin levels between the this compound-only group and the co-administration group to determine the effect of the somatostatin analogue.

Visualizations

G This compound This compound Administration ProtonPump Inhibition of H+/K+ ATPase (Proton Pump) This compound->ProtonPump AcidSecretion Decreased Gastric Acid Secretion ProtonPump->AcidSecretion GastricpH Increased Gastric pH AcidSecretion->GastricpH G_Cells Antral G-Cells GastricpH->G_Cells Stimulates GastrinRelease Increased Gastrin Release G_Cells->GastrinRelease Hypergastrinemia Hypergastrinemia GastrinRelease->Hypergastrinemia

Caption: Signaling pathway of this compound-induced hypergastrinemia.

G Start Start of Long-Term This compound Study MonitorGastrin Monitor Serum Gastrin Levels Weekly/Bi-weekly Start->MonitorGastrin HighGastrin Gastrin Levels Exceed Pre-defined Threshold? MonitorGastrin->HighGastrin ContinueStudy Continue Study with Close Monitoring HighGastrin->ContinueStudy No Intervention Implement Mitigation Strategy HighGastrin->Intervention Yes ContinueStudy->MonitorGastrin End End of Study/ Data Analysis ContinueStudy->End DoseReduction Dose Reduction Arm Intervention->DoseReduction CoAdmin Co-administration of Gastrin-lowering Agent Intervention->CoAdmin DoseReduction->End CoAdmin->End

Caption: Experimental workflow for monitoring and mitigating hypergastrinemia.

References

Technical Support Center: Long-Term Studies of Revaprazan in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the long-term effects of Revaprazan in animal models. The information is tailored for scientists and drug development professionals to refine their experimental designs and navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] It competitively and reversibly binds to the H+/K+ ATPase (proton pump) on gastric parietal cells, preventing the final step of acid production.[2][3][4] Unlike proton pump inhibitors (PPIs), its action is not dependent on an acidic environment for activation, leading to a more rapid onset of action.[2]

Q2: What are the expected long-term physiological effects of this compound administration in animal models?

Based on studies with this compound and other P-CABs, long-term administration in animal models, particularly rodents, is associated with:

  • Hypergastrinemia: A compensatory increase in serum gastrin levels due to the reduction in gastric acid.[5]

  • Gastric Mucosal Changes: This can include parietal cell hyperplasia (an increase in the number of parietal cells) and the development of fundic gland polyps.[6][7][8]

  • Transient Delayed Gastric Emptying: Some studies have shown a temporary slowing of the rate at which stomach contents move into the small intestine.

  • Alterations in Gut Microbiota: Changes in the composition and diversity of the gut microbiome have been observed with long-term acid suppression.[9][10]

Q3: What animal model is most appropriate for studying the long-term effects of this compound?

Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used models for studying the effects of acid-suppressing drugs.[6][9] It is important to note that rats have a greater gastric response to hypochlorhydria and are more prone to developing enterochromaffin-like (ECL) cell hyperplasia in response to hypergastrinemia compared to other species like mice, dogs, or hamsters.

Troubleshooting Guides

Issue 1: Managing and Interpreting Hypergastrinemia

Q: We are observing significantly elevated serum gastrin levels in our long-term this compound-treated rats. How should we manage and interpret this?

A: Elevated serum gastrin (hypergastrinemia) is an expected physiological response to profound and sustained gastric acid suppression.

  • Interpretation:

    • It serves as a pharmacodynamic marker of effective acid inhibition.

    • In rats, chronic hypergastrinemia is a key driver of the subsequent histological changes observed in the gastric mucosa, such as parietal cell and ECL cell hyperplasia.[5]

  • Management and Monitoring:

    • Regular Monitoring: Serum gastrin levels should be monitored at regular intervals throughout the study (e.g., monthly) to assess the level of hypergastrinemia.

    • Histological Correlation: Correlate the degree of hypergastrinemia with histological findings in the gastric mucosa at the end of the study.

    • Dose-Response: If using multiple dose groups, assess if the level of hypergastrinemia is dose-dependent.

Issue 2: Assessing Gastric Mucosal Changes

Q: How can we quantify and interpret the histological changes in the gastric mucosa of our experimental animals?

A: Histological analysis is crucial for evaluating the long-term safety of this compound.

  • Key Parameters to Assess:

    • Parietal Cell Protrusion and Hyperplasia: Look for an increased number of parietal cells and their protrusion into the glandular lumen.[8][11] This can be quantified through cell counting per unit area in stained tissue sections.[6][7]

    • Fundic Gland Polyps: Note the presence, number, and size of any polyps. These are often characterized by cystic dilation of the fundic glands.[8][12][13]

    • Enterochromaffin-like (ECL) Cell Hyperplasia: This is particularly important in rat models. Specific staining (e.g., immunohistochemistry for chromogranin A) can be used to identify and quantify ECL cells.

  • Timeline:

    • Parietal cell hyperplasia can be observed after several weeks of treatment.[5][7]

    • Fundic gland polyps may take longer to develop, with studies on PPIs showing an increased risk after one year of use in humans, suggesting a prolonged period may be necessary in animal models.[12]

Issue 3: Addressing Delayed Gastric Emptying

Q: Our this compound-treated animals are showing signs of delayed gastric emptying. Is this a concern and how can we measure it?

A: Delayed gastric emptying can be a transient effect of P-CABs.

  • Interpretation:

    • Studies on other P-CABs in rats have shown that gastric emptying may be delayed in the initial weeks of treatment but can return to baseline levels with continued administration.

  • Troubleshooting:

    • Monitor Food Intake and Body Weight: Significant and sustained decreases may indicate a persistent issue with gastric emptying that could affect the health of the animal.

    • Stool Consistency: Observe for changes in stool consistency.

    • Confirm with Measurement: If there are concerns, gastric emptying can be quantitatively assessed.

Issue 4: Interpreting Changes in Gut Microbiota

Q: We have performed 16S rRNA sequencing and see significant shifts in the gut microbiota of our this compound-treated group. How do we interpret these findings?

A: Alterations in the gut microbiota are an expected consequence of long-term acid suppression.

  • Expected Changes:

    • A common finding with acid-suppressing drugs is an increase in bacteria typically found in the oral cavity, such as Streptococcus.[10]

    • Changes in the relative abundance of major phyla, such as an increase in Firmicutes and a decrease in Bacteroidetes, have been reported with PPIs in rats.[14] With the P-CAB vonoprazan, an increase in Lactobacillaceae and Prevotellaceae has been noted.[9]

  • Interpretation:

    • These changes are primarily driven by the increase in gastric pH, which allows more bacteria to survive transit through the stomach.

    • Correlate microbiota data with other physiological parameters measured in your study (e.g., inflammatory markers, metabolic changes) to understand the functional consequences of these shifts.

    • It is important to compare the results to a vehicle-treated control group to account for other experimental variables.

Data Presentation

Table 1: Recommended Dosage Ranges for Long-Term Rodent Studies (Inferred)

Animal ModelDrugDosage Range (mg/kg/day)FrequencyRationale/Reference
RatThis compound10 - 50Once DailyInferred from human equivalent doses and studies on other P-CABs in rats. Dose-ranging studies are recommended.
RatVonoprazan4Once Daily[9]
RatLansoprazole (PPI)5Once Daily[14]

Table 2: Timeline of Expected Histological Changes in Rats with Long-Term Acid Suppression

Histological FindingOnsetSeverityNotes
Parietal Cell HyperplasiaWeeks to MonthsDose-dependentOften precedes the development of fundic gland polyps.[5][7]
Fundic Gland PolypsMonthsVariableDevelopment is associated with long-term hypergastrinemia.[8][12]
ECL Cell HyperplasiaWeeks to MonthsDose-dependentA prominent feature in rats due to their sensitivity to gastrin.[5]

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying (Phenol Red Method)
  • Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.

  • Test Meal Administration: Administer a non-nutrient test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose with 0.5 mg/mL phenol red) via oral gavage.

  • Time Points: Euthanize groups of animals at different time points after meal administration (e.g., 0, 15, 30, 60, 90 minutes).

  • Stomach Collection: Immediately ligate the pylorus and cardia and remove the stomach.

  • Phenol Red Extraction: Homogenize the stomach in a known volume of alkaline solution to extract the phenol red.

  • Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Calculation: Compare the amount of phenol red recovered at each time point to the amount recovered at time 0 to calculate the percentage of gastric emptying.

Protocol 2: Quantification of Parietal Cell Hyperplasia
  • Tissue Preparation: Euthanize animals and collect the stomach. Fix the gastric tissue in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Microscopy: Examine the sections under a light microscope.

  • Quantification:

    • Identify the fundic mucosa.

    • Using an ocular micrometer, count the number of parietal cells (identified by their large, eosinophilic cytoplasm and central nucleus) within a defined area (e.g., per 10 contiguous gastric glands or per high-power field).

    • Take multiple measurements from different sections of the stomach for each animal to ensure representative data.

    • Compare the average parietal cell count between this compound-treated and control groups.[6][7]

Protocol 3: Analysis of Gut Microbiota by 16S rRNA Sequencing
  • Sample Collection: Collect fresh fecal samples or intestinal contents at the time of euthanasia and immediately freeze at -80°C.

  • DNA Extraction: Extract microbial DNA from the samples using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with barcodes for multiplexing.

  • Library Preparation and Sequencing: Purify the PCR products, quantify, and pool them to create a sequencing library. Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Quality Control: Trim and filter the raw sequencing reads to remove low-quality sequences.

    • OTU Picking: Cluster the sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).

    • Taxonomic Assignment: Assign taxonomy to each OTU.

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

    • Statistical Analysis: Use statistical methods to identify significant differences in the abundance of specific taxa between the this compound-treated and control groups.

Visualizations

Revaprazan_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase H_ion H+ H+/K+ ATPase->H_ion K_ion K+ K_ion->H+/K+ ATPase Competes with this compound Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen Secretion Blocked This compound This compound This compound->H+/K+ ATPase Reversibly Binds & Inhibits Long_Term_Study_Workflow cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_endpoint_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control vs. This compound) Animal_Acclimatization->Group_Allocation Dosing Long-Term Dosing (Oral Gavage) Group_Allocation->Dosing Weekly_Measurements Weekly Body Weight & Food Intake Dosing->Weekly_Measurements Regular_Sampling Regular Blood Sampling (Gastrin) Dosing->Regular_Sampling Fecal_Collection Periodic Fecal Collection (Microbiota) Dosing->Fecal_Collection Euthanasia Euthanasia & Tissue Collection Dosing->Euthanasia Microbiota_Analysis 16S rRNA Sequencing Fecal_Collection->Microbiota_Analysis Gastric_Emptying_Assay Gastric Emptying Assay Euthanasia->Gastric_Emptying_Assay Histopathology Gastric Mucosa Histopathology Euthanasia->Histopathology Troubleshooting_Logic cluster_hypergastrinemia Hypergastrinemia cluster_gastric_emptying Delayed Gastric Emptying cluster_microbiota Microbiota Shift Observation Observation Interpretation Interpretation Observation->Interpretation Action Action Interpretation->Action Elevated_Gastrin Elevated Serum Gastrin Expected_Response Expected Pharmacodynamic Effect? Elevated_Gastrin->Expected_Response Monitor_and_Correlate Monitor Levels & Correlate with Histology Expected_Response->Monitor_and_Correlate Reduced_Food_Intake Reduced Food Intake / Weight Loss Transient_Effect Transient or Persistent? Reduced_Food_Intake->Transient_Effect Measure_Emptying_Rate Measure Gastric Emptying & Monitor Health Transient_Effect->Measure_Emptying_Rate Altered_Microbiota Altered 16S rRNA Profile pH_Mediated pH-Mediated Effect? Altered_Microbiota->pH_Mediated Correlate_with_Function Correlate with Functional Outcomes pH_Mediated->Correlate_with_Function

References

Validation & Comparative

Comparative efficacy of Revaprazan versus omeprazole in gastric ulcer healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Revaprazan, a potassium-competitive acid blocker (P-CAB), and Omeprazole, a proton pump inhibitor (PPI), in the treatment of gastric ulcers. The information is compiled from clinical trial data and pharmacological studies to assist in research and development efforts.

Comparative Efficacy Data

A key head-to-head comparison of this compound and Omeprazole was conducted in a randomized, double-blind, phase III, multicenter trial. The study aimed to evaluate the efficacy and safety of this compound compared to Omeprazole in patients with gastric ulcers.[1][2][3] The primary efficacy parameter was the cumulative healing rate, determined by endoscopy after 4 and 8 weeks of treatment.[1][2][3]

Efficacy ParameterThis compound (200 mg)Omeprazole (20 mg)p-value
Cumulative Healing Rate (Intention-to-Treat Analysis) 93.0%89.6%0.3038
Cumulative Healing Rate (Per-Protocol Analysis) 99.1%100%0.3229

Data sourced from a Phase III Clinical Trial of this compound for Gastric Ulcer.[1][2][3]

The results of this trial demonstrated that this compound has a similar efficacy to Omeprazole in the healing of gastric ulcers over a 4 to 8-week treatment period.[1][2][3] Both drugs were also found to be well-tolerated by patients.[1][2]

Mechanisms of Action

This compound and Omeprazole both function to reduce gastric acid secretion but through different mechanisms.

This compound , an acid pump antagonist, works by reversibly binding to the H+/K+ ATPase (proton pump) on gastric parietal cells.[4][5] This binding is competitive with potassium ions (K+) and leads to a rapid inhibition of gastric acid secretion.[4][5][6]

Omeprazole , a proton pump inhibitor, is a prodrug that requires activation in the acidic environment of the parietal cells.[7][8] Once activated, it forms a covalent bond with the H+/K+ ATPase, leading to irreversible inhibition of the proton pump.[8][9] The body must synthesize new enzyme to restore acid secretion.[8]

cluster_this compound This compound (P-CAB) Mechanism cluster_omeprazole Omeprazole (PPI) Mechanism This compound This compound HK_ATPase_R H+/K+ ATPase (Proton Pump) This compound->HK_ATPase_R Reversible Binding Gastric_Acid_Secretion_R Gastric Acid Secretion HK_ATPase_R->Gastric_Acid_Secretion_R Inhibits K_ion K+ Ion K_ion->HK_ATPase_R Competitive Inhibition Omeprazole_Prodrug Omeprazole (Prodrug) Acidic_Environment Acidic Environment of Parietal Cell Omeprazole_Prodrug->Acidic_Environment Activation Active_Omeprazole Active Sulfenamide Acidic_Environment->Active_Omeprazole HK_ATPase_O H+/K+ ATPase (Proton Pump) Active_Omeprazole->HK_ATPase_O Irreversible Covalent Bonding Gastric_Acid_Secretion_O Gastric Acid Secretion HK_ATPase_O->Gastric_Acid_Secretion_O Inhibits

Mechanisms of Action for this compound and Omeprazole

Experimental Protocols

The pivotal Phase III clinical trial comparing this compound and Omeprazole followed a rigorous methodology to ensure the validity of its findings.

Study Design: A randomized, double-blind, phase III, multicenter trial was conducted.[1][2][3]

Participants: Two hundred and ninety-two subjects with one or more gastric ulcers were randomized for the study.[1][2][3]

Treatment Regimen: Patients were assigned to one of two treatment groups:

  • This compound Group: 200 mg of this compound administered once daily.[1][2][3]

  • Omeprazole Group: 20 mg of Omeprazole administered once daily.[1][2][3]

Treatment Duration: The treatment period was for 4 to 8 weeks.[1][2][3]

Efficacy Assessment: The primary endpoint was the cumulative healing rate of gastric ulcers, which was assessed via endoscopy at 4 and 8 weeks of treatment.[1][2][3] A secondary endpoint was the improvement rate of pain.[1][2][3]

Statistical Analysis: Both intention-to-treat and per-protocol analyses were performed to compare the cumulative healing rates between the two groups.[1][2][3]

cluster_workflow Clinical Trial Workflow for Gastric Ulcer Healing Patient_Screening Patient Screening (Gastric Ulcer Diagnosis) Randomization Randomization (n=292) Patient_Screening->Randomization Treatment_Group_R This compound Group (200 mg/day) Randomization->Treatment_Group_R Treatment_Group_O Omeprazole Group (20 mg/day) Randomization->Treatment_Group_O Treatment_Period 4-8 Week Treatment Period Treatment_Group_R->Treatment_Period Treatment_Group_O->Treatment_Period Endoscopy_4w Endoscopy at 4 Weeks Treatment_Period->Endoscopy_4w Endoscopy_8w Endoscopy at 8 Weeks Endoscopy_4w->Endoscopy_8w Data_Analysis Data Analysis (Healing Rates & Safety) Endoscopy_8w->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Phase III Clinical Trial Workflow

Comparative Efficacy Summary

The available clinical trial data suggests that this compound is a viable alternative to Omeprazole for the treatment of gastric ulcers, offering a similar efficacy and safety profile.[1][2][3] The choice between these two agents may depend on factors such as regional availability, cost, and specific patient characteristics.

Start Gastric Ulcer Patient Decision Select Acid Suppressant Therapy Start->Decision This compound This compound (P-CAB) Decision->this compound Choice 1 Omeprazole Omeprazole (PPI) Decision->Omeprazole Choice 2 Efficacy Similar Healing Rates (93.0% vs 89.6% ITT) (99.1% vs 100% PP) This compound->Efficacy Omeprazole->Efficacy Outcome Gastric Ulcer Healing Efficacy->Outcome

Comparative Efficacy Flowchart

References

A Head-to-Head Pharmacokinetic Comparison of Revaprazan and Vonoprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revaprazan and Vonoprazan are both potassium-competitive acid blockers (P-CABs), a class of drugs that suppress gastric acid secretion.[1][2] They represent a significant advancement in the management of acid-related disorders, offering a different mechanism of action compared to traditional proton pump inhibitors (PPIs).[3][4] Both drugs act by competitively inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[3][4] This guide provides a detailed head-to-head comparison of the pharmacokinetic profiles of this compound and Vonoprazan, supported by experimental data, to aid researchers and drug development professionals in their understanding of these two agents.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and Vonoprazan following single oral doses in healthy male volunteers. It is important to note that the data are compiled from separate studies and are not from a direct head-to-head comparison.

Pharmacokinetic ParameterThis compound (200 mg single dose)Vonoprazan (20 mg single dose)
Maximum Plasma Concentration (Cmax) 361.4 ± 124.1 µg/L25.0 ± 5.6 µg/L
Time to Maximum Plasma Concentration (Tmax) 2.1 ± 1.3 h1.50 h
Area Under the Curve (AUC) 1343.1 ± 365.9 µg·hr/L160.3 ± 38.6 µg·hr/L
Elimination Half-life (t1/2) 2.4 ± 0.2 h6.85 ± 0.80 h

Experimental Protocols

This compound Pharmacokinetic Study

Study Design: The pharmacokinetic parameters for this compound were determined in a study involving healthy male subjects.[5] The study followed a randomized, open-label, crossover design.[6][7]

Dosing and Administration: Participants received a single oral dose of 200 mg this compound.[5][8]

Blood Sampling: Serial blood samples were collected over a 24-hour period to characterize the plasma concentration-time profile of the drug.[6]

Analytical Method: The concentration of this compound in plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

Vonoprazan Pharmacokinetic Study

Study Design: The pharmacokinetic data for Vonoprazan was obtained from a phase 1, randomized, open-label, crossover study in healthy subjects.[3][4]

Dosing and Administration: A single oral dose of 20 mg of Vonoprazan was administered to the participants.[3]

Blood Sampling: Blood samples were collected at predefined time points up to 48 hours post-dose to determine the plasma concentration of Vonoprazan.[3][9]

Analytical Method: Plasma concentrations of Vonoprazan were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11][12]

Mechanism of Action: H+/K+ ATPase Inhibition

Both this compound and Vonoprazan exert their acid-suppressing effects by inhibiting the gastric H+/K+ ATPase, the final step in the gastric acid secretion pathway. The following diagram illustrates this common mechanism.

G cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen ATPase H+/K+ ATPase (Proton Pump) H_ion_lumen H+ ATPase->H_ion_lumen H+ efflux K_ion_channel K+ Channel K_ion_channel->ATPase K+ influx Stomach_Acid Gastric Acid (HCl) K_ion_cell K+ This compound This compound This compound->ATPase Inhibition Vonoprazan Vonoprazan Vonoprazan->ATPase Inhibition

Caption: Mechanism of action of this compound and Vonoprazan.

Discussion

The pharmacokinetic data reveal distinct profiles for this compound and Vonoprazan. Vonoprazan exhibits a longer elimination half-life compared to this compound, which may contribute to a more sustained acid suppression.[3] Conversely, the time to reach maximum plasma concentration (Tmax) appears to be slightly shorter for Vonoprazan.

The differences in Cmax and AUC are also notable, though direct comparisons are challenging due to the differing doses administered in the respective studies (200 mg for this compound vs. 20 mg for Vonoprazan).

The shared mechanism of action, direct inhibition of the H+/K+ ATPase, underscores their classification as P-CABs. This mechanism allows for a rapid onset of action as they do not require acid activation, a key differentiator from PPIs.

Conclusion

This compound and Vonoprazan, as potassium-competitive acid blockers, offer a valuable therapeutic alternative for the management of acid-related disorders. Their distinct pharmacokinetic profiles, particularly in terms of elimination half-life, may have implications for their clinical application and dosing regimens. This comparative guide, based on available experimental data, provides a foundational understanding for researchers and clinicians in the field of gastroenterology and drug development. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their pharmacokinetic and pharmacodynamic properties.

References

Revaprazan's Anti-inflammatory Effects: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Revaprazan, a potassium-competitive acid blocker (P-CAB), with alternative proton pump inhibitors (PPIs). The information is compiled from preclinical studies to support further research and development.

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory properties of this compound have been evaluated in various in vivo and in vitro models, primarily focusing on gastrointestinal inflammation. This section compares its performance against standard PPIs.

Helicobacter pylori-Induced Gastric Inflammation

In studies of Helicobacter pylori-induced gastritis, this compound has demonstrated significant anti-inflammatory effects beyond its role as an acid suppressant.[1][2][3] Its mechanism involves the inhibition of cyclooxygenase-2 (COX-2) expression, a key mediator of inflammation, by inactivating the Akt signaling pathway and subsequently reducing the activation of the transcription factor NF-κB.[1][2] This action is comparable to the known anti-inflammatory properties of PPIs.[2]

Table 1: Quantitative Comparison of this compound and Control in H. pylori-infected Gastric Epithelial Cells (AGS cells)

ParameterControl (H. pylori alone)This compound (20 µM) + H. pyloriPercentage Change with this compoundp-value
COX-2 Expression (relative intensity)Significantly upregulatedSignificantly decreased-<0.05[3][4]
PGE2 LevelsIncreasedSignificantly decreased-<0.05[4]
NF-κB DNA BindingIncreasedDecreased-Not specified
Akt PhosphorylationIncreasedSignificantly inhibited-Not specified
NSAID-Induced Enteropathy

This compound has also been investigated in the context of non-steroidal anti-inflammatory drug (NSAID)-induced intestinal damage. In a rat model of indomethacin-induced enteropathy, this compound showed a protective effect on the small intestine, which was not observed with the PPI pantoprazole.[5] The mechanism in this model is linked to the preservation of tight junction proteins.[5]

Table 2: Comparative Efficacy of this compound and Pantoprazole in a Rat Model of Indomethacin-Induced Enteropathy

ParameterIndomethacin AloneIndomethacin + PantoprazoleIndomethacin + this compound
Intestinal Damage ScoreIncreasedSignificantly IncreasedNot significantly increased[5]
Tight Junction Protein ExpressionDecreasedSignificantly DecreasedPreserved[5]
Rho-GTPase, p-MLC, p-ERK ActivationActivatedSignificantly ActivatedInactivated[5]
Iatrogenic Ulcer Healing

A clinical study compared the efficacy of this compound with the PPI rabeprazole in healing ulcers induced by endoscopic submucosal dissection (ESD). The study found that the ulcer healing effects of both drugs were similar.

Table 3: Comparison of this compound and Rabeprazole in Healing of ESD-Induced Ulcers

ParameterThis compound GroupRabeprazole Group
Ulcer Healing Rate (Stage S1 at 8 weeks)97%100%

Experimental Protocols

Helicobacter pylori-Induced Gastric Inflammation in vitro
  • Cell Line: Human gastric adenocarcinoma epithelial cells (AGS cells).

  • Inflammation Induction: Infection with Helicobacter pylori (100 multiplicity of infection).

  • Drug Treatment: Pre-treatment with this compound (5 or 20 µM) for 2 hours before H. pylori infection.

  • Analysis:

    • Western Blot: To measure the protein levels of COX-2, IκB-α, Akt, and phosphorylated Akt.

    • Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of NF-κB and AP-1.

    • MTT Assay: To evaluate cell viability.

    • ELISA: To measure the concentration of prostaglandin E2 (PGE2).[1]

Indomethacin-Induced Enteropathy in vivo
  • Animal Model: Male Sprague-Dawley rats.

  • Inflammation Induction: Oral administration of indomethacin.

  • Drug Treatment: Co-administration of this compound or pantoprazole with indomethacin.

  • Analysis:

    • Histological Evaluation: To assess macroscopic and microscopic intestinal damage.

    • Immunohistochemical Staining: To evaluate the expression of tight junction proteins (e.g., ZO-1, Occludin).

    • Western Blotting: To measure the levels of inflammatory mediators and signaling proteins (Rho-GTPase, p-MLC, p-ERK).[5]

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound in different inflammatory contexts.

G cluster_0 H. pylori-Induced Inflammation HP Helicobacter pylori Akt Akt HP->Akt Activates pAkt p-Akt Akt->pAkt Ikk IKK pAkt->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc Translocates COX2 COX-2 NFkB_nuc->COX2 Induces expression Inflammation Inflammation COX2->Inflammation Promotes This compound This compound This compound->pAkt Inhibits

Caption: this compound inhibits H. pylori-induced inflammation via the Akt/NF-κB pathway.

G cluster_1 NSAID-Induced Enteropathy NSAID NSAID (Indomethacin) Rho Rho-GTPase NSAID->Rho Activates ERK ERK NSAID->ERK Activates MLC MLC Rho->MLC Activates pMLC p-MLC MLC->pMLC TJ Tight Junctions (ZO-1, Occludin) pMLC->TJ Disrupts pERK p-ERK ERK->pERK pERK->TJ Disrupts Permeability Increased Intestinal Permeability TJ->Permeability Leads to This compound This compound This compound->Rho Inhibits This compound->ERK Inhibits Pantoprazole Pantoprazole Pantoprazole->Rho No effect

Caption: this compound protects against NSAID-induced enteropathy by preserving tight junctions.

Experimental Workflow

G cluster_2 In Vivo Experimental Workflow: NSAID-Induced Enteropathy A Sprague-Dawley Rats B Oral Indomethacin Administration A->B C Co-administration: - this compound - Pantoprazole - Vehicle B->C D Tissue Collection (Small Intestine) C->D E Analysis: - Histology - Immunohistochemistry - Western Blot D->E F Data Comparison and Conclusion E->F

Caption: Workflow for evaluating this compound's effect on NSAID-induced intestinal injury.

References

Revaprazan vs. Other P-CABs: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This guide provides a comparative analysis of clinical trial data for revaprazan and other prominent P-CABs, namely vonoprazan and tegoprazan, to assist researchers, scientists, and drug development professionals in evaluating their relative performance. The comparison is primarily based on data from clinical trials where these P-CABs were evaluated against PPIs.

Mechanism of Action

P-CABs, including this compound, vonoprazan, and tegoprazan, inhibit gastric acid secretion by competitively blocking the potassium-binding site of the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike PPIs, which require acidic activation and bind irreversibly to active proton pumps, P-CABs bind reversibly and can inhibit both active and inactive pumps.[1][4] This leads to a more rapid onset of action and sustained acid suppression.[1][2]

cluster_ParietalCell Gastric Parietal Cell cluster_Canaliculus Secretory Canaliculus ProtonPump H+, K+-ATPase (Proton Pump) Lumen Gastric Lumen ProtonPump->Lumen H+ Secretion Tubulovesicles Tubulovesicles (Inactive Pumps) Tubulovesicles->ProtonPump Activation K_ion K+ Ion K_ion->ProtonPump K+ Binding H_ion H+ Ion (Acid) PCAB P-CAB (e.g., this compound) PCAB->ProtonPump Competitive Inhibition

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Comparative Efficacy

The following tables summarize the efficacy of this compound, vonoprazan, and tegoprazan in the treatment of various acid-related disorders based on available clinical trial data. The primary comparator in these trials was a proton pump inhibitor (PPI).

Erosive Esophagitis
DrugDosageComparatorHealing Rate (Week 8)Study PopulationCitation
This compound 200 mgOmeprazole 20 mgSimilar to omeprazoleGastric Ulcer[5][6]
Vonoprazan 20 mgLansoprazole 30 mg92.4%Asian patients[7]
Tegoprazan 50 mg, 100 mgEsomeprazole 40 mg98.9% (both doses)-[8]

Note: Direct comparison data for this compound in erosive esophagitis was not available in the provided search results. The data presented is from a gastric ulcer study.

Gastric and Duodenal Ulcers
DrugDosageComparatorHealing Rate (Week 8)Study PopulationCitation
This compound 200 mgOmeprazole 20 mg93.0% (Intention-to-treat), 99.1% (Per-protocol)Gastric Ulcer[6][9]
Vonoprazan 20 mgLansoprazole 30 mg93.5% (Gastric Ulcer)-[10]
Tegoprazan 50 mg, 100 mgLansoprazole 30 mg94.8% (50 mg), 95.0% (100 mg)Gastric Ulcer[[“]]
Non-Erosive Reflux Disease (NERD)
DrugDosageComparatorOutcomeStudy PopulationCitation
Vonoprazan 10 mg, 20 mgPlacebo44.8% (10 mg) and 44.4% (20 mg) of 24-hour heartburn-free days vs 27.7% for placeboUS subjects[12]
Tegoprazan 50 mg, 100 mgPlacebo42.5% (50 mg) and 48.5% (100 mg) complete resolution of major symptoms at week 4 vs 24.2% for placebo-[13]

Safety and Tolerability

Across the reviewed clinical trials, this compound, vonoprazan, and tegoprazan were generally well-tolerated, with safety profiles comparable to those of PPIs.

DrugCommon Adverse EventsCitation
This compound Well-tolerated, similar to omeprazole.[6][9]
Vonoprazan Viral upper respiratory tract infection.[7]
Tegoprazan Incidence of adverse events was comparable to esomeprazole and lansoprazole.[8][[“]]

Experimental Protocols

The clinical trials cited in this guide generally followed a randomized, double-blind, multicenter design. The methodologies for key endpoints are outlined below.

Efficacy Assessment in Erosive Esophagitis and Ulcers
  • Study Design: Randomized, double-blind, active-comparator controlled trials.

  • Patient Population: Adults with endoscopically confirmed erosive esophagitis (graded by Los Angeles Classification) or gastric/duodenal ulcers.

  • Intervention: Patients were randomly assigned to receive a P-CAB (e.g., this compound, vonoprazan, tegoprazan) or a PPI (e.g., omeprazole, lansoprazole, esomeprazole) daily for a specified duration (typically 4 to 8 weeks).

  • Primary Endpoint: The primary efficacy outcome was the cumulative healing rate, confirmed by endoscopy at the end of the treatment period.

  • Statistical Analysis: Non-inferiority of the P-CAB to the PPI was the primary statistical objective in many of these studies.

Symptom Assessment in Non-Erosive Reflux Disease
  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Patients with typical GERD symptoms (e.g., heartburn) without endoscopic evidence of erosive esophagitis.

  • Intervention: Patients were randomized to receive a P-CAB or a placebo.

  • Primary Endpoint: The primary outcome was often the percentage of symptom-free days (e.g., 24-hour heartburn-free days) or the rate of complete symptom resolution, typically assessed using patient diaries.

cluster_Workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment Treatment Period (P-CAB vs. Comparator) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Endoscopy, Symptom Diaries) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

A generalized workflow for a comparative clinical trial.

Conclusion

The available clinical trial data suggests that P-CABs, including this compound, vonoprazan, and tegoprazan, are effective and well-tolerated options for the treatment of acid-related disorders. While direct head-to-head trials between this compound and other P-CABs are limited, indirect comparisons based on their non-inferiority or superiority to PPIs indicate a comparable efficacy and safety profile among this class of drugs. Vonoprazan and tegoprazan have demonstrated high healing rates in erosive esophagitis and effective symptom relief in NERD.[7][8][12][13] this compound has shown similar efficacy to omeprazole in healing gastric ulcers.[5][6][9] The choice of a specific P-CAB may depend on local availability, approved indications, and specific patient characteristics. Further meta-analyses incorporating direct comparative trials will be beneficial in delineating the nuanced differences between these agents.

References

Comparative Guide to Analytical Methods for Revaprazan Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Revaprazan, a potassium-competitive acid blocker. The information presented is collated from various validated studies to assist in the selection and implementation of the most suitable analytical technique for your research and development needs.

Executive Summary

The quantification of this compound in bulk pharmaceuticals, dosage forms, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical trials. The two predominant analytical techniques employed for this purpose are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While direct cross-validation studies for this compound are not extensively published, this guide provides a comparative analysis based on available data for this compound and the closely related potassium-competitive acid blocker, Vonoprazan, to highlight the capabilities of each technique.

RP-HPLC methods are well-established, robust, and cost-effective for the analysis of this compound in bulk and pharmaceutical dosage forms. They offer good linearity, accuracy, and precision.

UPLC-MS/MS methods provide superior sensitivity and selectivity, making them the preferred choice for quantifying low concentrations of this compound or similar compounds in complex biological matrices like plasma.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters of RP-HPLC methods validated for this compound and a representative UPLC-MS/MS method validated for a similar molecule, Vonoprazan.

Table 1: RP-HPLC Method Parameters for this compound Quantification

ParameterMethod 1Method 2
Chromatographic Column Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm[1]Symmetry C18, 250 mm x 4.6 mm i.d., 5µm[2]
Mobile Phase Phosphate Buffer (0.02M) and Acetonitrile (48:52% v/v), pH 2.80[1]Methanol and Phosphate Buffer (0.02M) (70:30% v/v), pH 3.8[2]
Flow Rate 1.0 ml/min[1]1.0 ml/min[2]
Detection Wavelength 248 nm (UV)[1]245 nm (UV)[2]
Linearity Range 0-70 µg/mlNot explicitly stated, but linearity was established.
Correlation Coefficient (r²) >0.999[1]>0.999[2]
Accuracy (% Recovery) Within acceptable range[1]Within acceptable range[2]
Precision (%RSD) < 2%[2]< 2%[2]
Limit of Detection (LOD) Established with respect to test concentration[2]Established with respect to test concentration[2]
Limit of Quantification (LOQ) Established with respect to test concentration[2]Established with respect to test concentration[2]

Table 2: UPLC-MS/MS Method Parameters for Vonoprazan Quantification (as a representative P-CAB)

ParameterUPLC-MS/MS Method for Vonoprazan
Chromatographic Column Phenomenex Kinetex C18 column (100 × 4.6 mm, 2.6 µm)[3][4]
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrile[3][4]
Flow Rate Not explicitly stated, but part of a 5-minute total run time[3][4]
Detection Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization[3][4]
Linearity Range 5–100 ng/mL[3]
Correlation Coefficient (r) >0.998[3]
Accuracy (%RE) Below 15%[3][4]
Precision (%RSD) Below 15%[3][4]
Recovery >93%[3][4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[3]

Experimental Protocols

RP-HPLC Method for this compound in Bulk and Pharmaceutical Dosage Forms

This protocol is a synthesis of methodologies described in the cited literature.[1][2]

1. Preparation of Solutions:

  • Phosphate Buffer (0.02M, pH 2.80): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 ml of HPLC grade water. Adjust the pH to 2.80 with orthophosphoric acid.

  • Mobile Phase (Method 1): Mix the prepared phosphate buffer and acetonitrile in a ratio of 48:52 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase (Method 2): Mix methanol and a 0.02M phosphate buffer (pH 3.8) in a ratio of 70:30 (v/v). Filter and degas.

  • Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of this compound working standard and dissolve it in a 100 ml volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10-70 µg/ml).

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µm.

  • Flow Rate: 1.0 ml/min.

  • Injection Volume: 20 µl.

  • Detection: UV detection at 248 nm or 245 nm.

3. Sample Preparation (from tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 ml volumetric flask.

  • Add about 70 ml of the mobile phase and sonicate for 15 minutes.

  • Make up the volume to 100 ml with the mobile phase and filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a concentration within the calibration range.

UPLC-MS/MS Method for P-CABs (e.g., Vonoprazan) in Human Plasma

This protocol is based on a validated method for Vonoprazan and serves as a representative procedure for quantifying P-CABs in biological fluids.[3][4]

1. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of the analyte and internal standard (e.g., Diazepam) in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

2. Sample Preparation (from plasma):

  • Liquid-Liquid Extraction (LLE):

    • To 100 µl of plasma sample in a microcentrifuge tube, add the internal standard solution.

    • Add 1 ml of an appropriate extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µl of the mobile phase.

3. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Phenomenex Kinetex C18 column (100 × 4.6 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, for instance, an established RP-HPLC method and a newly developed UPLC-MS/MS method.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison Spiked_Samples Spiked Samples (QCs) Method_A Analytical Method A (e.g., RP-HPLC) Spiked_Samples->Method_A Method_B Analytical Method B (e.g., UPLC-MS/MS) Spiked_Samples->Method_B Incurred_Samples Incurred Samples Incurred_Samples->Method_A Incurred_Samples->Method_B Comparison Compare Results Method_A->Comparison Results A Method_B->Comparison Results B Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: General workflow for cross-validation of two analytical methods.

References

Comparative analysis of Revaprazan and esomeprazole on nocturnal acid breakthrough

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Revaprazan and Esomeprazole for the Management of Nocturnal Acid Breakthrough

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition often exacerbated by nocturnal gastric acid secretion. Nocturnal acid breakthrough (NAB), defined as a drop in intragastric pH below 4 for at least one continuous hour overnight despite acid-suppressive therapy, remains a significant clinical challenge with proton pump inhibitors (PPIs).[1] This guide provides a comparative analysis of two distinct classes of acid suppressants: this compound, a potassium-competitive acid blocker (P-CAB), and Esomeprazole, a proton pump inhibitor (PPI). The comparison focuses on their mechanisms of action, experimental evaluation protocols, and their efficacy in controlling nocturnal intragastric pH, offering a resource for researchers and drug development professionals.

This compound belongs to the P-CAB class, which directly inhibits the gastric H+/K+-ATPase (proton pump) by reversibly binding to the potassium-binding site.[2] This mechanism allows for a rapid onset of action that is independent of the pump's activation state.[2][3] In contrast, esomeprazole is a PPI that requires activation in the acidic environment of parietal cells to form a covalent, irreversible bond with the proton pump.[4] These mechanistic differences are foundational to their varying performance, particularly in the context of nocturnal acid control.

Comparative Efficacy in Nocturnal Acid Suppression

While direct head-to-head clinical trials comparing this compound and Esomeprazole on nocturnal acid breakthrough are not extensively documented in the provided search results, data from separate studies allow for an indirect comparison. Studies comparing different P-CABs with each other and with esomeprazole provide valuable insights into their relative potencies for nocturnal acid control.

One study compared the pharmacodynamics of two P-CABs, tegoprazan and this compound, in healthy subjects.[5] Another trial compared tegoprazan and vonoprazan (both P-CABs) directly against esomeprazole.[6][7] The data suggest a class effect where P-CABs provide more potent and sustained nocturnal acid suppression than PPIs.[8]

Parameter This compound (200 mg) Tegoprazan (50 mg) Esomeprazole (40 mg) Source
% Time with Nighttime pH ≥ 4 (after multiple doses) 31.9%71.8%36.1%[5][6][8]
Onset of Action RapidRapid (~1 hour to reach pH ≥ 4)Slower (~4 hours to reach pH ≥ 4)[3][6]
CYP2C19 Metabolism Dependency LowLowHigh[7][9]

Note: The data for this compound and Esomeprazole are derived from separate studies and represent an indirect comparison. The this compound data is from a study where it was compared against Tegoprazan. The Esomeprazole data is from a study comparing it against Tegoprazan and Vonoprazan. This table illustrates the general performance difference between the drug classes.

Mechanism of Action: P-CAB vs. PPI

The fundamental difference between this compound and Esomeprazole lies in their interaction with the gastric proton pump (H+/K+-ATPase), the final step in the acid secretion pathway.[3]

  • Esomeprazole (PPI): As a prodrug, esomeprazole requires an acidic environment for activation.[4] Once activated, it forms an irreversible disulfide bond with cysteine residues on the proton pump, thereby inactivating it. Its effect is dependent on actively secreting pumps, and full efficacy may take several days to achieve.[2]

  • This compound (P-CAB): this compound is a weak base that concentrates in the parietal cells.[9] It competitively and reversibly binds to the K+ binding site of the H+/K+-ATPase, inhibiting its function.[2][3] This action is rapid and does not require acid activation, allowing it to inhibit both active and inactive pumps.[2]

G Mechanism of Action: P-CAB vs. PPI cluster_membrane Parietal Cell Canalicular Membrane cluster_lumen Gastric Lumen (Acidic) cluster_cytoplasm Cytoplasm cluster_annotation pump H+/K+ ATPase (Proton Pump) H_ion H+ pump->H_ion H+ Secretion K_ion_cytoplasm K+ pump->K_ion_cytoplasm K_ion_lumen K+ esomeprazole_prodrug Esomeprazole (Prodrug) esomeprazole_prodrug->pump 1. Acid Activation This compound This compound This compound->pump Reversible, Competitive Inhibition at K+ site K_ion_lumen->pump K+ Entry annotation_ppi Esomeprazole (PPI): - Requires acid activation - Irreversible covalent bond - Acts on active pumps annotation_pcab This compound (P-CAB): - No activation needed - Reversible ionic binding - Acts on active & inactive pumps G Typical Experimental Workflow for NAB Crossover Study cluster_seqA Sequence A cluster_seqB Sequence B screening Participant Screening (Healthy, H. pylori-negative) randomization Randomization into Sequences screening->randomization period1A Period 1: Administer Drug A (e.g., this compound) randomization->period1A period1B Period 1: Administer Drug B (e.g., Esomeprazole) randomization->period1B washoutA Washout Period (e.g., 14 days) period1A->washoutA ph_monitoring 24-Hour Intragastric pH Monitoring (During each period) period1A->ph_monitoring period2A Period 2: Administer Drug B (e.g., Esomeprazole) washoutA->period2A period2A->ph_monitoring washoutB Washout Period (e.g., 14 days) period1B->washoutB period1B->ph_monitoring period2B Period 2: Administer Drug A (e.g., this compound) washoutB->period2B period2B->ph_monitoring analysis Data Analysis (Comparison of pH metrics) ph_monitoring->analysis

References

A Comparative Analysis of Revaprazan and Irreversible Proton Pump Inhibitors: A Deep Dive into Reversibility and Clinical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the mechanistic and clinical differences between the reversible proton pump antagonist, Revaprazan, and conventional irreversible proton pump inhibitors (PPIs).

The management of acid-related gastrointestinal disorders has been revolutionized by the advent of proton pump inhibitors. While irreversible PPIs have long been the cornerstone of therapy, the development of reversible acid pump antagonists, such as this compound, presents a paradigm shift in treatment strategies. This guide provides an in-depth comparison of this compound and irreversible PPIs, focusing on their mechanisms of action, binding kinetics, clinical efficacy, and the experimental methodologies used to evaluate these properties.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between this compound and irreversible PPIs lies in their interaction with the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.

Irreversible PPIs , such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus. Once activated, they form a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump.[1] This irreversible binding effectively inactivates the pump for its entire lifespan, and restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase molecules.[2]

This compound , a potassium-competitive acid blocker (P-CAB), operates through a distinct and reversible mechanism.[3] It competitively inhibits the binding of potassium ions (K+) to the proton pump, a crucial step in the acid secretion process.[4] This inhibition is not permanent; this compound can dissociate from the enzyme, allowing the pump to resume its function.[3] This reversible nature offers a more controlled and potentially safer modulation of gastric acid.[3]

Signaling Pathway of Gastric Acid Secretion

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+/K+-ATPase in parietal cells. The primary stimulants are histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors, activating adenylate cyclase and increasing intracellular cAMP. Acetylcholine, released from enteric neurons, binds to M3 muscarinic receptors, leading to an increase in intracellular calcium. Gastrin, a hormone produced by G cells, also stimulates acid secretion primarily through the release of histamine from ECL cells. Both cAMP and calcium signaling pathways ultimately lead to the translocation and activation of the H+/K+-ATPase at the apical membrane of the parietal cell.

Gastric Acid Secretion Signaling Pathway cluster_stimuli Stimulatory Signals cluster_parietal Parietal Cell cluster_inhibitors Inhibitors Vagus Nerve Vagus Nerve G Cell G Cell Vagus Nerve->G Cell GRP M3R M3 Receptor Vagus Nerve->M3R ACh ECL Cell ECL Cell G Cell->ECL Cell Gastrin CCK2R CCK2 Receptor G Cell->CCK2R Gastrin H2R H2 Receptor ECL Cell->H2R Histamine PLC Phospholipase C M3R->PLC AC Adenylyl Cyclase H2R->AC CCK2R->PLC cAMP cAMP AC->cAMP Ca2+ Ca²⁺ PLC->Ca2+ PKA Protein Kinase A cAMP->PKA PKC Protein Kinase C Ca2+->PKC ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activation PKC->ProtonPump Activation H+ H⁺ ProtonPump->H+ K⁺ in H⁺ out Stomach Lumen Stomach Lumen H+->Stomach Lumen This compound This compound This compound->ProtonPump Reversible Inhibition Irreversible_PPI Irreversible PPI (e.g., Omeprazole) Irreversible_PPI->ProtonPump Irreversible Inhibition

Figure 1. Signaling pathway of gastric acid secretion and points of inhibition.

Comparative Performance Data

The therapeutic efficacy of this compound and irreversible PPIs has been evaluated in numerous clinical trials. The following tables summarize key performance indicators.

Binding Affinity and Potency
CompoundTargetIC50 (µM)pH ConditionReference
This compound H+/K+-ATPase0.3506.1[5]
Omeprazole H+/K+-ATPase1.1 - 5.8Not Specified[6][7]

Lower IC50 values indicate greater potency.

Clinical Efficacy: Gastric Ulcer Healing Rates

A phase III, randomized, double-blind, multicenter trial directly compared the efficacy of this compound and omeprazole in patients with gastric ulcers.

Treatment GroupN (ITT)Healing Rate at 4 Weeks (ITT)Healing Rate at 8 Weeks (ITT)Healing Rate at 8 Weeks (PP)Reference
This compound (200 mg) 144-93.0%99.1%[8][9]
Omeprazole (20 mg) 148-89.6%100%[8][9]

ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis. The differences in healing rates were not statistically significant (p=0.3038 for ITT and p=0.3229 for PP at 8 weeks).[8]

24-Hour Intragastric pH Control

Maintaining an elevated intragastric pH is a key determinant of clinical success in treating acid-related disorders.

TreatmentDay of MeasurementMean 24-h Intragastric pH% Time pH > 4Reference
This compound (200 mg) Day 13.325.1%[10]
Day 73.925.3%[10]
Tegoprazan (50 mg - another P-CAB) Day 1-54.5%[10]
Day 7-68.2%[10]

Note: Direct 24-hour pH comparison data for this compound vs. an irreversible PPI from the same head-to-head study is limited. Data for another P-CAB, Tegoprazan, is provided for context.

Key Experimental Protocols

Determining Reversibility of H+/K+-ATPase Inhibition

A common method to assess the reversibility of an enzyme inhibitor is the rapid dilution experiment.

Objective: To determine if the inhibition of H+/K+-ATPase by a compound is reversible or irreversible.

Principle: An irreversible inhibitor will remain bound to the enzyme even after significant dilution of the enzyme-inhibitor complex, thus maintaining inhibition. In contrast, a reversible inhibitor will dissociate from the enzyme upon dilution, leading to a restoration of enzyme activity.

Protocol:

  • Preparation of H+/K+-ATPase: Isolate gastric vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., porcine or rabbit stomach).

  • Enzyme-Inhibitor Incubation:

    • Incubate a concentrated solution of the H+/K+-ATPase with a high concentration of the test inhibitor (e.g., 10-100 times the IC50) for a sufficient period to allow for binding.

    • A control sample of the enzyme is incubated with the vehicle alone.

  • Rapid Dilution:

    • Rapidly dilute the enzyme-inhibitor mixture into the assay buffer. The dilution factor should be large enough (e.g., 100-fold) to reduce the free inhibitor concentration to a level well below its IC50.

    • Similarly, dilute the control enzyme sample.

  • ATPase Activity Assay:

    • Immediately after dilution, initiate the ATPase reaction by adding ATP.

    • Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method (e.g., Malachite green assay).

  • Data Analysis:

    • Compare the ATPase activity of the diluted enzyme-inhibitor sample to the diluted control sample.

    • Reversible Inhibition: If the enzyme activity is significantly restored to the level of the control, the inhibitor is considered reversible.

    • Irreversible Inhibition: If the enzyme activity remains significantly inhibited compared to the control, the inhibitor is considered irreversible.

Reversibility Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_dilution Dilution cluster_assay Activity Assay cluster_analysis Analysis EnzymePrep Isolate H⁺/K⁺-ATPase (Gastric Vesicles) Incubate_Test Enzyme + High Conc. Inhibitor EnzymePrep->Incubate_Test Incubate_Control Enzyme + Vehicle EnzymePrep->Incubate_Control Dilute_Test Rapid 100x Dilution Incubate_Test->Dilute_Test Dilute_Control Rapid 100x Dilution Incubate_Control->Dilute_Control Assay_Test Measure ATPase Activity (ATP -> ADP + Pi) Dilute_Test->Assay_Test Assay_Control Measure ATPase Activity (ATP -> ADP + Pi) Dilute_Control->Assay_Control Compare Compare Activity Assay_Test->Compare Assay_Control->Compare Reversible Activity Restored => Reversible Compare->Reversible Yes Irreversible Activity Inhibited => Irreversible Compare->Irreversible No

Figure 2. Experimental workflow for determining inhibitor reversibility.

Clinical Trial Protocol for Comparative Efficacy in Gastric Ulcer

The following outlines the general methodology of a phase III clinical trial comparing this compound and an irreversible PPI for the treatment of gastric ulcers.

Clinical Trial Workflow Patient_Screening Patient Screening (Gastric Ulcer Diagnosis via Endoscopy) Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Patient_Screening->Inclusion_Exclusion Randomization Randomization (Double-Blind) Inclusion_Exclusion->Randomization Yes Excluded Excluded from Trial Inclusion_Exclusion->Excluded No Group_A Treatment Group A (e.g., this compound 200 mg) Randomization->Group_A Group_B Treatment Group B (e.g., Omeprazole 20 mg) Randomization->Group_B Treatment_Period 4-8 Week Treatment Period Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Eval_4wk Endoscopy at 4 Weeks Treatment_Period->Endpoint_Eval_4wk Symptom_Assess Symptom Assessment (e.g., Pain Improvement) Treatment_Period->Symptom_Assess Safety_Assess Safety Assessment (Adverse Events) Treatment_Period->Safety_Assess Endpoint_Eval_8wk Endoscopy at 8 Weeks Endpoint_Eval_4wk->Endpoint_Eval_8wk Data_Analysis Data Analysis (ITT and PP) Endpoint_Eval_8wk->Data_Analysis Symptom_Assess->Data_Analysis Safety_Assess->Data_Analysis

Figure 3. Generalized workflow of a comparative clinical trial.

Conclusion

This compound represents a significant advancement in acid suppression therapy, offering a reversible, potassium-competitive mechanism of action that contrasts with the irreversible covalent binding of traditional PPIs. Clinical data suggest that this compound has a rapid onset of action and comparable efficacy to omeprazole in the healing of gastric ulcers. The key distinction lies in its reversibility, which may offer advantages in terms of safety and the potential for on-demand therapy. Further long-term comparative studies are warranted to fully elucidate the clinical benefits of this reversible approach to proton pump inhibition. This guide provides a foundational understanding for researchers and clinicians in the evolving landscape of acid suppression therapy.

References

Safety Operating Guide

Navigating the Disposal of Revaprazan: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Pharmaceutical Waste Disposal

The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to public health.[1][2][3] Improper disposal can lead to the contamination of water supplies and soil, affecting wildlife and humans.[2] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with many states having their own specific regulations.[2][4]

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[5] Hazardous pharmaceutical waste must be managed under the stringent guidelines of the Resource Conservation and Recovery Act (RCRA).[2][4][5] A crucial first step in any disposal procedure is to determine if the waste is classified as hazardous. While the Safety Data Sheet (SDS) for Revaprazan is not publicly available, a similar compound, Zastaprazan, is listed as not being a hazardous substance. However, it is imperative to consult the specific SDS for this compound or conduct a hazardous waste determination if necessary.

Recommended Disposal Procedures for this compound in a Laboratory Setting

Given that this compound is a research compound, the primary recommended method of disposal is through a licensed hazardous waste disposal contractor. This ensures compliance with all applicable regulations.

Step 1: Segregation and Labeling

  • Segregate this compound waste from other laboratory waste streams.

  • Collect this compound waste in a designated, well-labeled, and sealed container. The container should be appropriate for the physical form of the waste (solid or liquid).

  • The label should clearly identify the contents as "this compound waste" and include any known hazard information.

Step 2: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

Step 3: Arrange for Professional Disposal

  • Contact a licensed environmental waste management contractor that specializes in chemical and pharmaceutical waste disposal.

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • Follow the contractor's instructions for packaging and pickup.

Alternative Disposal for Non-Hazardous this compound (if confirmed)

If it can be definitively determined that the this compound waste is non-hazardous according to federal and state regulations, the following options may be considered, although professional disposal remains the preferred method.

  • Incineration : This is a common method for destroying pharmaceutical waste.[1][4][5]

  • Landfill : Non-hazardous pharmaceutical waste may be disposed of in a permitted solid waste landfill.[5]

What NOT to Do:

  • Do NOT flush this compound down the drain or toilet. [4][5][6][7] This can lead to water contamination. The EPA's Subpart P rule specifically prohibits the flushing of hazardous waste pharmaceuticals.[4]

  • Do NOT dispose of this compound in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations. For household disposal of non-controlled substances where take-back programs are unavailable, the FDA recommends mixing the medication with an unappealing substance like coffee grounds or cat litter in a sealed bag before placing it in the trash.[8][9] However, this is not the standard for a laboratory setting.

Summary of Disposal Options

Disposal MethodSuitability for this compound (in a Lab Setting)Key Considerations
Licensed Waste Contractor Highly Recommended Ensures regulatory compliance. Handles both hazardous and non-hazardous waste. Requires proper segregation and labeling.
Incineration Recommended for non-hazardous wasteMust be performed at a permitted facility. Often handled by a waste contractor.
Landfill Permissible for non-hazardous waste onlyMust be a permitted solid waste landfill. Environmental impact is a concern.
Sewer/Drain Disposal Not Recommended Prohibited for hazardous waste. Contributes to water pollution.[4][5][6][7]
Regular Trash Not Recommended Not standard practice for laboratory chemical waste. Requires confirmation of non-hazardous status and institutional approval.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste classified as hazardous? consult_sds->is_hazardous hazardous_disposal Dispose as Hazardous Waste via Licensed Contractor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Professional Disposal Recommended) is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

This compound Disposal Decision Workflow

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Revaprazan

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Revaprazan, a potassium-competitive acid blocker. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

This compound, while a valuable compound in gastroenterology research, requires careful handling to mitigate potential exposure risks. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.

Personal Protective Equipment (PPE) for this compound

A thorough risk assessment should always precede the handling of any chemical. Based on available safety data for similar compounds and general best practices for handling pharmaceutical agents, the following PPE is mandatory when working with this compound.

PPE CategoryItemSpecifications & Use Case
Eye Protection Safety Goggles with Side-ShieldsTo be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is required when there is a risk of splashing or when handling concentrated solutions.[1]
Body Protection Impervious Laboratory Coat or GownA disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[1]
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator should be used when handling the powdered form of this compound or when there is a potential for aerosolization. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Experimental Protocols: Safe Handling and Disposal of this compound

Engineering Controls:

  • All work with powdered this compound or procedures that may generate aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Procedural Guidance for Handling:

  • Preparation: Before handling this compound, ensure all necessary PPE is correctly donned. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing: When weighing the solid form of this compound, do so within a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, gowns, and bench paper, should be placed in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous waste container. Do not pour this compound solutions down the drain.[2]

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

A Step 1: Don PPE (Goggles, Gown, Double Gloves, Respirator) B Step 2: Prepare Workspace (Fume Hood, Bench Paper) A->B C Step 3: Handle this compound (Weighing, Solution Prep) B->C D Step 4: Decontaminate Workspace C->D E Step 5: Dispose of Waste (Solid & Liquid Hazardous Waste) D->E F Step 6: Doff PPE (Reverse Order of Donning) E->F G Step 7: Wash Hands Thoroughly F->G

Caption: Procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.